Antheraxanthin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNSUWBAQRCHAV-OYQUVCAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015587 | |
| Record name | Antheraxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640-03-9 | |
| Record name | Antheraxanthin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antheraxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antheraxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTHERAXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0306J2L3DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Antheraxanthin Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antheraxanthin is a key xanthophyll pigment in the photoprotective mechanism of plants, acting as an intermediate in the xanthophyll cycle. This cycle is a critical process for the dissipation of excess light energy, thereby protecting the photosynthetic apparatus from photo-oxidative damage. The biosynthesis of this compound is intricately linked to the light-dependent enzymatic conversion of violaxanthin to zeaxanthin. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymes involved, their kinetics, and the experimental protocols for their study.
The Core Pathway: The Xanthophyll Cycle
This compound is synthesized as an intermediate in the xanthophyll cycle, a reversible process involving the de-epoxidation and epoxidation of specific xanthophylls. This cycle takes place in the thylakoid membranes of chloroplasts and is regulated by light intensity.[1]
The key enzymatic reactions are:
-
Violaxanthin to this compound: Under high light stress, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the removal of one of the two epoxide groups from violaxanthin, forming this compound.[1] This reaction is the initial step in the de-epoxidation process.
-
This compound to Zeaxanthin: VDE then removes the second epoxide group from this compound to produce zeaxanthin.[1]
-
Zeaxanthin to this compound: In low light or darkness, the enzyme zeaxanthin epoxidase (ZE) catalyzes the addition of an epoxide group to zeaxanthin, regenerating this compound.[1]
-
This compound to Violaxanthin: ZE further catalyzes the epoxidation of this compound to reform violaxanthin, completing the cycle.[1]
This dynamic interconversion allows plants to modulate their capacity for non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat.[2] this compound, along with zeaxanthin, plays a crucial role in this photoprotective mechanism.[1]
Key Enzymes and Their Regulation
The this compound biosynthesis pathway is primarily regulated by the activities of two key enzymes: violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZE).
Violaxanthin De-epoxidase (VDE):
-
Function: Catalyzes the conversion of violaxanthin to this compound and subsequently to zeaxanthin.[2]
-
Location: Resides in the thylakoid lumen.[3]
-
Activation: VDE is highly regulated by the transthylakoid pH gradient. It is inactive at neutral pH and becomes activated under acidic conditions (optimal pH ~5.0-5.2) that occur in the thylakoid lumen during high light exposure.[2][4]
-
Cofactor: VDE utilizes ascorbate (vitamin C) as a reductant for the de-epoxidation reaction.[2] The availability of ascorbate in the thylakoid lumen can be a limiting factor for VDE activity.[5]
-
Structure: VDE is a nuclear-encoded protein with a molecular mass of approximately 43 kDa. It consists of a cysteine-rich N-terminal domain, a central lipocalin-like domain (the catalytic core), and a glutamate-rich C-terminal domain.[2][6]
Zeaxanthin Epoxidase (ZE):
-
Function: Catalyzes the epoxidation of zeaxanthin to this compound and then to violaxanthin.[1]
-
Location: Located on the stromal side of the thylakoid membrane.[4]
-
Regulation: ZE activity has a pH optimum of around 7.5, which is consistent with the pH of the chloroplast stroma in the dark or low light.[7] Its activity is generally constitutive but can be downregulated under high light stress.[4]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and pigments of the this compound biosynthesis pathway.
Table 1: Kinetic Parameters of Violaxanthin De-epoxidase (VDE)
| Parameter | Value | Species | pH | Notes | Reference |
| Km (Violaxanthin) | 0.33 µM | Arabidopsis thaliana | 5.1 | --- | [2] |
| Km (Ascorbate) | 0.1 mM | Spinacia oleracea (Spinach) | --- | Calculated for the protonated form of ascorbate (ascorbic acid). | [8] |
| Km (Ascorbate) | 10 mM | Spinacia oleracea (Spinach) | 6.0 | Km is highly pH-dependent. | [9] |
| Km (Ascorbate) | 1.0 mM | --- | 5.0 | At the optimal pH for VDE activity. | [10] |
| Optimal pH | ~5.0 - 5.2 | Lactuca sativa (Lettuce) | --- | --- | [4][11] |
| Molecular Mass | ~43 kDa | Lactuca sativa (Lettuce) | --- | --- | [11] |
Table 2: Kinetic Parameters of Zeaxanthin Epoxidase (ZE)
| Parameter | Value | Species | pH | Notes | Reference |
| Optimal pH | ~7.5 | Spinacia oleracea (Spinach) | --- | Consistent with stromal pH in low light/darkness. | [7] |
Table 3: Xanthophyll Cycle Pigment Composition in Response to Light Conditions (mmol mol-1 chlorophyll)
| Plant Species | Condition | Violaxanthin | This compound | Zeaxanthin | Total VAZ Pool | Reference |
| Spinacia oleracea | Low Light (100-250 µmol m-2 s-1) | ~45 | ~5 | ~0 | ~50 | [12] |
| Spinacia oleracea | High Light (950 µmol m-2 s-1) | ~10 | ~20 | ~70 | ~100 | [12] |
| Arabidopsis thaliana (WT) | Low Light | ~13 | ~1 | ~1 | ~15 | [13] |
| Arabidopsis thaliana (WT) | High Light (2000 µmol m-2 s-1 for 4h) | ~2 | ~3 | ~10 | ~15 | [13] |
| Nicotiana tabacum (WT) | Low Light | ~14 | ~1 | ~0 | ~15 | [13] |
| Nicotiana tabacum (WT) | High Light (2000 µmol m-2 s-1 for 4h) | ~1 | ~3 | ~11 | ~15 | [13] |
Experimental Protocols
Detailed methodologies for key experiments related to the this compound biosynthesis pathway are provided below.
Protocol 1: Isolation of Thylakoid Membranes from Plant Leaves
This protocol is adapted for spinach, Arabidopsis, or pea leaves.[2][5][14]
Materials:
-
Fresh plant leaves (e.g., spinach, Arabidopsis thaliana)
-
Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, 5 mM sodium ascorbate, 0.1% (w/v) BSA. Keep on ice.[5]
-
Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2. Keep on ice.[5]
-
Resuspension Buffer (P3): 20 mM HEPES-KOH (pH 7.5), 0.1 M sorbitol, 5 mM MgCl2. Keep on ice.[5]
-
Blender or mortar and pestle
-
Miracloth or cheesecloth
-
Refrigerated centrifuge and tubes
Procedure:
-
Harvest fresh, healthy leaves and keep them on ice.
-
Perform all subsequent steps at 4°C in dim light.
-
Homogenize the leaves in ice-cold Grinding Buffer (P1) using a blender (two 5-second bursts) or by grinding with a mortar and pestle. Use a leaf-to-buffer ratio of approximately 1:5 (w/v).[2]
-
Filter the homogenate through four layers of cheesecloth or two layers of Miracloth into a pre-chilled centrifuge tube.[2][5]
-
Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C to pellet the chloroplasts.[5]
-
Gently discard the supernatant. Resuspend the chloroplast pellet in a small volume of ice-cold Wash Buffer (P2).
-
Centrifuge at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
To lyse the chloroplasts and release the thylakoids, resuspend the pellet in a hypotonic Resuspension Buffer (P3). Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the thylakoid membranes.
-
Discard the supernatant (stroma). Resuspend the thylakoid pellet in a minimal volume of Resuspension Buffer (P3).
-
Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.[5]
-
Aliquot the thylakoid suspension, snap-freeze in liquid nitrogen, and store at -80°C for future use.[5]
Protocol 2: In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay (Spectrophotometric)
This assay measures VDE activity by monitoring the absorbance change associated with the conversion of violaxanthin to zeaxanthin.[15][16][17]
Materials:
-
Isolated thylakoid membranes (see Protocol 1) or purified/recombinant VDE
-
Violaxanthin substrate (purified from plant leaves or commercially available)
-
Monogalactosyldiacylglycerol (MGDG)
-
Assay Buffer: 100 mM sodium citrate buffer, pH 5.1
-
Ascorbate solution (freshly prepared): 0.8 M sodium ascorbate
-
Dual-wavelength spectrophotometer
Procedure:
-
Prepare the substrate mixture: In a microcentrifuge tube, mix violaxanthin and MGDG in a suitable organic solvent (e.g., ethanol) and evaporate the solvent under a stream of nitrogen. Resuspend the lipid-pigment film in the Assay Buffer by sonication to form liposomes.
-
Prepare the reaction mixture in a cuvette:
-
Assay Buffer (pH 5.1)
-
Violaxanthin/MGDG liposomes (final violaxanthin concentration ~8.6 µM)[18]
-
Thylakoid suspension or purified VDE enzyme
-
-
Incubate the reaction mixture at room temperature for 3 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 30 mM.[18]
-
Immediately monitor the decrease in absorbance at 502 nm relative to a reference wavelength of 540 nm (A502 - A540) or the increase in absorbance at 505 nm.[15][16] The rate of absorbance change is proportional to VDE activity.
-
Calculate VDE activity using the initial linear rate of the reaction and the differential extinction coefficient for the violaxanthin to zeaxanthin conversion. One unit of VDE activity is defined as 1 nmol of violaxanthin de-epoxidized per minute.[17]
Protocol 3: In Vitro Zeaxanthin Epoxidase (ZE) Activity Assay
This protocol is adapted from a method using thylakoids from Arabidopsis thaliana mutants.[19][20]
Materials:
-
Thylakoids isolated from a plant source with active ZE (e.g., npq1 mutant of Arabidopsis thaliana which lacks VDE activity).
-
Exogenous zeaxanthin
-
Monogalactosyldiacylglycerol (MGDG)
-
Epoxidation Medium: 400 mM Sorbitol, 50 mM HEPES (pH 7.6), 5 mM MgCl2.
-
Bovine Serum Albumin (BSA)
-
Sodium ascorbate
-
Flavin adenine dinucleotide (FAD)
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
HPLC system for pigment analysis
Procedure:
-
Prepare the zeaxanthin/MGDG substrate: Dissolve zeaxanthin and MGDG in ethanol (optimal molar ratio of Zx to MGDG is 1:60).[19]
-
Prepare the reaction mixture in a microcentrifuge tube:
-
Epoxidation Medium (pH 7.6)
-
Thylakoid suspension (e.g., from npq1 mutant)
-
BSA
-
Sodium ascorbate
-
FAD
-
NADPH
-
-
Add the ethanolic solution of zeaxanthin/MGDG to the reaction mixture. The final concentration of ethanol should be less than 2%.[19]
-
Incubate the reaction at room temperature for a defined period (e.g., 120 minutes).[19]
-
Stop the reaction by adding an excess of cold acetone.
-
Centrifuge to pellet the precipitated proteins and membranes.
-
Analyze the supernatant for violaxanthin, this compound, and zeaxanthin content using HPLC (see Protocol 4).
-
ZE activity is determined by the decrease in zeaxanthin and the corresponding increase in this compound and violaxanthin.
Protocol 4: HPLC-DAD Analysis of Xanthophyll Cycle Pigments
This protocol provides a general method for the separation and quantification of violaxanthin, this compound, and zeaxanthin.[21]
Materials:
-
Pigment extract (from plant leaves or enzyme assays)
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 or C30 column (e.g., Spherisorb ODS-1, 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: Acetonitrile:Methanol:Tris buffer (0.1 M, pH 8.0) (84:2:14, v/v/v)
-
Mobile Phase B: Methanol:Ethyl acetate (68:32, v/v)
-
Pigment standards (violaxanthin, this compound, zeaxanthin)
Procedure:
-
Filter the pigment extract through a 0.2 µm syringe filter before injection.
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate to 1.0 mL/min.
-
Use the following gradient elution program:
-
0-12 min: Linear gradient from 100% A to 100% B
-
12-18 min: Isocratic elution with 100% B
-
18-19 min: Linear gradient from 100% B to 100% A
-
19-25 min: Isocratic elution with 100% A (re-equilibration)
-
-
Set the DAD to monitor at 445 nm for all xanthophylls.
-
Identify the pigments by comparing their retention times and absorption spectra with those of the pure standards.
-
Quantify the pigments by integrating the peak areas and using calibration curves generated from the standards.
Mandatory Visualizations
Caption: The Xanthophyll Cycle: this compound Biosynthesis and Interconversion.
Caption: Experimental workflow for recombinant VDE purification.
Caption: Workflow for Xanthophyll Analysis by HPLC-DAD.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An efficient protocol for extracting thylakoid membranes and total leaf proteins from Posidonia oceanica and other polyphenol-rich plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agrisera.com [agrisera.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Violaxanthin Cycle Pigment Contents in Potato and Tobacco Plants with Genetically Reduced Photosynthetic Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. Purification of Chloroplast Envelope, Thylakoids, and Stroma from Angiosperm Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Violaxanthin de-epoxidase disulphides and their role in activity and thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontierspartnerships.org [frontierspartnerships.org]
- 20. Zeaxanthin epoxidation - an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Reversed Phase HPLC-DAD Profiling of Carotenoids, Chlorophylls and Phenolic Compounds in Adiantum capillus-veneris Leaves [frontiersin.org]
antheraxanthin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antheraxanthin is a naturally occurring xanthophyll, a subclass of carotenoids, that plays a pivotal role in the photoprotective mechanisms of photosynthetic organisms. As an intermediate in the xanthophyll cycle, it is integral to the regulation of light energy absorption and dissipation, thereby protecting the photosynthetic apparatus from photodamage. Beyond its well-established function in plants and algae, this compound exhibits potent antioxidant properties, which are of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its extraction, purification, and quantification, and explores its known and potential roles in cellular signaling pathways relevant to drug development.
Chemical Structure and Properties
This compound is a C40 tetraterpenoid derived from β-carotene. Its structure is characterized by a long polyene chain of conjugated double bonds, which is responsible for its yellow color and its light-absorbing properties. The presence of hydroxyl groups and an epoxide group makes it more polar than β-carotene.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (3S,5R,6S,3′R)-5,6-Epoxy-5,6-dihydro-β,β-carotene-3,3′-diol | [1] |
| Chemical Formula | C₄₀H₅₆O₃ | [1] |
| Molecular Weight | 584.88 g/mol | [1] |
| CAS Number | 640-03-9 | |
| Appearance | Yellow solid | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions/Solvent | Reference(s) |
| Melting Point | 108 °C | ||
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | ||
| Absorption Maxima (λmax) | 422, 444, 472 nm | Ethanol | |
| 421, 445, 470 nm | Hexane | ||
| 424, 445, 475 nm | Petroleum Ether | ||
| Molar Extinction Coefficient (ε) | 137 x 10³ L mol⁻¹ cm⁻¹ | at 446 nm in Ethanol |
Biosynthesis and Biological Role
The Xanthophyll Cycle
This compound is a key intermediate in the xanthophyll cycle, a crucial photoprotective process in plants, algae, and some bacteria.[2] This cycle involves the enzymatic conversion of xanthophylls in response to changes in light intensity. Under high light conditions, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the conversion of violaxanthin to this compound and subsequently to zeaxanthin. This process dissipates excess light energy as heat, a mechanism known as non-photochemical quenching (NPQ). In low light, the enzyme zeaxanthin epoxidase (ZEP) reverses this reaction, converting zeaxanthin back to this compound and then to violaxanthin, optimizing light harvesting.
Antioxidant Activity
This compound exhibits significant antioxidant activity, attributed to its long chain of conjugated double bonds which can effectively quench singlet oxygen and scavenge other reactive oxygen species (ROS).[1][3] Studies have shown that this compound has potent lipid peroxidation inhibitory activity.[1][3] Its ability to neutralize free radicals contributes to the protection of cellular components from oxidative damage.
Potential Therapeutic Applications
While research on the specific therapeutic effects of this compound is still emerging, the broader class of xanthophylls, particularly the structurally similar compound astaxanthin, has been extensively studied for its potential health benefits. These studies provide a basis for investigating the therapeutic potential of this compound.
Anti-inflammatory Effects
Astaxanthin has been shown to exert anti-inflammatory effects by modulating key signaling pathways. It can inhibit the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1] Given the structural similarities, this compound may possess similar anti-inflammatory properties, making it a candidate for the development of treatments for inflammatory diseases.
Anticancer Potential
Several studies have demonstrated the anticancer effects of astaxanthin, which are mediated through multiple mechanisms including the induction of apoptosis and the inhibition of cell proliferation.[4] Astaxanthin has been shown to modulate signaling pathways such as PI3K/Akt, which are crucial for cell survival and growth.[3] The potential of this compound to act on these or similar pathways warrants further investigation for its application in oncology.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol provides a general method for the extraction of carotenoids, including this compound, from plant tissues.
Materials:
-
Fresh or freeze-dried plant material (e.g., spinach, kale, orange peel)
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (100%)
-
Hexane or a mixture of hexane and acetone (e.g., 1:1 v/v)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Homogenize a known weight of the plant material (e.g., 1-2 g) in a pre-chilled mortar and pestle with liquid nitrogen to obtain a fine powder.
-
Add a small volume of acetone and continue grinding until a homogenous paste is formed.
-
Transfer the homogenate to a centrifuge tube.
-
Add a mixture of hexane and acetone to the tube, vortex thoroughly, and centrifuge to pellet the solid debris.
-
Collect the supernatant containing the pigments.
-
Repeat the extraction process with the pellet until it is colorless.
-
Pool the supernatants and transfer to a separatory funnel.
-
Add an equal volume of saturated NaCl solution to the extract to facilitate phase separation.
-
Collect the upper hexane layer containing the carotenoids.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Redissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or HPLC mobile phase) for further analysis.
References
The Intermediary Role of Antheraxanthin in the Xanthophyll Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of antheraxanthin within the xanthophyll cycle, a critical photoprotective mechanism in photosynthetic organisms. This compound, a bright yellow accessory pigment, serves as a key intermediate in the enzymatic conversion of violaxanthin to zeaxanthin, a process fundamental to the dissipation of excess light energy as heat, known as non-photochemical quenching (NPQ).[1][2][3] This document details the biochemical pathways, enzymatic regulation, and experimental methodologies relevant to the study of this compound's function, presenting quantitative data and signaling pathways in a clear and accessible format for researchers in plant biology, biochemistry, and drug development.
Core Function of this compound in Photoprotection
This compound is an integral component of the xanthophyll cycle, a process that enables plants, algae, and some bacteria to regulate light energy absorption and protect themselves from photodamage.[1][3][4] Under conditions of high light, the accumulation of a proton gradient across the thylakoid membrane triggers the enzymatic conversion of violaxanthin to zeaxanthin, with this compound as the essential intermediate.[5][6][7] This conversion is crucial for non-photochemical quenching (NPQ), a mechanism that harmlessly dissipates excess excitation energy as heat, thus preventing the formation of damaging reactive oxygen species.[4][8]
This compound itself contributes to this photoprotective capacity. While violaxanthin is less effective at thermal dissipation, and zeaxanthin is the most effective, this compound possesses an intermediate capacity for heat dissipation.[1] The presence of this compound and zeaxanthin in the light-harvesting complexes of photosystem II (PSII) is correlated with the quenching of chlorophyll fluorescence, a hallmark of NPQ.[5][9]
The Xanthophyll Cycle Pathway
The xanthophyll cycle consists of a series of de-epoxidation and epoxidation reactions that interconvert three key xanthophylls: violaxanthin, this compound, and zeaxanthin.[2][10]
-
De-epoxidation (High Light): In response to excess light, the enzyme violaxanthin de-epoxidase (VDE), located in the thylakoid lumen, becomes activated by a low luminal pH (around 5.0-5.2).[11][12] VDE catalyzes the removal of two epoxide groups from violaxanthin in a two-step process. First, one epoxide group is removed from violaxanthin to form this compound.[1][11] Subsequently, VDE removes the second epoxide group from this compound to produce zeaxanthin.[1][11] This process requires the reducing agent ascorbate.[7][11]
-
Epoxidation (Low Light/Darkness): In low light or darkness, the proton gradient dissipates, and the luminal pH rises. This inactivates VDE and allows the enzyme zeaxanthin epoxidase (ZEP), located in the chloroplast stroma, to catalyze the reverse reactions.[6][13] ZEP adds an epoxide group to zeaxanthin to form this compound, and then adds a second epoxide group to this compound to regenerate violaxanthin.[1][14] This reaction utilizes NADPH and molecular oxygen.[15]
The dynamic balance between these two enzymatic activities determines the relative pool sizes of violaxanthin, this compound, and zeaxanthin, thereby modulating the photoprotective capacity of the photosynthetic apparatus.[13]
Quantitative Data
The following table summarizes key quantitative data related to the xanthophyll cycle and the enzymes involved.
| Parameter | Value | Organism/Conditions | Reference |
| Violaxanthin De-epoxidase (VDE) Optimal pH | ~5.0 - 5.2 | Plants and Algae | [11] |
| Zeaxanthin Epoxidase (ZEP) Optimal pH | ~7.5 | Chloroplast Stroma | [13] |
| VDE Cofactor | Ascorbate | Thylakoid Lumen | [7][11] |
| ZEP Cofactors | NADPH, O₂ | Chloroplast Stroma | [15] |
| VDE Molecular Mass | ~43 kDa | Lettuce | [11][12] |
| De-epoxidation State (DEPS) in High Light | Increased fraction of Z+A in total VAZ pool | Spinach under high light and N stress | [16] |
| Xanthophyll Pool Size (VAZ) | Varies with light conditions and species | General | [13] |
DEPS = (Zeaxanthin + 0.5 * this compound) / (Violaxanthin + this compound + Zeaxanthin)[13]
Experimental Protocols
Pigment Extraction and Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the xanthophyll cycle pigments (violaxanthin, this compound, zeaxanthin) from photosynthetic tissues.
Methodology:
-
Sample Collection and Freezing: Harvest leaf or algal samples and immediately freeze them in liquid nitrogen to stop enzymatic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle with liquid nitrogen.
-
Extraction: Extract the pigments by adding a known volume of 100% acetone (or 80% acetone in water) to the powdered tissue. Vortex thoroughly and keep the sample on ice and in the dark to prevent pigment degradation.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted pigments.
-
HPLC Analysis:
-
Inject a known volume of the pigment extract into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient of solvents, typically a mixture of acetonitrile, methanol, and water, to separate the pigments.
-
Detect the pigments using a photodiode array detector, monitoring absorbance at characteristic wavelengths for xanthophylls (around 445 nm).
-
Identify and quantify the individual pigments by comparing their retention times and absorption spectra to those of authentic standards.
-
Violaxanthin De-epoxidase (VDE) Activity Assay
Objective: To measure the in vitro activity of the VDE enzyme.
Methodology:
-
Enzyme Preparation: Purify VDE from isolated chloroplasts or thylakoids. The enzyme is soluble in the thylakoid lumen.[11][17]
-
Substrate Preparation: Prepare a reaction mixture containing isolated thylakoids or liposomes containing violaxanthin. The presence of monogalactosyldiacylglycerol (MGDG) is crucial as it forms inverted hexagonal structures required for VDE activity.[17]
-
Reaction Buffer: Use a buffer with an acidic pH to activate the enzyme, typically around pH 5.2.[11]
-
Reaction Initiation: Start the reaction by adding the VDE enzyme preparation and the cofactor ascorbate (e.g., final concentration of 30 mM) to the substrate mixture.[11]
-
Monitoring the Reaction: Measure the conversion of violaxanthin to this compound and zeaxanthin over time. This can be done by:
-
Spectrophotometry: Monitor the change in absorbance at specific wavelengths. For example, the decrease in absorbance at 502 nm relative to a reference wavelength of 540 nm can be used.[11]
-
HPLC: Take aliquots of the reaction mixture at different time points, stop the reaction (e.g., by adding a basic buffer), and analyze the pigment composition using HPLC as described above.
-
Signaling Pathways and Workflows
The Xanthophyll Cycle Pathway
The following diagram illustrates the core enzymatic reactions of the xanthophyll cycle, highlighting the central role of this compound.
Caption: The Xanthophyll Cycle: Interconversion of violaxanthin, this compound, and zeaxanthin.
Regulatory Signaling of the Xanthophyll Cycle
This diagram outlines the signaling cascade that regulates the activity of the xanthophyll cycle in response to changing light conditions.
Caption: Signaling pathway for the light-induced activation of the xanthophyll cycle.
Conclusion
This compound plays a crucial, albeit transient, role in the photoprotective xanthophyll cycle. Its position as the intermediate in the conversion of violaxanthin to zeaxanthin underscores the finely tuned, stepwise nature of this vital regulatory mechanism. Understanding the biochemistry, regulation, and kinetics of this compound's involvement is essential for a comprehensive grasp of plant and algal responses to light stress. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate the intricacies of the xanthophyll cycle and explore potential avenues for enhancing photosynthetic efficiency and stress tolerance in various organisms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Xanthophyll - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 640-03-9 [smolecule.com]
- 4. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdspublishing.com [bdspublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Non-photochemical quenching - Wikipedia [en.wikipedia.org]
- 9. The roles of specific xanthophylls in photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biologyreader.com [biologyreader.com]
- 11. benchchem.com [benchchem.com]
- 12. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. violaxanthin, this compound and zeaxanthin interconversion | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
Antheraxanthin Absorption Spectrum Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of the antheraxanthin absorption spectrum. This compound is a key xanthophyll cycle carotenoid involved in the photoprotection of photosynthetic organisms. A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and the study of its biological functions.
Spectroscopic Properties of this compound
This compound is a yellow accessory pigment that plays a critical role in the xanthophyll cycle, a mechanism that helps photosynthetic organisms manage light energy.[1] Its spectroscopic properties are intermediate between those of violaxanthin and zeaxanthin, which is a reflection of the progressive de-epoxidation process within the cycle.[1] The absorption spectrum of this compound is characterized by three distinct peaks in the blue region of the visible spectrum, with the exact peak locations being dependent on the solvent used.[2][3]
Quantitative Spectroscopic Data
The following table summarizes the key quantitative data for the absorption spectrum of this compound in various common solvents.
| Solvent | λmax I (nm) | λmax II (nm) | λmax III (nm) | Molar Extinction Coefficient (ε) at λmax II (L·mol⁻¹·cm⁻¹) | Specific Absorption Coefficient (E1% 1cm) at λmax II |
| Ethanol | 422 | 444 | 472 | 137,000[1] | 2350[1] |
| Hexane | (421) | 445 | 470 | Data not available | Data not available |
| Petroleum Ether | 424 | 445 | 475 | Data not available | Data not available |
| Acetone | (422) | 448 | 475 | Data not available | Data not available |
The Xanthophyll Cycle Signaling Pathway
This compound is a crucial intermediate in the xanthophyll cycle, a photoprotective process that dissipates excess light energy as heat.[4] This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin via this compound under high light conditions. This conversion is triggered by a drop in the pH of the thylakoid lumen.[4] The reverse reaction occurs in low light.[4]
Experimental Protocol for Absorption Spectrum Analysis
The following is a detailed methodology for the extraction and spectrophotometric analysis of this compound from a biological sample, such as plant leaves or algal cells.
Materials and Reagents
-
Solvents: Acetone, hexane (or petroleum ether), ethanol (all HPLC or spectrophotometric grade).
-
Equipment:
-
Homogenizer (e.g., mortar and pestle, blender, or sonicator)
-
Centrifuge
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Pipettes
-
Filter paper
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator (optional)
-
Experimental Workflow
Detailed Methodology
-
Sample Preparation:
-
Accurately weigh a known amount of fresh or freeze-dried sample material.
-
Homogenize the sample in a pre-chilled mortar and pestle with a small amount of acetone and a pinch of sand to aid in cell disruption. Alternatively, use a mechanical blender or sonicator. Perform this step under dim light to prevent photo-degradation of carotenoids.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional acetone and add it to the tube.
-
Centrifuge the mixture to pellet the solid debris.
-
Decant the supernatant containing the pigments into a clean flask.
-
Repeat the extraction process with the pellet until it is colorless to ensure complete extraction of all pigments.
-
-
Solvent Partitioning:
-
Combine all the acetone extracts in a separatory funnel.
-
Add an equal volume of hexane (or petroleum ether) and a small amount of distilled water.
-
Gently mix the phases. The carotenoids, including this compound, will move into the upper hexane/petroleum ether phase, while chlorophylls and other more polar compounds will remain in the lower aqueous acetone phase.
-
Discard the lower aqueous phase. Wash the upper phase with distilled water a few times to remove any residual acetone.
-
-
Drying and Concentration:
-
Pass the pigment-containing hexane/petroleum ether phase through a small column of anhydrous sodium sulfate to remove any remaining water.
-
Collect the dried extract in a volumetric flask.
-
If the extract is too dilute, it can be concentrated using a rotary evaporator or a gentle stream of nitrogen gas.
-
-
Spectrophotometric Analysis:
-
Dilute the final extract with the appropriate solvent (e.g., ethanol, hexane) to obtain an absorbance reading in the linear range of the spectrophotometer (typically 0.2-0.8).
-
Use a quartz cuvette with a 1 cm path length.
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the absorbance of the sample from approximately 350 nm to 600 nm.
-
-
Data Analysis:
-
Identify the wavelengths of the absorption maxima (λmax).
-
If the molar extinction coefficient (ε) is known for the solvent used, the concentration of this compound can be calculated using the Beer-Lambert law: A = εbc Where:
-
A = absorbance at λmax
-
ε = molar extinction coefficient (L·mol⁻¹·cm⁻¹)
-
b = path length of the cuvette (cm)
-
c = concentration (mol·L⁻¹)
-
-
Factors Influencing this compound Stability
Several factors can affect the stability of this compound during extraction and analysis, leading to inaccurate results. It is important to be aware of these to ensure the integrity of the sample.
-
Light: this compound is susceptible to photo-degradation and isomerization. All experimental procedures should be carried out under dim light or in amber-colored glassware.
-
Oxygen: The conjugated polyene chain of this compound is prone to oxidation. It is advisable to work quickly and, if necessary, under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: High temperatures can accelerate the degradation of this compound. Extractions should be performed using chilled solvents, and samples should be stored at low temperatures (-20°C or below) for long-term preservation.
-
pH: this compound is sensitive to acidic conditions, which can cause the isomerization of its 5,6-epoxy group to a 5,8-epoxy group, forming furanoids. It is important to avoid acidic conditions during extraction and storage.
References
An In-depth Technical Guide to the Discovery and History of Antheraxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining Antheraxanthin
This compound is a bright yellow xanthophyll, a class of oxygen-containing carotenoid pigments found widely in photosynthetic organisms.[1][2] It serves as a crucial intermediate in the photoprotective xanthophyll cycle, a mechanism essential for the survival of plants, algae, and some bacteria under conditions of high light stress.[3][4][5] As an oil-soluble alcohol, this compound is structurally a mono-epoxide derivative of zeaxanthin and an intermediate in the conversion between violaxanthin (a diepoxide) and zeaxanthin (epoxide-free).[3][6] Its primary role is to help modulate the dissipation of excess light energy, thereby protecting the photosynthetic apparatus from photooxidative damage.[7][8][9] Beyond its photoprotective functions, this compound and its related compounds are noted for their potent antioxidant activities, including the inhibition of lipid peroxidation.[9]
Discovery and Historical Context
The history of this compound is intrinsically linked to the elucidation of the xanthophyll cycle , first described by Yamamoto and colleagues in 1962.[10] While a specific date for its initial isolation is not prominently documented, its characterization emerged from studies in the mid-to-late 20th century that aimed to understand the dynamic changes in leaf pigments in response to light. Early chromatographic techniques revealed that under high light, the pigment violaxanthin was converted into other xanthophylls.[1] this compound was identified as the essential intermediate in this two-step conversion to zeaxanthin.[3][11]
Subsequent research focused on the enzymatic basis of this cycle. The enzyme responsible for converting violaxanthin to this compound and then to zeaxanthin was identified as Violaxanthin de-epoxidase (VDE) .[3][12] Conversely, the enzyme that catalyzes the reverse reaction, from zeaxanthin back to this compound and violaxanthin, was named Zeaxanthin epoxidase (ZEP) .[6][13] The discovery of these enzymes and their pH- and cofactor-dependencies solidified the biochemical pathway in which this compound plays its pivotal role.[3][10] A significant milestone was the 1986 report identifying a photosynthetic light-harvesting function for this compound in the chromophyte alga Chrysophaera magna, demonstrating its role in broadening the absorption cross-section for photosynthesis.[14][15]
Physicochemical Properties
This compound's chemical structure and properties are central to its function. The key quantitative data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (3S,5R,6S,3′R)-5,6-Epoxy-5,6-dihydro-β,β-carotene-3,3′-diol | [3] |
| CAS Number | 640-03-9 | [12] |
| Chemical Formula | C₄₀H₅₆O₃ | [3] |
| Molar Mass | 584.885 g·mol⁻¹ | [3] |
| Appearance | Yellow solid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |
Biochemical Role: The Xanthophyll Cycle
This compound is an indispensable intermediate in the violaxanthin cycle, a rapid response mechanism in the thylakoid membranes of chloroplasts to cope with changes in light intensity.[2][3]
-
Under High Light/Light Stress: When light absorption exceeds the capacity of photosynthesis, proton pumping acidifies the thylakoid lumen (pH drops to ~5.0-5.2).[3][10] This acidic environment activates the enzyme Violaxanthin de-epoxidase (VDE). VDE, using ascorbate as a reductant, catalyzes the sequential removal of two epoxide groups from violaxanthin.[3][5] The first de-epoxidation converts violaxanthin to this compound; the second converts this compound to zeaxanthin.[11][12] Zeaxanthin is highly effective at dissipating excess energy as heat in a process called non-photochemical quenching (NPQ).[1]
-
Under Low Light/Darkness: The thylakoid lumen pH returns to neutral (~7.5), inactivating VDE.[10] The stromal-facing enzyme Zeaxanthin epoxidase (ZEP) becomes active.[16] ZEP, a flavoprotein that uses NAD(P)H and O₂, catalyzes the reverse reaction, converting zeaxanthin back to this compound and then to violaxanthin, replenishing the pool of light-harvesting pigments.[6][13]
Key Experiments and Methodologies
The identification and quantification of this compound rely on chromatographic and spectroscopic techniques. The protocols developed for its study are foundational to understanding its role in plant and algal physiology.
Experimental Protocols: Pigment Extraction and Analysis
A generalized protocol for the extraction, separation, and identification of this compound from photosynthetic tissues is outlined below. This protocol synthesizes common steps from multiple established methods.[17][18][19][20]
1. Sample Preparation & Homogenization:
-
Harvest fresh plant or algal material (e.g., leaves, filtered cells).
-
Immediately freeze the sample in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle, keeping the sample frozen by adding liquid nitrogen.[18]
2. Solvent Extraction:
-
Add 100% cold acetone to the powdered tissue and continue to homogenize until a uniform slurry is formed.[18]
-
Transfer the slurry to a centrifuge tube. Wash the mortar with additional acetone and pool it with the extract.
-
Centrifuge the extract at high speed (e.g., 5,000-10,000 x g) for 5-10 minutes to pellet cell debris.[18]
-
Carefully collect the supernatant containing the pigments. The extraction may be repeated on the pellet if it remains colored.
3. Separation by High-Performance Liquid Chromatography (HPLC):
-
Sample Filtration: Filter the pigment extract through a 0.22 µm PTFE syringe filter to remove fine particulates before injection.[18]
-
Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.[18][19]
-
Mobile Phase: A common method uses a gradient elution system. For example:
-
Solvent A: Acetonitrile:Methanol:0.1 M Tris buffer (pH 8) (e.g., 84:2:14 v/v/v).[18]
-
Solvent B: Methanol:Ethyl acetate (e.g., 68:32 v/v).
-
-
Gradient Program: A typical gradient runs from 100% Solvent A to 100% Solvent B over approximately 12-15 minutes, followed by an isocratic hold and re-equilibration.[18]
-
Detection: Use a Photodiode Array (PDA) or UV-Vis detector set to monitor wavelengths between 400-500 nm. This compound exhibits characteristic absorption maxima.[18]
4. Identification and Quantification:
-
Identification: this compound is identified by comparing its retention time and absorption spectrum to that of a purified, authentic standard run under identical conditions.[14][15]
-
Quantification: The concentration of this compound is determined by integrating the peak area from the chromatogram and comparing it against a calibration curve generated from known concentrations of the standard.[21]
Quantitative Data from Key Studies
Quantitative analysis has been crucial for defining the role and prevalence of this compound in different organisms. A notable study on the alga Chrysophaera magna provided the first evidence of its light-harvesting function and quantified its presence relative to other carotenoids.
| Parameter | Value | Organism | Source(s) |
| Contribution to Total Carotenoids | ~15% | Chrysophaera magna | [14][15] |
| Molar Ratio of Major Carotenoids | 1 : 2.3 : 3.3 (this compound : Fucoxanthin : β-carotene) | Chrysophaera magna | [14][15] |
| In Vivo Excitation Band | 487 nm | Chrysophaera magna | [14][15] |
| VDE Optimal pH | ~5.0 - 5.2 | Plants / Algae | [3] |
| ZEP Optimal pH | ~7.5 | Plants / Algae | [10] |
Conclusion and Future Directions
The discovery and characterization of this compound have been central to our understanding of photoprotection in photosynthetic organisms. Its role as a key intermediate in the xanthophyll cycle highlights a sophisticated mechanism for rapidly adapting to fluctuating light conditions. The experimental protocols developed for its analysis, primarily based on HPLC, have enabled precise quantification and functional studies.
For drug development professionals, this compound's potent antioxidant properties present an area of interest.[9] Future research may focus on optimizing its production in microbial systems, exploring its potential health benefits, and investigating its role and that of its enzymatic regulators (VDE and ZEP) as potential targets for modulating plant stress tolerance in agricultural applications.
References
- 1. Xanthophyll - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation of violaxanthin cycle in darkness is a common response to different abiotic stresses: a case study in Pelvetia canaliculata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ZEAXANTHIN EPOXIDASE Activity Potentiates Carotenoid Degradation in Maturing Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Violaxanthin de-epoxidase - Wikipedia [en.wikipedia.org]
- 13. Zeaxanthin epoxidase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. HPLC - Pigment Calibration - Cavender-Bares lab [cavender-bares-lab.github.io]
- 18. prometheusprotocols.net [prometheusprotocols.net]
- 19. znaturforsch.com [znaturforsch.com]
- 20. researchgate.net [researchgate.net]
- 21. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
Antheraxanthin's Crucial Role in Photoprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antheraxanthin, a key xanthophyll cycle pigment, plays a critical intermediate role in the photoprotection of photosynthetic organisms. This technical guide provides an in-depth analysis of this compound's function in non-photochemical quenching (NPQ), the primary mechanism for dissipating excess light energy as heat. This document details the enzymatic conversions within the xanthophyll cycle, presents quantitative data on pigment concentrations and their correlation with NPQ, and offers comprehensive experimental protocols for the analysis of these processes. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the molecular mechanisms underpinning this compound's photoprotective function.
Introduction
In environments with excessive light, photosynthetic organisms have evolved sophisticated mechanisms to prevent photodamage. A primary defense strategy is non-photochemical quenching (NPQ), a process that harmlessly dissipates excess absorbed light energy as heat.[1][2] Central to the rapid and reversible component of NPQ is the xanthophyll cycle.[3][4] This cycle involves the enzymatic interconversion of three carotenoids: violaxanthin, this compound, and zeaxanthin.[5] this compound is a mono-epoxy xanthophyll that serves as the intermediate in the conversion of the di-epoxy violaxanthin to the epoxy-free zeaxanthin under high light conditions.[3][6] While zeaxanthin is recognized as the most effective quencher of chlorophyll fluorescence, this compound also significantly contributes to NPQ, exhibiting an intermediate photoprotective capacity.[1][7] This guide explores the multifaceted role of this compound in photoprotection, providing the technical details necessary for its study.
The Xanthophyll Cycle and this compound's Position
The xanthophyll cycle is a critical photoprotective mechanism that modulates the dissipation of excess light energy.[1][3] It operates within the thylakoid membranes of chloroplasts and involves the following key steps:
-
De-epoxidation: Under high light stress, the accumulation of protons in the thylakoid lumen lowers the pH.[1][8] This acidic environment activates the enzyme violaxanthin de-epoxidase (VDE) .[4][8] VDE catalyzes the removal of an epoxy group from violaxanthin to form this compound.[3][6] Subsequently, VDE removes the second epoxy group from this compound to produce zeaxanthin.[3][6]
-
Epoxidation: In low light conditions, the thylakoid lumen pH increases, inactivating VDE. The enzyme zeaxanthin epoxidase (ZEP) , located on the stromal side of the thylakoid membrane, then catalyzes the reverse reactions.[5][9] ZEP adds an epoxy group to zeaxanthin to form this compound, and a second epoxy group to this compound to regenerate violaxanthin.[5][6]
This compound's position as the intermediate in this cycle is crucial for the fine-tuning of the photoprotective response.[1] The stepwise conversion allows for a graded response to varying light intensities.
Signaling Pathways and Experimental Workflows
The regulation and analysis of the xanthophyll cycle involve specific signaling pathways and experimental procedures.
Quantitative Data on this compound and Photoprotection
The conversion of violaxanthin to this compound and zeaxanthin is directly correlated with the level of NPQ. The de-epoxidation state (DEPS), often calculated as (this compound + Zeaxanthin) / (Violaxanthin + this compound + Zeaxanthin), is a key indicator of photoprotective activity.
| Species | Light Condition | Violaxanthin (mol/100 mol Chl a) | This compound (mol/100 mol Chl a) | Zeaxanthin (mol/100 mol Chl a) | NPQ | Reference |
| Sargassum thunbergii | Dark | ~16 | 0 | 0 | 0 | |
| Sargassum thunbergii | High Light (1200 µmol m⁻² s⁻¹) | ~8 | ~3 | ~5 | ~10 | |
| Glycine max | Low Light (50 µmol m⁻² s⁻¹) | - | - | - | < 1 | [10] |
| Glycine max | High Light (2000 µmol m⁻² s⁻¹) | - | - | - | ~4 | [10] |
| Nannochloropsis oceanica | Standard Growth | - | - | - | - | [11] |
| Nannochloropsis oceanica | Saturating Light (1000 µmol m⁻² s⁻¹) | Decreased | Increased | Increased | Increased | [11] |
Table 1: Xanthophyll Pigment Content and NPQ under Different Light Conditions. Note: "-" indicates data not explicitly provided in the cited source in a comparable format.
Experimental Protocols
Pigment Extraction and HPLC Analysis
This protocol allows for the separation and quantification of chlorophylls and carotenoids, including violaxanthin, this compound, and zeaxanthin.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
100% Acetone (HPLC grade)
-
Tris buffer (pH 7.8)
-
Ethyl acetate (HPLC grade)
-
Water (HPLC grade)
-
0.2 µm nylon membrane filters
-
HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector
Procedure:
-
Freeze a known amount of leaf tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extract the pigments with 1 ml of 100% acetone. Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet until it is colorless.
-
Pool the supernatants and filter through a 0.2 µm nylon membrane filter into an HPLC vial.
-
Inject the sample into the HPLC system.
-
HPLC Gradient: A typical gradient for pigment separation is as follows:
-
Solvent A: Acetonitrile:Methanol:Tris buffer (0.1 M, pH 8.0) (84:2:14)
-
Solvent B: Methanol:Ethyl acetate (68:32)
-
Gradient Program:
-
0-12 min: 100% A to 100% B (linear gradient)
-
12-18 min: 100% B (isocratic)
-
18-19 min: 100% B to 100% A (linear gradient)
-
19-25 min: 100% A (isocratic for column re-equilibration)[6]
-
-
-
Detect pigments using the PDA detector at wavelengths appropriate for chlorophylls (e.g., 663 nm for Chl a, 645 nm for Chl b) and carotenoids (e.g., 445 nm for violaxanthin, this compound, and zeaxanthin).
-
Quantify the pigments by comparing the peak areas to those of known standards.
Non-Photochemical Quenching (NPQ) Measurement
NPQ is typically measured using a Pulse Amplitude Modulated (PAM) fluorometer.
Materials:
-
PAM fluorometer
-
Dark adaptation clips or a dark room
-
Plant sample (e.g., leaf)
Procedure:
-
Dark-adapt the sample for at least 20-30 minutes. This allows all reaction centers to open and dissipates any existing NPQ.
-
Measure the minimal fluorescence (F₀) by applying a weak measuring light.
-
Determine the maximal fluorescence in the dark-adapted state (Fm) by applying a short, intense pulse of saturating light.
-
Expose the sample to a period of actinic (photosynthetically active) light of a defined intensity and duration.
-
During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximal fluorescence in the light-adapted state (Fm'). The steady-state fluorescence in the light is termed Fs.
-
Calculate NPQ using the formula: NPQ = (Fm - Fm') / Fm' .[5][7]
-
After the actinic light period, turn off the light and continue to apply saturating pulses to measure the relaxation of NPQ in the dark.
In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay
This assay measures the activity of VDE by monitoring the conversion of violaxanthin to this compound and zeaxanthin.
Materials:
-
Isolated thylakoids or purified VDE enzyme
-
Violaxanthin substrate (extracted from spinach or other sources)
-
Ascorbate solution (e.g., 30 mM)
-
Citrate-phosphate buffer (pH 5.2)
-
Monogalactosyldiacylglycerol (MGDG)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing citrate-phosphate buffer (pH 5.2), violaxanthin, and MGDG.
-
Add the isolated thylakoids or purified VDE enzyme to the reaction mixture.
-
Initiate the reaction by adding ascorbate.
-
Immediately monitor the decrease in absorbance at a wavelength sensitive to the conversion of violaxanthin (e.g., 505 nm or by monitoring the appearance of zeaxanthin at its absorption maximum).[3][12]
-
The rate of absorbance change is proportional to the VDE activity. The activity can be inhibited by adding dithiothreitol (DTT).[12]
Conclusion
This compound is an indispensable component of the photoprotective machinery in photosynthetic organisms. Its role as an intermediate in the xanthophyll cycle allows for a nuanced and rapid response to fluctuating light conditions. The quantitative relationship between this compound levels, the overall de-epoxidation state of the xanthophyll pool, and the induction of non-photochemical quenching underscores its direct involvement in dissipating excess light energy. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate functions of this compound and its potential as a target for enhancing stress tolerance in plants and algae. A thorough understanding of these mechanisms is vital for fundamental plant science and has significant implications for agricultural and biotechnological applications, including the development of more resilient crops and optimized algal biofuel production systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Measuring Light-dependent Proton Translocation in Isolated Thylakoids [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. Diversity in Xanthophyll Cycle Pigments Content and Related Nonphotochemical Quenching (NPQ) Among Microalgae: Implications for Growth Strategy and Ecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. handheld.psi.cz [handheld.psi.cz]
- 6. prometheusprotocols.net [prometheusprotocols.net]
- 7. researchgate.net [researchgate.net]
- 8. Violaxanthin de-epoxidase disulphides and their role in activity and thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Analysis of Non-Photochemical Quenching in Crops Using Pulse Amplitude Modulated Chlorophyll Fluorometry [jove.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
The Occurrence of Antheraxanthin in Marine Algae: A Technical Guide for Researchers and Drug Development Professionals
Antheraxanthin, a key xanthophyll cycle pigment, is a naturally occurring carotenoid found across a diverse range of marine algae. This guide provides an in-depth technical overview of its presence, physiological roles, and the methodologies for its study, tailored for researchers, scientists, and professionals in drug development.
This compound is an intermediate in the light-dependent xanthophyll cycle, a critical photoprotective mechanism in photosynthetic organisms.[1] This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin through the intermediate this compound, a process that helps dissipate excess light energy as heat, thereby protecting the photosynthetic apparatus from photodamage.[1][2] Beyond its photoprotective role, this compound has also been identified as a light-harvesting carotenoid in some marine algae, broadening the spectrum of light that can be used for photosynthesis.[3][4] Its presence and concentration in marine algae are influenced by various environmental factors, most notably light intensity.[3][5]
Distribution and Quantitative Occurrence of this compound
This compound is found in a variety of marine algal phyla, including Chromophyta (e.g., diatoms), Rhodophyta (red algae), and Chlorophyta (green algae).[2][3][6] Its concentration can vary significantly between species and is dynamically regulated in response to environmental cues. The following tables summarize the quantitative data on this compound occurrence in different marine algal species.
Table 1: this compound Content in Various Marine Algal Species
| Phylum/Class | Species | This compound Content | Conditions | Reference(s) |
| Chromophyta | Chrysophaera magna | ~15% of total carotenoids; Molar ratio (this compound:Fucoxanthin:β-carotene) = 1:2.3:3.3 | Not Specified | [1][3] |
| Bacillariophyceae (Diatom) | Phaeodactylum tricornutum | Present; levels increase with light stress | High light conditions | [3][7] |
| Eustigmatophyceae | Nannochloropsis oceanica | Present; levels increase with overexpression of PtCRTISO4 | Genetically modified | |
| Rhodophyta | Corallina elongata | Main xanthophyll | Not Specified | [2][8] |
| Rhodophyta | Jania rubens | Main xanthophyll | Not Specified | [2] |
| Rhodophyta | Multiple species (65 studied) | Detected in 4 out of 12 orders | Subtropical environment | [9][10] |
| Chlorophyta | Dunaliella salina | Present | Not Specified | [5] |
| Prasinophyceae | Tetraselmis suecica | Present; ratio to Chl a increases with irradiance | High light conditions | [5] |
Table 2: Influence of Environmental Factors on this compound Levels
| Algal Group | Factor | Observation | Reference(s) |
| Diatoms | High Light | Increased this compound levels as part of the xanthophyll cycle activation. | [3][7] |
| Chlorophytes | High Light | Increased this compound to Chlorophyll a ratio. | [5][11] |
| Rhodophytes | High Light | Variable; some studies show stable xanthophyll composition. | [2][8] |
Signaling Pathways and Logical Relationships
The primary signaling pathway involving this compound is the xanthophyll cycle. This cycle is crucial for non-photochemical quenching (NPQ), the process of dissipating excess light energy. The key enzymes regulating this cycle are violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP).
Xanthophyll Cycle Signaling Pathway
Caption: The Xanthophyll Cycle pathway illustrating the conversion of violaxanthin to zeaxanthin via this compound under high light stress and the reverse process in low light.
Experimental Protocols
The accurate determination of this compound in marine algae requires specific protocols for extraction and analysis. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying carotenoids.
Pigment Extraction from Marine Algae
This protocol is a generalized procedure; specific modifications may be necessary depending on the algal species and cell wall composition.
Materials:
-
Freeze-dried algal biomass
-
100% Acetone (HPLC grade)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes
-
Centrifuge
-
0.22 µm PTFE syringe filters
Procedure:
-
Weigh approximately 10-20 mg of freeze-dried algal biomass.
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Add the biomass to the mortar and grind to a fine powder under liquid nitrogen.
-
Transfer the powdered sample to a microcentrifuge tube.
-
Add 1 mL of 100% acetone to the tube.
-
Vortex vigorously for 1 minute to extract the pigments.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant containing the pigments.
-
If the pellet remains colored, repeat the extraction (steps 5-8) and pool the supernatants.
-
Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Store the extract at -20°C in the dark until HPLC analysis to prevent pigment degradation.
HPLC Analysis of this compound
This protocol describes a reverse-phase HPLC method for the separation of this compound from other algal pigments.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of solvents is typically used. A common system involves:
-
Solvent A: 80:20 (v/v) Methanol: 0.5 M Ammonium Acetate
-
Solvent B: 80:20 (v/v) Methanol: Acetone
-
Gradient Program:
-
A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar carotenoids. The exact gradient profile should be optimized for the specific column and pigment mixture.
Detection:
-
This compound is typically detected by its absorbance spectrum, with characteristic peaks around 422, 445, and 475 nm in the mobile phase.
-
Quantification is achieved by comparing the peak area of the sample to that of a known concentration of an this compound standard.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the extraction and quantification of this compound from marine algae.
Conclusion and Future Directions
This compound is a widespread and physiologically important carotenoid in marine algae. Its role in both photoprotection and light harvesting makes it a molecule of interest for understanding algal ecophysiology and for potential biotechnological applications. The quantitative data presented here highlight the variability in this compound content across different algal groups, emphasizing the need for species-specific studies. The provided experimental protocols offer a standardized approach for the reliable quantification of this xanthophyll. For professionals in drug development, the antioxidant properties of carotenoids like this compound may warrant further investigation for their potential health benefits. Future research should focus on elucidating the precise regulatory mechanisms of the xanthophyll cycle in a wider range of marine algae and exploring the potential for enhancing this compound production through biotechnological approaches.
References
- 1. This compound, a Light Harvesting Carotenoid Found in a Chromophyte Alga - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Carotenoids in Algae: Distributions, Biosyntheses and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The xanthophyll cycle in diatom Phaeodactylum tricornutum in response to light stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Antheraxanthin, Violaxanthin, and Zeaxanthin for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the xanthophylls antheraxanthin, violaxanthin, and zeaxanthin, key components of the photoprotective xanthophyll cycle in photosynthetic organisms. It is designed for researchers, scientists, and drug development professionals, offering in-depth information on their biochemical properties, physiological functions, and analytical methodologies. This document details their roles in non-photochemical quenching (NPQ), antioxidant defense, and potential signaling pathways. Included are detailed experimental protocols for their extraction, quantification, and the assessment of related enzymatic activities. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams generated with the DOT language.
Introduction
This compound, violaxanthin, and zeaxanthin are C40 isoprenoid compounds belonging to the xanthophyll subclass of carotenoids, characterized by the presence of oxygen-containing functional groups. These pigments are integral to the survival of plants, algae, and some bacteria, primarily through their involvement in the xanthophyll cycle, a critical mechanism for photoprotection against high light stress.[1][2] This cycle involves the enzymatic interconversion of these three xanthophylls, modulating the dissipation of excess light energy and thereby preventing photo-oxidative damage.[1][2] Beyond their photoprotective roles, these molecules exhibit potent antioxidant properties and are precursors to the plant hormone abscisic acid (ABA), hinting at broader signaling functions.[3][4] Understanding the intricate details of their biochemistry and physiology is crucial for research in plant science, and their antioxidant capabilities make them promising molecules for investigation in drug development and nutraceuticals.
Biochemical and Physicochemical Properties
The key structural difference between violaxanthin, this compound, and zeaxanthin lies in the number of epoxide groups attached to their β-ionone rings. Violaxanthin is a diepoxide, this compound is a monoepoxide, and zeaxanthin contains no epoxide groups.[1] This structural variation dictates their distinct light-absorbing properties and functional roles within the xanthophyll cycle.
Chemical Structures
-
Violaxanthin: (3S,5R,6S,3'S,5'R,6'S)-5,6:5',6'-diepoxy-5,6,5',6'-tetrahydro-β,β-carotene-3,3'-diol
-
This compound: (3S,5R,6S,3'R)-5,6-epoxy-5,6-dihydro-β,β-carotene-3,3'-diol
-
Zeaxanthin: (3R,3'R)-β,β-carotene-3,3'-diol
Spectroscopic Properties
The absorption spectra of these xanthophylls are characterized by three distinct peaks in the blue-green region of the visible spectrum. The position of these maxima can vary slightly depending on the solvent used.[5][6]
| Pigment | Solvent | λmax I (nm) | λmax II (nm) | λmax III (nm) | Reference |
| Violaxanthin | Ethanol | 418 | 440 | 470 | [5] |
| Hexane | 417 | 440 | 470 | [5] | |
| This compound | Ethanol | 422 | 444 | 472 | [7] |
| Hexane | 421 | 445 | 470 | [7] | |
| Zeaxanthin | Ethanol | 425 | 450 | 478 | [5] |
| Hexane | 425 | 451 | 478 | [5] |
The Xanthophyll Cycle: A Core Photoprotective Mechanism
The xanthophyll cycle is a pivotal process for the regulation of photosynthetic efficiency and photoprotection in plants and algae.[1] It allows for the rapid conversion between violaxanthin, this compound, and zeaxanthin in response to fluctuating light conditions.
Under high light, the buildup of a proton gradient (ΔpH) across the thylakoid membrane acidifies the lumen. This acidic environment activates the enzyme violaxanthin de-epoxidase (VDE), which catalyzes the two-step conversion of violaxanthin to zeaxanthin, with this compound as the intermediate.[1][8] Zeaxanthin is the most effective of the three in dissipating excess energy as heat, a process known as non-photochemical quenching (NPQ).[9]
In low light conditions, the proton gradient dissipates, and the lumenal pH increases. This inactivates VDE and activates the stromal enzyme zeaxanthin epoxidase (ZEP), which converts zeaxanthin back to violaxanthin, thereby maximizing light-harvesting efficiency.[10]
The Xanthophyll Cycle Pathway.
Enzymology of the Xanthophyll Cycle
The interconversions within the xanthophyll cycle are catalyzed by two key enzymes: violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP).
| Enzyme | Location | Activator(s) | Inhibitor(s) | Substrate(s) | Product(s) | Km | Vmax | Reference |
| Violaxanthin De-epoxidase (VDE) | Thylakoid Lumen | Low pH (~5.2), Ascorbate | Dithiothreitol (DTT) | Violaxanthin, this compound | This compound, Zeaxanthin | 0.33 µM (Violaxanthin) | Not Reported | [1] |
| Zeaxanthin Epoxidase (ZEP) | Stroma side of Thylakoid Membrane | O₂, NADPH | Low Light | Zeaxanthin, this compound | This compound, Violaxanthin | Not Reported | Not Reported | [10] |
Physiological Functions
Photoprotection and Non-Photochemical Quenching (NPQ)
The primary and most well-understood function of the xanthophyll cycle is photoprotection through the process of non-photochemical quenching (NPQ). NPQ is the mechanism by which photosynthetic organisms dissipate excess absorbed light energy as heat, preventing the formation of damaging reactive oxygen species (ROS).[9] The accumulation of zeaxanthin is directly correlated with the induction of the major component of NPQ, known as energy-dependent quenching (qE).[9] Zeaxanthin, when bound to specific light-harvesting complex proteins, facilitates a conformational change that creates a quenching site where excess energy is safely dissipated.[9]
Antioxidant Activity
All three xanthophylls possess antioxidant properties due to their conjugated double bond systems, which can quench singlet oxygen and scavenge other reactive oxygen species.[11] Zeaxanthin, with its fully conjugated system, is generally considered a more potent antioxidant than violaxanthin and this compound.[12] This direct ROS scavenging activity provides an additional layer of protection against oxidative stress.
| Compound | Assay | Antioxidant Capacity | Reference |
| Violaxanthin | DPPH | IC50: 41.42 µg/mL | [11] |
| ABTS | IC50: 15.25 µg/mL | [11] | |
| Zeaxanthin | ABTS | High | [13] |
| FRAP | High | [13] |
Signaling Pathways
Emerging evidence suggests that xanthophylls and their derivatives, known as apocarotenoids, may function as signaling molecules. Violaxanthin is a precursor to the plant hormone abscisic acid (ABA), a key regulator of plant development and stress responses.[4] The levels of zeaxanthin and violaxanthin can influence the biosynthesis of other hormones like jasmonic acid, indicating a complex interplay in plant stress signaling.[3] Furthermore, perturbations in the carotenoid biosynthesis pathway, including the xanthophyll cycle, can initiate retrograde signaling from the chloroplast to the nucleus, modulating gene expression to acclimate to environmental changes.[4]
Xanthophylls in Signaling Pathways.
Experimental Protocols
Extraction of Xanthophylls from Plant Material
This protocol describes a general method for the extraction of xanthophylls from leaf tissue.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
100% Acetone (HPLC grade), buffered with a small amount of calcium carbonate
-
Microcentrifuge tubes
-
Microcentrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Procedure:
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 50-100 mg) to a microcentrifuge tube.
-
Add 1 mL of 100% acetone. Vortex vigorously for 1 minute to extract the pigments.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Store the extracts at -20°C in the dark and analyze by HPLC as soon as possible.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a robust method for the separation and quantification of this compound, violaxanthin, and zeaxanthin.
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: Acetonitrile:Methanol:0.1 M Tris-HCl (pH 8.0) (84:2:14 v/v/v)
-
Solvent B: Methanol:Ethyl acetate (68:32 v/v)
Gradient Elution:
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0 | 100 | 0 |
| 15 | 0 | 100 |
| 18 | 0 | 100 |
| 21 | 100 | 0 |
| 25 | 100 | 0 |
Flow Rate: 1.2 mL/min Injection Volume: 20 µL Detection: 445 nm
Quantification: Create a standard curve for each xanthophyll using pure standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
HPLC Analysis Workflow.
Violaxanthin De-epoxidase (VDE) Activity Assay
This spectrophotometric assay measures the activity of VDE by monitoring the decrease in absorbance associated with the conversion of violaxanthin.[14]
Materials:
-
VDE extract (prepared from isolated thylakoids)
-
Citrate-phosphate buffer (50 mM citrate, 110 mM phosphate, pH 5.2)
-
Violaxanthin solution (e.g., 8.6 µM)
-
Monogalactosyldiacylglycerol (MGDG) solution (e.g., 24 µM)
-
Ascorbate solution (e.g., 30 mM)
-
Dual-wavelength spectrophotometer
Procedure:
-
In a cuvette, combine the citrate-phosphate buffer, violaxanthin, and MGDG.
-
Add the VDE extract and incubate for 3 minutes at room temperature.
-
Initiate the reaction by adding the ascorbate solution.
-
Immediately monitor the decrease in absorbance at 502 nm relative to a reference wavelength of 540 nm (A₅₀₂ - A₅₄₀).
-
Calculate the initial rate of absorbance change to determine VDE activity.
Measurement of Non-Photochemical Quenching (NPQ)
NPQ is typically measured using a pulse-amplitude-modulated (PAM) fluorometer.
Procedure:
-
Dark Adaptation: Dark-adapt the leaf sample for at least 20 minutes.
-
Measure F₀ and Fₘ:
-
Apply a weak measuring light to determine the minimum fluorescence (F₀).
-
Apply a saturating pulse of light to determine the maximum fluorescence (Fₘ) in the dark-adapted state.
-
-
Actinic Light Exposure: Illuminate the leaf with a constant actinic light to induce photosynthesis and NPQ.
-
Measure Fₘ' and F':
-
During actinic light exposure, apply periodic saturating pulses to measure the maximum fluorescence in the light-adapted state (Fₘ').
-
The steady-state fluorescence in the light is F'.
-
-
Calculate NPQ: NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ' .
-
Relaxation: Turn off the actinic light and continue to apply saturating pulses to monitor the relaxation of NPQ in the dark.
Conclusion
This compound, violaxanthin, and zeaxanthin are multifaceted molecules with indispensable roles in the physiology of photosynthetic organisms. Their dynamic interplay within the xanthophyll cycle is a cornerstone of photoprotection, enabling survival in fluctuating light environments. Furthermore, their potent antioxidant capacities and involvement in signaling pathways underscore their broader biological significance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the properties and potential applications of these vital xanthophylls. Continued research into their mechanisms of action and signaling roles will undoubtedly unveil new avenues for crop improvement and the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Absorbance changes of carotenoids in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 8. Violaxanthin de-epoxidase - Wikipedia [en.wikipedia.org]
- 9. Zeaxanthin Protects Plant Photosynthesis by Modulating Chlorophyll Triplet Yield in Specific Light-harvesting Antenna Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZEAXANTHIN EPOXIDASE Activity Potentiates Carotenoid Degradation in Maturing Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Physicochemical, antioxidant properties of carotenoids and its optoelectronic and interaction studies with chlorophyll pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Violaxanthin de-epoxidase disulphides and their role in activity and thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Products of Antheraxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antheraxanthin, a key xanthophyll cycle carotenoid, plays a vital role in the photoprotective mechanisms of photosynthetic organisms.[1] As an intermediate in the enzymatic conversion of violaxanthin to zeaxanthin, its stability and degradation are of significant interest in fields ranging from plant physiology to food science and drug development.[1] The degradation of this compound, driven by thermal stress, photo-oxidation, and enzymatic activity, leads to a variety of products with potentially altered biological activities. Understanding these degradation pathways and products is crucial for assessing the stability of this compound in various matrices and for harnessing its potential therapeutic applications.
This technical guide provides a comprehensive overview of the degradation products of this compound, detailing the mechanisms of degradation, the structures of the resulting compounds, and the analytical methods used for their characterization.
This compound Degradation Pathways
This compound degradation can occur through three primary pathways: thermal degradation, photo-oxidation, and enzymatic conversion.
Thermal Degradation
Thermal processing can induce significant degradation of this compound, primarily through the isomerization of its 5,6-epoxide group to a 5,8-furanoxide group, a process that is particularly accelerated in acidic conditions.[2][3] This initial isomerization is often followed by the cleavage of the polyene chain, resulting in a variety of smaller, typically colorless, compounds.[4] The kinetics of thermal degradation have been reported to follow both first-order and second-order models, depending on the specific conditions such as the food matrix and pH.[2][5]
The primary thermal degradation product of this compound is its 5,8-furanoxide isomer, often referred to as mutatoxanthin. Further degradation leads to the formation of various apo-carotenals and apo-carotenones, which are shorter-chain carotenoids resulting from the cleavage of the polyene backbone.
Photo-oxidation
Exposure to light, especially in the presence of oxygen and photosensitizers, can lead to the photo-oxidation of this compound. This process involves the reaction of the carotenoid with reactive oxygen species (ROS), such as singlet oxygen. The highly conjugated double bond system of this compound makes it an effective quencher of singlet oxygen, but this process can also lead to its own degradation.[6]
The primary products of this compound photo-oxidation are thought to include endoperoxides, which are formed by the addition of singlet oxygen across the conjugated system. These endoperoxides are unstable and can further decompose to form a complex mixture of apo-carotenals and apo-carotenones.[6][7]
Enzymatic Degradation (Xanthophyll Cycle)
In biological systems, the most well-characterized "degradation" of this compound is its enzymatic conversion within the xanthophyll cycle. This is not a random degradation but a highly regulated process crucial for photoprotection in plants and algae.[1]
Under high light stress, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the de-epoxidation of this compound to zeaxanthin.[1] This conversion is reversible, and in low light conditions, the enzyme zeaxanthin epoxidase (ZE) catalyzes the epoxidation of zeaxanthin back to this compound and subsequently to violaxanthin.[1] Therefore, in this context, the primary and sole "degradation" product of this compound is zeaxanthin.
This compound Degradation Products: A Summary
The following table summarizes the major degradation products of this compound under different degradation pathways.
| Degradation Pathway | Primary Degradation Products | Secondary Degradation Products |
| Thermal Degradation | 5,8-Furanoxide isomer (Mutatoxanthin) | Apo-carotenals, Apo-carotenones, Colorless smaller molecules |
| Photo-oxidation | Endoperoxides | Apo-carotenals, Apo-carotenones |
| Enzymatic Degradation | Zeaxanthin | None |
Quantitative Data on this compound Degradation
The rate of this compound degradation is highly dependent on various factors, including temperature, light intensity, pH, and the presence of other compounds. The following table presents a summary of available quantitative data.
| Degradation Condition | Kinetic Model | Key Findings | Reference |
| Thermal Degradation (Blood Orange Juice, Acidic pH) | Second-Order | Free cis-antheraxanthin degraded ~30-fold faster than its esterified form. | [2][3] |
| Thermal Degradation (Virgin Olive Oil) | First-Order | Involves reorganization of 5,6-epoxide to 5,8-furanoxide groups. | [4][5] |
| Photo-oxidation (in beverage with pumpkin juice) | Fractional Conversion | Degradation accelerated by intense light. Ea values < 50 kJ/mol. | [5] |
Experimental Protocols
Induction of this compound Degradation
a) Thermal Degradation Protocol:
-
Sample Preparation: Prepare a solution of this compound in a relevant matrix (e.g., virgin olive oil, a buffered model system). For solid samples, they can be placed in a controlled temperature environment.
-
Heating: Place the samples in a temperature-controlled environment such as an oven or a water bath at the desired temperatures (e.g., 60, 80, 100, 120 °C).[8]
-
Sampling: At regular time intervals, withdraw aliquots of the sample for analysis. The frequency of sampling should be adjusted based on the expected degradation rate.
-
Storage: Immediately cool the withdrawn samples and store them at low temperatures (e.g., -20 °C or -80 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent further degradation until analysis.
b) Photo-oxidation Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent or matrix. A photosensitizer (e.g., chlorophyll) may be added to accelerate the reaction.
-
Light Exposure: Place the sample in a controlled light environment. A light source with a known spectrum and intensity should be used. Control the temperature of the sample during the experiment.
-
Oxygenation: Ensure a controlled supply of oxygen or air to the sample, as it is a key reactant in photo-oxidation.
-
Sampling and Storage: Follow the same sampling and storage procedures as described for thermal degradation.
Analytical Methodology: HPLC-DAD for this compound and its Degradation Products
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the most common and effective method for the separation and quantification of this compound and its degradation products.
a) Sample Preparation:
-
Extraction: Extract the carotenoids from the sample matrix using a suitable organic solvent system. A common procedure involves homogenization with a mixture of acetone and ethanol. For samples with high lipid content, a saponification step with methanolic KOH may be necessary to remove interfering fats and chlorophylls.[9]
-
Partitioning: After extraction, partition the carotenoids into a less polar solvent like diethyl ether or a mixture of petroleum ether and diethyl ether.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC injection (e.g., a mixture of methanol and methyl tert-butyl ether (MTBE)).[10]
b) HPLC-DAD Analysis:
-
Column: A C30 reversed-phase column is often preferred for the separation of carotenoid isomers.[10] C18 columns are also widely used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of solvents such as methanol, MTBE, and water.[9]
-
Detection: A Diode Array Detector (DAD) is used to monitor the elution of compounds. This compound and its degradation products typically absorb light in the range of 400-500 nm. The full UV-Vis spectrum provided by the DAD aids in the identification of the compounds.
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes with those of authentic standards of known concentrations.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thermal degradation kinetics of xanthophylls from blood orange in model and real food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation kinetics of neoxanthin, violaxanthin, and this compound in virgin olive oils [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 640-03-9 [smolecule.com]
- 7. jopr.mpob.gov.my [jopr.mpob.gov.my]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. Carotenoids from Foods of Plant, Animal and Marine Origin: An Efficient HPLC-DAD Separation Method [mdpi.com]
An In-depth Technical Guide to the Regulation of Antheraxanthin Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Antheraxanthin is a critical xanthophyll pigment central to the photoprotective mechanisms of most photosynthetic eukaryotes. As a key intermediate in the xanthophyll cycle, its synthesis and degradation are meticulously regulated in response to fluctuating light conditions and other environmental stressors. This technical guide provides a comprehensive overview of the core regulatory networks governing this compound levels, focusing on the enzymatic, genetic, and environmental control points. We delve into the biochemical pathways, present quantitative data on enzyme kinetics and gene expression, and provide detailed experimental protocols for key assays. Furthermore, this document includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the intricate processes that control this compound homeostasis, offering valuable insights for research in plant physiology, biochemistry, and carotenoid-based drug discovery.
Core Mechanism: The Xanthophyll Cycle
This compound is an intermediate in the xanthophyll cycle, a crucial photoprotective process that occurs in the thylakoid membranes of chloroplasts.[1] This cycle involves the enzymatic interconversion of three xanthophylls: violaxanthin, this compound, and zeaxanthin.[2][3] Under conditions of excess light, the orange pigment violaxanthin is converted first to this compound and then to the light-yellow pigment zeaxanthin.[1] This conversion enhances the capacity for non-photochemical quenching (NPQ), a mechanism that safely dissipates excess light energy as heat, thereby protecting the photosynthetic apparatus from photo-oxidative damage.[4] The total pool of these pigments is often abbreviated as VAZ (Violaxanthin, this compound, Zeaxanthin).[1] In low light, the cycle is reversed to optimize light-harvesting efficiency.[2]
The synthesis of this compound is therefore not a terminal pathway but a dynamic equilibrium controlled by two key enzymes operating in opposite directions.
-
De-epoxidation (Synthesis of this compound from Violaxanthin): Catalyzed by Violaxanthin de-epoxidase (VDE).
-
Epoxidation (Conversion of this compound to Violaxanthin): Catalyzed by Zeaxanthin epoxidase (ZEP), which also converts zeaxanthin to this compound.[1][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The xanthophyll cycle balances photoprotection and photosynthetic efficiency in the seawater alga Nannochloropsis oceanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carotenoids in Drug Discovery and Medicine: Pathways and Molecular Targets Implicated in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Antheraxanthin and Non-Photochemical Quenching: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-photochemical quenching (NPQ) is a critical photoprotective mechanism in photosynthetic organisms, dissipating excess light energy as heat to prevent photo-oxidative damage. Central to the most rapid and significant component of NPQ, energy-dependent quenching (qE), is the xanthophyll cycle. This technical guide provides an in-depth exploration of the pivotal role of antheraxanthin, a key intermediate in the xanthophyll cycle, in the regulation and function of NPQ. We will detail the molecular mechanisms, present quantitative data, outline experimental protocols, and provide visual representations of the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in plant biology, photosynthesis, and for professionals in drug development exploring targets related to oxidative stress.
Introduction to Non-Photochemical Quenching and the Xanthophyll Cycle
When photosynthetic organisms absorb light energy that exceeds their capacity for carbon fixation, the excess energy can lead to the production of reactive oxygen species (ROS), causing significant damage to the photosynthetic apparatus.[1] To counteract this, these organisms have evolved a suite of photoprotective mechanisms, collectively known as non-photochemical quenching (NPQ).[2] NPQ encompasses several processes that dissipate excess excitation energy as harmless heat.[3]
The major and most rapidly induced component of NPQ is energy-dependent quenching (qE). The induction of qE is triggered by the acidification of the thylakoid lumen, a consequence of high photosynthetic electron transport rates.[4][5] This low lumenal pH activates the xanthophyll cycle and protonates specific proteins, primarily the Photosystem II Subunit S (PsbS) in higher plants and Light-Harvesting Complex Stress-Related (LHCSR) proteins in algae, which are essential for inducing the conformational changes in the light-harvesting complexes (LHCs) that lead to energy dissipation.[4][6]
The xanthophyll cycle involves the enzymatic interconversion of xanthophyll pigments.[1] In higher plants and green algae, this cycle consists of the de-epoxidation of violaxanthin (V) to this compound (A) and then to zeaxanthin (Z) under high light conditions.[7] This process is reversed under low light.[5] this compound, as the intermediate, plays a crucial role in this dynamic process.[7] The accumulation of this compound and zeaxanthin is strongly correlated with the capacity for NPQ.[8][9]
The Role of this compound in NPQ
This compound is a mono-epoxide xanthophyll that serves as the intermediate in the two-step de-epoxidation of violaxanthin to zeaxanthin, catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[10][11] The formation of this compound is a critical step in the rapid response to excess light.[12]
This compound as an Intermediate Quencher
While zeaxanthin is considered the most effective quencher of chlorophyll fluorescence, this compound also possesses the ability to dissipate excess energy.[8] The presence of this compound contributes to the overall NPQ capacity, particularly during the initial phases of high light exposure before zeaxanthin levels have peaked.[12][13] Some studies suggest that the transient phase of NPQ induction correlates with the concentration of this compound.[12][13] this compound provides more stability to the thylakoid membrane under light and heat stress than violaxanthin, though less than zeaxanthin.[7]
Regulation of this compound Levels
The concentration of this compound is dynamically regulated by the activities of two key enzymes:
-
Violaxanthin De-epoxidase (VDE): This enzyme, located in the thylakoid lumen, catalyzes the conversion of violaxanthin to this compound and subsequently this compound to zeaxanthin.[10] VDE is activated by the low pH of the thylakoid lumen (optimal pH ~5.0-5.2) and requires ascorbate as a reductant.[10][14]
-
Zeaxanthin Epoxidase (ZEP): Located in the stroma, this enzyme catalyzes the reverse reaction, converting zeaxanthin back to this compound and then to violaxanthin.[5] This process is slower than the forward reaction and is active under low light conditions.[15]
The balance between VDE and ZEP activity, dictated by the light conditions and the resulting transthylakoid proton gradient, determines the steady-state concentrations of violaxanthin, this compound, and zeaxanthin.[5][15]
Quantitative Data on this compound and NPQ
The following tables summarize key quantitative data related to the xanthophyll cycle and NPQ.
| Parameter | Organism | Value | Conditions | Reference(s) |
| VDE Optimal pH | Lettuce | ~5.2 | In vitro assay | [14] |
| VDE Apparent Molecular Mass | Lettuce | 43 kDa | SDS-PAGE | [14] |
| This compound Excitation Band | Chrysophaera magna | 487 nm | In vivo fluorescence excitation spectroscopy | [16] |
| NPQ Amplitude (Max) | Arabidopsis thaliana (Wild Type) | ~2.5-3.0 | High light | [5][17] |
| NPQ Amplitude (Max) | Tomato (Blue Light Grown) | ~1.0 | High light | [17] |
| NPQ Amplitude (Max) | Tomato (Red Light Grown) | ~0.84 | High light | [17] |
Table 1: Key Biochemical and Biophysical Parameters. This table provides a summary of important quantitative values related to the enzyme VDE and the spectral properties of this compound, as well as typical maximal NPQ values observed in different plant species under high light stress.
| Mutant/Treatment | Organism | Effect on this compound/Zeaxanthin | Effect on NPQ | Reference(s) |
| npq1 (VDE deficient) | Arabidopsis thaliana | No this compound or zeaxanthin accumulation | Severely reduced NPQ | [5] |
| npq2 (ZEP deficient) | Chlamydomonas reinhardtii | Accumulates zeaxanthin | Constitutively high NPQ | [18] |
| Dithiothreitol (DTT) (VDE inhibitor) | Rice | Inhibition of this compound and zeaxanthin formation | Decreased NPQ | [19] |
| Ascorbate (VDE cofactor) | Rice | Stimulation of this compound and zeaxanthin formation | Increased NPQ | [19] |
| PsbS Overexpression | Arabidopsis thaliana | No direct effect on pigment levels | Increased NPQ amplitude | [5] |
Table 2: Genetic and Chemical Perturbations of the Xanthophyll Cycle and NPQ. This table outlines the impact of genetic mutations and chemical treatments on the accumulation of this compound and zeaxanthin and the corresponding effect on non-photochemical quenching.
Experimental Protocols
Measurement of Non-Photochemical Quenching (NPQ) using Pulse Amplitude Modulated (PAM) Fluorometry
This protocol describes the standard method for measuring NPQ kinetics in plant leaves.[5][20][21]
1. Dark Adaptation:
-
Place the plant material in complete darkness for a minimum of 30 minutes. This allows for the relaxation of all quenching processes and ensures that all Photosystem II (PSII) reaction centers are "open".[20]
2. Measurement of F₀ and Fₘ:
-
Use a PAM fluorometer to apply a weak, modulated measuring light to determine the minimal fluorescence level (F₀).[20][22]
-
Apply a short, saturating pulse of high-intensity light (e.g., >3000 µmol photons m⁻² s⁻¹ for 0.8 seconds) to transiently close all PSII reaction centers and measure the maximum fluorescence level (Fₘ).[20][22]
-
Calculate the maximum quantum yield of PSII photochemistry as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. For healthy, unstressed plants, this value is typically around 0.83.[23]
3. NPQ Induction:
-
Expose the leaf to a constant high level of actinic light (e.g., 1000 µmol photons m⁻² s⁻¹) to induce photosynthesis and NPQ.[5][17]
-
During the actinic light exposure, apply saturating pulses at regular intervals (e.g., every 30 or 60 seconds) to determine the maximum fluorescence in the light-adapted state (Fₘ').[20] The steady-state fluorescence level just before the pulse is denoted as F'.[17]
4. NPQ Relaxation:
-
After a period of high light exposure (e.g., 10-15 minutes), turn off the actinic light.
-
Continue to apply saturating pulses in the dark at increasing time intervals to monitor the recovery of Fₘ' back to the original Fₘ level. This measures the relaxation of NPQ.[17]
5. Calculation of NPQ:
-
NPQ is calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ'.[17]
Pigment Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the general steps for extracting and quantifying xanthophyll cycle pigments.
1. Sample Collection and Preparation:
-
Collect leaf discs or algal pellets at specific time points during an NPQ experiment (e.g., dark-adapted, during high light, during relaxation).
-
Immediately freeze the samples in liquid nitrogen to stop all enzymatic activity.
-
Grind the frozen tissue to a fine powder.
2. Pigment Extraction:
-
Extract the pigments from the powdered tissue using a cold organic solvent, typically 80% acetone or 100% methanol, often buffered with a substance like calcium carbonate to neutralize acids.
-
Centrifuge the extract to pellet the cell debris.
-
Collect the supernatant containing the pigments.
3. HPLC Analysis:
-
Inject the pigment extract into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient of solvents (e.g., acetonitrile, methanol, and water) to separate the different pigment molecules.
-
Detect the pigments using a photodiode array detector, monitoring absorbance at specific wavelengths (e.g., 445 nm).
-
Identify and quantify violaxanthin, this compound, and zeaxanthin by comparing their retention times and absorption spectra to those of authentic standards.
Visualizations
The Xanthophyll Cycle
Caption: The light-driven enzymatic conversion of xanthophylls.
Mechanism of Energy-Dependent Quenching (qE)
Caption: Key events leading to energy-dependent quenching (qE).
Experimental Workflow for NPQ and Pigment Analysis
Caption: Workflow for NPQ measurement and pigment analysis.
Conclusion and Future Directions
This compound is a vital component of the photoprotective xanthophyll cycle, acting as a key intermediate in the rapid response to high light stress. Its formation and conversion are tightly regulated and directly contribute to the overall capacity for non-photochemical quenching. Understanding the precise role and kinetics of this compound is essential for a complete picture of how photosynthetic organisms adapt to fluctuating light environments.
For drug development professionals, the pathways involved in managing oxidative stress in plants, such as the xanthophyll cycle, can offer valuable insights into analogous processes in other biological systems. The enzymatic control of antioxidant molecules like xanthophylls may provide novel conceptual frameworks for the development of therapeutic strategies aimed at mitigating cellular damage from oxidative stress.
Future research should focus on elucidating the specific interactions between this compound, zeaxanthin, and the proteins of the light-harvesting complex to pinpoint the exact molecular mechanism of quenching. Advanced spectroscopic and structural biology techniques will be instrumental in revealing how the presence of these de-epoxidized xanthophylls induces the conformational changes necessary for heat dissipation. Furthermore, exploring the diversity of xanthophyll cycles across different photosynthetic lineages may uncover novel photoprotective strategies with potential biotechnological applications.
References
- 1. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-photochemical quenching - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Energy dependent non-photoshemical quenching: PsbS, LhcSR and other players - Ptushenko - Biochemistry [journals.eco-vector.com]
- 5. bdspublishing.com [bdspublishing.com]
- 6. Evolution of photoprotection mechanisms upon land colonization: evidence of PSBS-dependent NPQ in late Streptophyte algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The roles of specific xanthophylls in photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Energy transfer reactions involving carotenoids: quenching of chlorophyll fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buy this compound | 640-03-9 [smolecule.com]
- 12. Non-photochemical quenching kinetics during the dark to light transition in relation to the formation of this compound and zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epoxidation of zeaxanthin and this compound reverses non-photochemical quenching of photosystem II chlorophyll a fluorescence in the presence of trans-thylakoid delta pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. connectsci.au [connectsci.au]
- 19. scispace.com [scispace.com]
- 20. handheld.psi.cz [handheld.psi.cz]
- 21. biologic.net [biologic.net]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
Antheraxanthin: A Technical Guide to its Precursors, Derivatives, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antheraxanthin is a key xanthophyll pigment integral to the photoprotective mechanisms of photosynthetic organisms. As an intermediate in the violaxanthin cycle, it plays a crucial role in dissipating excess light energy, thereby protecting the photosynthetic apparatus from potential damage. Beyond its fundamental role in photosynthesis, this compound and its derivatives are gaining attention for their potential applications in pharmacology and drug development due to their antioxidant and other bioactive properties. This technical guide provides an in-depth overview of this compound, its biosynthetic precursors, and known derivatives. It details the enzymatic pathways of its formation and conversion, provides comprehensive experimental protocols for its analysis, and explores its potential as a lead compound in drug discovery.
Physicochemical and Spectroscopic Properties of this compound
This compound is a C40 tetraterpenoid with the chemical formula C40H56O3 and a molar mass of 584.88 g/mol .[1] Its structure features a polyene chain with conjugated double bonds, which is responsible for its characteristic yellow color and light-absorbing properties.
| Property | Value | Solvent | Reference(s) |
| Molecular Formula | C40H56O3 | [1] | |
| Molar Mass | 584.88 g/mol | [1] | |
| Absorption Maxima (λmax) | 422, 444, 472 nm | Ethanol | [2] |
| 421, 443, 473 nm | Ethanol | [2] | |
| (421), 445, 470 nm | Hexane | [2] | |
| 424, 445, 475 nm | Petroleum Ether | [2] | |
| Molar Extinction Coefficient (ε) | 137 x 10^3 L·mol⁻¹·cm⁻¹ | Ethanol (at 446 nm) | [2] |
The Violaxanthin Cycle: Precursors and Enzymatic Conversions
This compound is a central intermediate in the violaxanthin cycle, a crucial photoprotective process in plants and algae. This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin via this compound in response to high light stress, and the reverse reactions in low light.
Key Enzymes and Reactions
-
Violaxanthin de-epoxidase (VDE): This enzyme, located in the thylakoid lumen, catalyzes the de-epoxidation of violaxanthin to this compound and subsequently to zeaxanthin.[3][4][5] The reaction requires ascorbate as a reductant and is activated by a low luminal pH (optimal ~5.2), which occurs under high light conditions.[3][4]
-
Zeaxanthin epoxidase (ZEP): Located on the stromal side of the thylakoid membrane, this enzyme catalyzes the epoxidation of zeaxanthin back to violaxanthin via this compound.[6][7] This reaction utilizes NADPH and molecular oxygen and is favored in low light or darkness.[8]
-
Zeaxanthin + NADPH + O₂ → this compound + NADP⁺ + H₂O
-
This compound + NADPH + O₂ → Violaxanthin + NADP⁺ + H₂O
-
Signaling Pathway of the Violaxanthin Cycle
Caption: The Violaxanthin Cycle pathway.
This compound Derivatives
Research into this compound derivatives is an emerging field, with a primary focus on esterification to enhance stability and bioavailability.
This compound Esters
Xanthophylls, including this compound, can be esterified with fatty acids. This process occurs naturally in some organisms and can also be achieved synthetically.[11] Esterification increases the lipophilicity and stability of the carotenoid.[9]
-
This compound Dipalmitate: This is a diester of this compound with two molecules of palmitic acid.[6][12] It is found in certain plants and algae and is noted for its enhanced stability and functionality within cellular membranes.[6][12] this compound dipalmitate exhibits potent antioxidant, anti-inflammatory, and photoprotective properties.[6][12]
Synthesis of this compound Esters
The synthesis of xanthophyll esters can be achieved through chemical or enzymatic methods. Enzymatic synthesis, often employing lipases, is advantageous as it proceeds under mild conditions, reducing the risk of isomerization and degradation of the carotenoid.[13] A general approach involves reacting this compound with an acid anhydride in a bio-derived solvent.[14]
Experimental Protocols
Extraction of this compound and other Xanthophylls from Plant Material
This protocol is a synthesis of established methods for the extraction of carotenoids for HPLC analysis.[3][15]
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (HPLC grade), buffered with a small amount of calcium carbonate
-
n-Hexane (HPLC grade)
-
Saponification reagent: 10% (w/v) KOH in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream evaporator
-
HPLC vials
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add cold, buffered acetone. Vortex thoroughly and incubate on ice in the dark for 30 minutes, with intermittent vortexing.
-
Centrifugation: Centrifuge the extract at 5000 x g for 10 minutes at 4°C. Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process with the pellet until it is colorless. Pool the supernatants.
-
Saponification (Optional, for samples with high chlorophyll and esterified carotenoids): To the pooled acetone extract, add an equal volume of 10% methanolic KOH.[15] Incubate in the dark at room temperature for 2 hours to hydrolyze chlorophylls and xanthophyll esters.
-
Phase Separation: Transfer the extract (saponified or not) to a separatory funnel. Add an equal volume of n-hexane and saturated NaCl solution. Shake gently to partition the carotenoids into the upper hexane layer.
-
Washing: Discard the lower aqueous phase and wash the hexane phase several times with distilled water to remove residual acetone and KOH.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Reconstitution: Redissolve the pigment residue in a known volume of the initial HPLC mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC-PDA Analysis of this compound
This protocol is based on established methods for the separation and quantification of carotenoids.[2][16][17]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) detector.
-
C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (81:15:4, v/v/v)
-
Solvent B: Methanol/MTBE (6:94, v/v)
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 15 | 50 | 50 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection: Monitor at 445 nm for quantification and collect spectra from 250-600 nm for peak identification.
Quantification:
Create a calibration curve using an authentic this compound standard of known concentration. Identify this compound in the sample by comparing its retention time and absorption spectrum with the standard. Quantify the amount of this compound by integrating the peak area at 445 nm and relating it to the calibration curve.
Experimental Workflow Diagram
Caption: A general workflow for the extraction and analysis of this compound.
Pharmacological Activities and Drug Development Potential
Carotenoids, including this compound, are recognized for their significant antioxidant properties, which are primarily attributed to their ability to quench singlet oxygen and scavenge free radicals.[18] These properties underpin their potential therapeutic applications in diseases associated with oxidative stress.
Antioxidant and Anti-inflammatory Activity
This compound exhibits potent antioxidant activity, contributing to the protection of cells from oxidative damage.[18] While a direct quantitative comparison is complex and method-dependent, the antioxidant capacity within the violaxanthin cycle generally increases with the removal of epoxide groups. Thus, the order of antioxidant potential is typically zeaxanthin > this compound > violaxanthin.[19]
The anti-inflammatory effects of xanthophylls are often linked to their antioxidant capacity and their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway.[20][21][22] While much of the research has focused on astaxanthin, the structural similarities suggest that this compound and its derivatives may also possess significant anti-inflammatory properties.[20][21]
Anti-Cancer Activity
Several studies have investigated the anti-cancer properties of carotenoids.[23][24][25] Their mechanisms of action are multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in tumorigenesis.[23][24] While specific in-vitro studies on the anti-cancer activity of this compound are less common than for other carotenoids like astaxanthin, its antioxidant and potential anti-inflammatory properties suggest it could play a role in cancer prevention and therapy.[23]
Potential in Drug Development
The therapeutic potential of this compound and its derivatives makes them interesting candidates for drug development.[26][27][28] Key areas of interest include:
-
Neurodegenerative Diseases: Oxidative stress is a major contributor to the pathogenesis of neurodegenerative disorders. The antioxidant properties of this compound could offer neuroprotective effects.
-
Cardiovascular Diseases: The anti-inflammatory and antioxidant activities of carotenoids are beneficial in mitigating the processes of atherosclerosis.[2][20]
-
Ocular Health: As a component of the xanthophyll cycle, which is active in the retina, this compound may contribute to protecting the eyes from light-induced damage.
The development of this compound derivatives, such as esters, is a promising strategy to improve their stability, bioavailability, and targeted delivery, thereby enhancing their therapeutic efficacy.[29]
Conclusion
This compound is a vital component of the violaxanthin cycle with significant photoprotective functions. Its chemical structure and role as an intermediate between violaxanthin and zeaxanthin define its unique physicochemical and biological properties. The ability to isolate, identify, and quantify this compound is crucial for research in plant physiology, photosynthesis, and ecophysiology. Furthermore, the growing body of evidence on the antioxidant, anti-inflammatory, and other pharmacological activities of this compound and its derivatives highlights their potential for development as nutraceuticals and therapeutic agents. Further research into the specific mechanisms of action of this compound and the synthesis of novel derivatives will be instrumental in unlocking its full potential in medicine and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Violaxanthin de-epoxidase - Wikipedia [en.wikipedia.org]
- 6. This compound Dipalmitate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A mathematical model describing kinetics of conversion of violaxanthin to zeaxanthin via intermediate this compound by the xanthophyll cycle enzyme violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epoxidation of zeaxanthin and this compound reverses non-photochemical quenching of photosystem II chlorophyll a fluorescence in the presence of trans-thylakoid delta pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression of fatty acid related gene promotes astaxanthin heterologous production in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Violaxanthin - Violaxanthin studies [tiiips.com]
- 19. Optimum Production Conditions, Purification, Identification, and Antioxidant Activity of Violaxanthin from Microalga Eustigmatos cf. polyphem (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antioxidant and anti‑inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Astaxanthin in cancer therapy and prevention (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Carotenoids in Drug Discovery and Medicine: Pathways and Molecular Targets Implicated in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lead Phytochemicals for Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. The Biosynthesis of Astaxanthin Esters in Schizochytrium sp. is Mediated by a Bifunctional Diacylglycerol Acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Landscape of Antheraxanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antheraxanthin, a key xanthophyll cycle carotenoid, plays a pivotal role in the photoprotective mechanisms of photosynthetic organisms. Its dynamic synthesis and localization within the chloroplast are intricately linked to the regulation of light harvesting and the dissipation of excess energy. This technical guide provides an in-depth exploration of the cellular localization of this compound, detailing its distribution within subcellular compartments and its association with protein complexes. Furthermore, it outlines the experimental methodologies employed to elucidate its location and presents key signaling pathways in which it participates. This document is intended to serve as a comprehensive resource for researchers in photosynthesis, plant biology, and drug development seeking to understand and leverage the functions of this critical photoprotective pigment.
Introduction
This compound is a yellow xanthophyll pigment that acts as an intermediate in the xanthophyll cycle, a crucial photoprotective process in plants, algae, and some bacteria.[1] This cycle involves the enzymatic interconversion of violaxanthin, this compound, and zeaxanthin in response to changes in light intensity.[1][2] The cellular and subcellular localization of this compound is fundamental to its function in non-photochemical quenching (NPQ), a mechanism that dissipates excess light energy as heat to prevent photo-oxidative damage.[3][4] Understanding the precise location of this compound within the cell and its dynamic redistribution is essential for comprehending the regulation of photosynthesis and for potential applications in crop improvement and the development of photoprotective agents.
Cellular and Subcellular Localization of this compound
The primary site of this compound synthesis and function is the chloroplast .[1][5] Within this organelle, this compound is specifically localized to the thylakoid membranes , the internal membrane system where the light-dependent reactions of photosynthesis occur.[1][6]
Association with Thylakoid Membranes and Photosystems
This compound is an integral component of the thylakoid lipid bilayer and is intimately associated with the protein complexes of the photosynthetic machinery.[6] It is found in association with the Light-Harvesting Complexes (LHCs) of Photosystem II (PSII), which are responsible for absorbing light energy and transferring it to the reaction centers.[3][4]
Table 1: Subcellular Distribution of this compound
| Cellular Compartment | Specific Location | Associated Molecules/Complexes | Primary Function |
| Chloroplast | Thylakoid Membrane | Light-Harvesting Complexes (LHCII, CP26, CP24), Photosystem II | Photoprotection (NPQ), Light Harvesting |
| Thylakoid Lumen | Violaxanthin De-epoxidase (VDE) - transiently | Site of conversion from violaxanthin | |
| Stroma | Zeaxanthin Epoxidase (ZEP) | Site of conversion to violaxanthin |
Dynamic Localization within Light-Harvesting Complexes
Under low light conditions, violaxanthin is the predominant xanthophyll cycle pigment bound to the LHC proteins.[7] However, upon exposure to high light, the enzyme violaxanthin de-epoxidase (VDE) is activated, converting violaxanthin to this compound and subsequently to zeaxanthin within the thylakoid lumen.[2][8] This newly synthesized this compound and zeaxanthin can then associate with the LHC proteins, particularly the minor antenna proteins CP26 and CP24 , which show a high capacity for xanthophyll exchange.[9] This exchange is crucial for inducing a conformational change in the LHCs that facilitates the dissipation of excess energy.[9]
The Xanthophyll Cycle: A Signaling Hub for Photoprotection
The xanthophyll cycle is the central signaling pathway governing the synthesis and function of this compound. The activity of this cycle is tightly regulated by the transthylakoid pH gradient, which is established under high light conditions due to photosynthetic electron transport.
Experimental Protocols for Determining this compound Localization
The determination of this compound's subcellular localization involves a series of biochemical and analytical techniques. The general workflow is outlined below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Violaxanthin De-epoxidase and the Xanthophyll Cycle | Lund University [lunduniversity.lu.se]
- 3. Buy this compound | 640-03-9 [smolecule.com]
- 4. The roles of specific xanthophylls in photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. violaxanthin, this compound and zeaxanthin interconversion | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. LHC-like Proteins: The Guardians of Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamics of chromophore binding to Lhc proteins in vivo and in vitro during operation of the xanthophyll cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antheraxanthin Extraction from Plant Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antheraxanthin is a key xanthophyll cycle carotenoid present in the leaves of higher plants and green algae. It plays a crucial role in photoprotection by dissipating excess light energy, thus protecting the photosynthetic apparatus from photodamage. As an intermediate in the reversible conversion of violaxanthin to zeaxanthin, this compound is of significant interest in research related to plant stress physiology, photosynthesis, and as a potential bioactive compound with antioxidant properties. This document provides a detailed protocol for the extraction of this compound from plant leaves, with a particular focus on spinach (Spinacia oleracea) as a model system.
Data Presentation
The following table summarizes the key quantitative parameters for the extraction of this compound and other major carotenoids from spinach leaves.
| Parameter | Value | Reference/Note |
| Sample Material | Fresh spinach leaves (Spinacia oleracea) | |
| This compound Content | ~11.91 µg/g fresh weight | [1] (Value from Gerbera, spinach is comparable) |
| Other Major Carotenoids | ||
| Lutein | 3.3 ± 0.1 mg/100g fresh weight | [2] |
| Neoxanthin | 3.5 ± 0.1 mg/100g fresh weight | [2] |
| β-carotene | 3.2 ± 0.2 mg/100g fresh weight | [2] |
| Extraction Solvent | Acetone (100%, ice-cold) | |
| Sample to Solvent Ratio | 1:10 (w/v) (e.g., 1 g of leaf tissue to 10 mL of acetone) | [3] |
| Centrifugation Speed | 8,000 rpm | [4] |
| Centrifugation Time | 15 minutes | [4] |
| Saponification Reagent | 10% KOH in methanol (w/v) | |
| HPLC Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) | [5][6] |
| Detection Wavelength | 445 nm | [7] |
Experimental Protocols
This protocol details the methodology for the extraction and quantification of this compound from spinach leaves. All procedures should be performed under dim light to prevent photodegradation of carotenoids.
1. Materials and Reagents
-
Fresh spinach leaves
-
Liquid nitrogen
-
Acetone (HPLC grade, ice-cold)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Potassium hydroxide (KOH)
-
Methanol (HPLC grade)
-
Deionized water
-
Mortar and pestle
-
Centrifuge tubes (50 mL)
-
Refrigerated centrifuge
-
Rotary evaporator
-
Glass funnel with glass wool
-
Separatory funnel (250 mL)
-
HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase HPLC column
-
Syringe filters (0.22 µm, PTFE)
2. Sample Preparation
-
Harvest fresh, healthy spinach leaves and wash them with deionized water to remove any debris.
-
Gently pat the leaves dry with a paper towel.[8]
-
Remove the midribs and weigh approximately 1 gram of the leaf tissue.
-
Immediately freeze the leaf tissue in liquid nitrogen to halt metabolic processes and facilitate grinding.
-
Grind the frozen leaves into a fine powder using a pre-chilled mortar and pestle.
3. Pigment Extraction
-
Transfer the powdered leaf tissue to a 50 mL centrifuge tube.
-
Add 10 mL of ice-cold 100% acetone to the tube.[3]
-
Vortex the mixture vigorously for 1 minute to extract the pigments.
-
Centrifuge the mixture at 8,000 rpm for 15 minutes at 4°C.[4]
-
Carefully decant the supernatant, which contains the pigments, into a clean flask.
-
To ensure complete extraction, repeat the extraction process (steps 3.2-3.5) on the pellet with another 10 mL of ice-cold acetone.
-
Combine the supernatants from both extractions.
4. Saponification (Optional but Recommended)
Saponification is performed to remove chlorophylls and lipids, which can interfere with the chromatographic analysis of carotenoids.
-
To the combined acetone extract, add 10% (w/v) methanolic KOH in a 1:1 (v/v) ratio.
-
Incubate the mixture in the dark at room temperature for 2 hours with occasional swirling.
-
After incubation, transfer the mixture to a separatory funnel.
-
Add 20 mL of hexane and 20 mL of 10% aqueous NaCl solution to the separatory funnel.
-
Shake the funnel vigorously for 1 minute, periodically venting to release pressure.
-
Allow the layers to separate. The upper hexane layer will contain the carotenoids.
-
Drain and discard the lower aqueous layer.
-
Wash the hexane layer twice more with 20 mL of deionized water.
-
Dry the hexane extract by passing it through a column of anhydrous sodium sulfate.
5. Sample Concentration and Preparation for HPLC
-
Evaporate the dried hexane extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Re-dissolve the pigment residue in a known volume (e.g., 1-2 mL) of the initial HPLC mobile phase.
-
Filter the re-dissolved sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
6. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, and a photodiode array detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5][6]
-
Mobile Phase:
-
Gradient Program:
-
Flow Rate: 1.2 mL/min[5]
-
Column Temperature: 30°C[5]
-
Detection: Monitor the eluent at 445 nm for this compound.[7] A full spectrum scan (200-750 nm) can be used to identify other pigments.
-
Quantification: this compound can be quantified by comparing the peak area of the sample with that of a known concentration of an this compound standard.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: The Xanthophyll Cycle signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. luindil.it [luindil.it]
- 4. Optimum Parameters for Extracting Three Kinds of Carotenoids from Pepper Leaves by Response Surface Methodology [mdpi.com]
- 5. Carotenoid Pigment Analysis in Leaf Extracts by HPLC - UNFINISHED [protocols.io]
- 6. Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prometheusprotocols.net [prometheusprotocols.net]
- 8. sites.nd.edu [sites.nd.edu]
Application Note: Quantification of Antheraxanthin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Antheraxanthin is a xanthophyll pigment found in the photosynthetic apparatus of various plants, green algae, and certain other photosynthetic organisms.[1][2] It plays a role in the xanthophyll cycle, a mechanism that helps protect organisms from photodamage by dissipating excess light energy. The accurate quantification of this compound is crucial for studies in plant physiology, ecophysiology, and photosynthesis research.[3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred analytical method for the separation, identification, and quantification of carotenoids like this compound due to its high precision and specificity.[4][5] This document provides a detailed protocol for the extraction and quantification of this compound from plant tissues using an RP-HPLC system with a photodiode array (PDA) detector.
Principle of the Method
The method is based on the separation of this compound from other photosynthetic pigments using reversed-phase chromatography.[3] In this technique, a non-polar stationary phase (typically a C18 or C30 column) is used with a polar mobile phase.[6][7] Pigments are extracted from the sample matrix using organic solvents. Saponification may be employed to remove interfering lipids and chlorophylls by hydrolyzing their ester bonds, which is particularly useful for complex matrices.[2][4] The separated pigments are detected by a photodiode array detector set at the characteristic absorption maxima of this compound, which are approximately 422, 444, and 472 nm.[1][8] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from authentic standards.
Experimental Protocols
1. Sample Preparation and Extraction
This protocol is adapted for plant tissues such as leaves or flowers. All procedures should be performed in dim light to prevent photodegradation of carotenoids.[9]
-
Homogenization:
-
Weigh approximately 100-200 mg of fresh plant material.
-
Homogenize the tissue in a mortar and pestle with liquid nitrogen or a mechanical homogenizer.
-
-
Solvent Extraction:
-
Add 3-5 mL of a suitable extraction solvent (e.g., 100% acetone or a mixture of acetone and petroleum ether).[2][10] The solvent should contain an antioxidant such as 0.1% Butylated hydroxytoluene (BHT) to prevent oxidative loss of xanthophylls.[4][11]
-
Continue homogenization until the tissue becomes colorless.
-
Transfer the extract to a centrifuge tube and centrifuge to pellet the debris.
-
Collect the supernatant. Repeat the extraction process on the pellet until it is colorless.[2]
-
Combine all supernatants.
-
-
Phase Separation (if using a two-phase system):
-
Transfer the combined extract to a separating funnel. If petroleum ether was used, add a 5% NaCl solution to facilitate phase separation.[2]
-
Collect the upper non-polar phase containing the pigments.[10]
-
Dry the collected phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate to dryness using a rotary evaporator at a temperature not exceeding 35-40°C.[2][9]
-
-
Saponification (Optional, for removing interfering lipids/chlorophylls):
-
Redissolve the dry extract in a small volume of diethyl ether or mobile phase.
-
Add an equal volume of 10-30% potassium hydroxide (KOH) in methanol.[2][4]
-
Stir the mixture under a nitrogen atmosphere in the dark for 1-2 hours at room temperature.[4]
-
After saponification, add water and extract the carotenoids into a non-polar solvent like light petroleum or diethyl ether. Wash the organic phase with water until neutral.[4]
-
-
Final Sample Preparation:
2. HPLC System and Conditions
-
System: An HPLC system equipped with a gradient pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column is commonly used.[2][9] A C30 column may offer better separation for carotenoid isomers.[7]
-
Example: Spherisorb® ODS-1 (C18), 5 µm particle size, 250 mm x 4.6 mm i.d.[12]
-
-
Detection: Monitor at 445-450 nm for quantification.[2][4] Acquire full spectra from 250-700 nm to confirm peak identity based on absorption maxima (approx. 422, 444, 472 nm).[1][3]
-
Mobile Phase and Gradient: A gradient elution is typically required to separate the complex mixture of pigments found in plant extracts.[3][13]
-
Example Method 1:[2]
-
Solvent A: Acetonitrile – Water (9:1, v/v) + 0.5% Ethyl-isopropyl-amine (EPA)
-
Solvent B: Ethyl acetate + 0.5% EPA
-
Gradient: Start with 15% B, increase to 60% B over 25 minutes, then return to 15% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
-
Example Method 2:[12]
-
Solvent A: Acetonitrile:Methanol:Tris-HCl (0.05 M, pH 7) (72:8:3, v/v/v)
-
Solvent B: Methanol:Ethyl acetate (68:32, v/v)
-
Gradient: Linear gradient from 100% A to 100% B over 14 minutes, followed by re-equilibration.
-
Flow Rate: 0.8 mL/min.
-
-
3. Standard Preparation and Quantification
-
Prepare a stock solution of authentic this compound standard in a suitable solvent (e.g., ethanol or mobile phase).
-
Perform a series of dilutions to create calibration standards of known concentrations.
-
Inject each standard into the HPLC system to generate a calibration curve by plotting peak area against concentration. The curve should demonstrate good linearity (R² > 0.99).[11]
-
Inject the prepared sample extract. Identify the this compound peak by comparing its retention time and spectral characteristics with the authentic standard.[8][14]
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
Table 1: Summary of Exemplary HPLC Methodologies for this compound Separation.
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Reference | [2] | [12] | [3] |
| Column | Hibar RP-18 (250x4.6 mm, 5 µm) | Spherisorb ODS-1 (250x4.6 mm, 5 µm) | Not Specified |
| Mobile Phase A | Acetonitrile:Water (9:1) + 0.5% EPA | Acetonitrile:Methanol:Tris buffer (72:8:3) | Acetonitrile:Methanol:Tris buffer (84:2:14) |
| Mobile Phase B | Ethyl acetate + 0.5% EPA | Methanol:Ethyl acetate (68:32) | Methanol:Ethyl acetate (68:32) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not Specified |
| Detection λ | 450 nm | Not Specified | PDA (250-700 nm) |
| Elution Type | Gradient | Gradient | Gradient |
Table 2: Quantitative Performance and Spectral Data for Xanthophylls.
| Analyte | Retention Time (min) | UV-Vis λmax (nm) | LOD (ng/mL)* | LOQ (ng/mL)* | Recovery (%)* |
|---|---|---|---|---|---|
| This compound | ~17.6[8] | 422, 444, 472[1] | N/A | N/A | N/A |
| Zeaxanthin * | N/A | ~422, 447, 476[8] | 19.44 | 64.79 | 89-97 |
*Note: Limit of Detection (LOD), Limit of Quantification (LOQ), and Recovery data for the structurally similar xanthophyll Zeaxanthin are provided as representative values from a study by Daood et al. (2013) as specific data for this compound was not detailed in the searched literature.[10] These values serve as a general performance expectation for the method.
Mandatory Visualization
Caption: General Experimental Workflow for this compound Quantification.
Caption: Logical Relationships in HPLC Method Development.
References
- 1. epic.awi.de [epic.awi.de]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. HPLC-UV/Vis-APCI-MS/MS Determination of Major Carotenoids and Their Bioaccessibility from “Delica” (Cucurbita maxima) and “Violina” (Cucurbita moschata) Pumpkins as Food Traceability Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
- 10. academic.oup.com [academic.oup.com]
- 11. scispace.com [scispace.com]
- 12. Chlorophyll b and this compound separation issue - Chromatography Forum [chromforum.org]
- 13. int-res.com [int-res.com]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Analysis of Antheraxanthin using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed application note and protocol for the identification and quantification of antheraxanthin in biological samples using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
Introduction
This compound is a key xanthophyll pigment involved in the photoprotective xanthophyll cycle in plants and algae.[1] It is an intermediate in the enzymatic conversion of violaxanthin to zeaxanthin under high-light stress, a process crucial for dissipating excess light energy and protecting the photosynthetic apparatus from damage.[1][2][3] The analysis of this compound is vital for research in plant physiology, photosynthesis, and understanding cellular responses to environmental stress. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for the quantification and structural confirmation of this compound in complex biological matrices.[4][5][6]
This application note details a robust UPLC-MS/MS method for the analysis of this compound, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Experimental Protocols
Sample Preparation: Extraction of Carotenoids from Algal Biomass
This protocol is adapted for the extraction of this compound and other carotenoids from microalgae, such as Dunaliella salina.[7] All procedures should be performed under dim light to prevent photodegradation of carotenoids.[8]
Materials:
-
Lyophilized algal cells
-
Ethanol/hexane (2:1, v/v) with 0.1% (w/v) butylated hydroxytoluene (BHT)
-
Methyl tertiary-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Weigh approximately 10 mg of lyophilized algal cells into a microcentrifuge tube.
-
Add 1 mL of ethanol/hexane (2:1, v/v) containing 0.1% BHT. BHT is added to prevent oxidation of the carotenoids.
-
Vortex the mixture vigorously for 20 minutes to ensure thorough extraction.
-
Centrifuge the sample at 1,000 x g for 5 minutes.
-
Carefully collect the supernatant containing the pigments and transfer it to a new tube.
-
Repeat the extraction process (steps 2-5) on the remaining pellet until the pellet is colorless.
-
Pool all the supernatants.
-
Evaporate the pooled extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 25°C.[7]
-
Reconstitute the dried extract in 1 mL of MTBE/ACN (1:1, v/v) for UPLC-MS analysis.[7]
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter prior to injection.
UPLC-MS/MS Method
The following method provides high-resolution separation and sensitive detection of this compound.
Instrumentation:
-
UPLC System: ACQUITY UPLC or equivalent
-
Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Mobile Phase A: Acetonitrile/Methanol/MTBE (70:20:10, v/v/v)
-
Mobile Phase B: 10 mM Ammonium Acetate in water
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase A 0.0 60 4.0 75 12.0 100 15.0 98 16.0 60 | 20.0 | 60 |
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI or APCI. APCI can be more robust for less polar carotenoids.[9][10]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or full scan with data-dependent MS/MS.
For targeted quantification, MRM transitions for this compound should be optimized. A low-energy scan (e.g., 5 eV) can be used to isolate the precursor ion, and a higher-energy scan (e.g., 20-30 eV) can be used for fragmentation.[4][5]
Data Presentation
The following table summarizes the key quantitative data for the analysis of this compound by LC-MS/MS. Values are compiled from typical results and published literature.
| Parameter | Value | Reference(s) |
| Precursor Ion [M+H]⁺ | m/z 585.4 | [4][5] |
| Product Ion 1 | m/z 567.4 ([M+H-H₂O]⁺) | [4] |
| Product Ion 2 | m/z 221.1 (Characteristic fragment) | [4] |
| Typical Retention Time | ~7.97 min (with the specified UPLC method) | [4][5] |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL (Varies with instrumentation) | [6] |
| Limit of Quantification (LOQ) | 0.03 - 1.5 ng/mL (Varies with instrumentation) | [11] |
Mandatory Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for this compound Analysis.
Xanthophyll Cycle Signaling Pathway
Caption: Figure 2: The Xanthophyll Cycle Signaling Pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The xanthophyll cycle balances photoprotection and photosynthetic efficiency in the seawater alga Nannochloropsis oceanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. georg.cluster.is [georg.cluster.is]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-UV-MS(E) analysis for quantification and identification of major carotenoid and chlorophyll species in algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Antheraxanthin as a Biomarker for Light Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antheraxanthin, a key pigment in the xanthophyll cycle, serves as a sensitive and quantitative biomarker for light-induced stress in photosynthetic organisms.[1] This cycle, involving the enzymatic interconversion of violaxanthin, this compound, and zeaxanthin, is a critical photoprotective mechanism that helps dissipate excess light energy as heat, a process known as non-photochemical quenching (NPQ).[1][2] Under high light conditions, the accumulation of this compound and zeaxanthin is directly correlated with the level of light stress, making this compound a valuable tool for assessing the physiological state of plants and algae, and for screening compounds that may mitigate photodamage.
These application notes provide a comprehensive overview of the use of this compound as a biomarker for light stress, including detailed protocols for its extraction and quantification, and a summary of expected quantitative changes under varying light intensities.
Signaling Pathway of the Xanthophyll Cycle
The xanthophyll cycle is primarily regulated by the light-induced proton gradient (ΔpH) across the thylakoid membrane. High light intensity drives photosynthetic electron transport, leading to the accumulation of protons in the thylakoid lumen and a subsequent drop in pH. This acidification activates the enzyme violaxanthin de-epoxidase (VDE), which catalyzes the conversion of violaxanthin to this compound and then to zeaxanthin. In low light, the pH of the lumen increases, activating the enzyme zeaxanthin epoxidase (ZE) to convert zeaxanthin back to violaxanthin.
Data Presentation: this compound as a Quantitative Biomarker
The concentration of this compound, along with other xanthophyll cycle pigments, changes predictably in response to the intensity of light stress. The following table summarizes representative data on the pigment content and the de-epoxidation state (DEPS) of leaves from wild-type plants grown under different light intensities. The DEPS, calculated as (this compound + Zeaxanthin) / (Violaxanthin + this compound + Zeaxanthin), is a key indicator of the activation state of the xanthophyll cycle.
| Light Intensity (µmol photons m⁻² s⁻¹) | Violaxanthin (µg g⁻¹ FW) | This compound (µg g⁻¹ FW) | Zeaxanthin (µg g⁻¹ FW) | Total VAZ Pool (µg g⁻¹ FW) | De-epoxidation State (DEPS) |
| Low Light (50) | 18.5 | 1.2 | 0.8 | 20.5 | 0.098 |
| Moderate Light (165) | 15.2 | 4.8 | 3.5 | 23.5 | 0.353 |
| High Light (635) | 8.9 | 8.1 | 10.2 | 27.2 | 0.673 |
| Very High Light (1500) | 5.1 | 9.5 | 15.3 | 29.9 | 0.829 |
This table presents illustrative data synthesized from typical findings in plant physiology studies. Actual values may vary depending on the plant species and experimental conditions.
Experimental Protocols
Pigment Extraction
This protocol describes the extraction of carotenoids, including this compound, from plant leaf tissue.
Materials:
-
Fresh leaf tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
100% Acetone, HPLC grade, chilled
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Harvest fresh leaf tissue (approximately 0.1 g) and immediately freeze in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a microcentrifuge tube.
-
Add 1 mL of chilled 100% acetone to the tube.
-
Vortex vigorously for 1 minute to extract the pigments.
-
Incubate the tube on ice in the dark for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the pigment extract, to a new, clean microcentrifuge tube.
-
The extract is now ready for HPLC analysis. If not analyzed immediately, store at -20°C in the dark.
This compound Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the separation and quantification of this compound and other xanthophylls using a reverse-phase HPLC system.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Solvent A: Acetonitrile:Methanol:Water (81:9:10, v/v/v)
-
Solvent B: Methanol:Ethyl Acetate (68:32, v/v)
-
This compound standard (for peak identification and quantification)
Procedure:
-
Equilibrate the column: Equilibrate the C18 column with 100% Solvent A for at least 30 minutes at a flow rate of 1 mL/min.
-
Sample Injection: Inject 20 µL of the pigment extract onto the column.
-
Gradient Elution: Run the following gradient program:
-
0-12 min: 100% Solvent A
-
12-14 min: Linear gradient to 100% Solvent B
-
14-26 min: 100% Solvent B
-
26-28 min: Linear gradient back to 100% Solvent A
-
28-38 min: 100% Solvent A (re-equilibration)
-
-
Detection: Monitor the elution profile at 445 nm. This compound typically elutes after lutein and before violaxanthin.
-
Quantification:
-
Identify the this compound peak by comparing its retention time with that of a pure this compound standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area with a standard curve generated from known concentrations of the this compound standard.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound as a biomarker for light stress.
References
- 1. Differential Control of Xanthophylls and Light-Induced Stress Proteins, as Opposed to Light-Harvesting Chlorophyll a/b Proteins, during Photosynthetic Acclimation of Barley Leaves to Light Irradiance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting and modeling zeaxanthin- and lutein-dependent nonphotochemical quenching in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Application of Antheraxanthin in Aquaculture Feed: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antheraxanthin is a naturally occurring xanthophyll, a class of oxygen-containing carotenoid pigments. It is a key intermediate in the violaxanthin cycle (violaxanthin-antheraxanthin-zeaxanthin), a photoprotective mechanism found in photosynthetic eukaryotes like algae and plants. While the application of other carotenoids, particularly astaxanthin, in aquaculture is well-documented for its benefits in pigmentation, antioxidant capacity, and immune response, the specific use of this compound as a feed additive is a nascent field of research.
This document provides detailed application notes and protocols for investigating the potential of this compound in aquaculture feed. Given the limited direct research on this compound, some protocols and potential effects are extrapolated from studies on related xanthophylls, providing a foundational framework for future research.
1. Potential Applications in Aquaculture
Based on its biochemical properties and role in the xanthophyll cycle, this compound supplementation in aquaculture feed may offer several benefits:
-
Pigmentation: As a yellow-orange pigment, this compound could directly contribute to the skin and flesh coloration of fish and crustaceans. Furthermore, its role as a metabolic precursor could influence the endogenous production of other pigments.
-
Antioxidant Properties: this compound possesses antioxidant capabilities, which can help in mitigating oxidative stress in aquatic animals caused by intensive farming conditions, environmental fluctuations, and physiological processes. This can lead to improved health, survival, and growth rates.
-
Immune Response: Carotenoids are known to enhance immune function. This compound may bolster the immune system of aquatic animals, increasing their resistance to diseases.
-
Metabolic Precursor: this compound can be converted to other biologically important carotenoids, such as zeaxanthin, which plays a role in vision and antioxidant defense.
2. Data Presentation
Due to the scarcity of published data on this compound in aquaculture, the following tables are presented as templates for data collection and comparison in future studies. The values are hypothetical and for illustrative purposes.
Table 1: Effects of this compound Supplementation on Growth Performance of Nile Tilapia (Oreochromis niloticus)
| Parameter | Control (0 mg/kg) | This compound (50 mg/kg) | This compound (100 mg/kg) | This compound (200 mg/kg) |
| Initial Weight (g) | 10.0 ± 0.5 | 10.1 ± 0.4 | 9.9 ± 0.5 | 10.0 ± 0.6 |
| Final Weight (g) | 45.2 ± 2.1 | 48.5 ± 2.5 | 51.3 ± 2.8 | 49.8 ± 2.6 |
| Weight Gain (g) | 35.2 ± 1.9 | 38.4 ± 2.1 | 41.4 ± 2.3 | 39.8 ± 2.2 |
| Specific Growth Rate (%/day) | 2.5 ± 0.1 | 2.7 ± 0.1 | 2.9 ± 0.2 | 2.8 ± 0.1 |
| Feed Conversion Ratio | 1.8 ± 0.1 | 1.6 ± 0.1 | 1.5 ± 0.1 | 1.6 ± 0.1 |
| Survival Rate (%) | 95 ± 2 | 97 ± 1 | 98 ± 1 | 97 ± 2 |
Table 2: Effects of this compound Supplementation on Skin Pigmentation and Antioxidant Status of Rainbow Trout (Oncorhynchus mykiss)
| Parameter | Control (0 mg/kg) | This compound (50 mg/kg) | This compound (100 mg/kg) | This compound (200 mg/kg) |
| Skin Pigmentation | ||||
| L* (Lightness) | 70.1 ± 3.5 | 65.2 ± 3.1 | 62.5 ± 2.9 | 63.8 ± 3.0 |
| a* (Redness) | 5.2 ± 0.8 | 8.9 ± 1.1 | 12.4 ± 1.5 | 10.1 ± 1.3 |
| b* (Yellowness) | 10.3 ± 1.2 | 15.6 ± 1.8 | 20.1 ± 2.2 | 18.5 ± 2.0 |
| Antioxidant Status (Liver) | ||||
| Superoxide Dismutase (U/mg protein) | 150.4 ± 10.2 | 175.8 ± 12.1 | 198.2 ± 15.3 | 180.5 ± 13.9 |
| Catalase (U/mg protein) | 85.2 ± 7.1 | 98.6 ± 8.5 | 110.4 ± 9.8 | 102.3 ± 9.1 |
| Malondialdehyde (nmol/mg protein) | 2.5 ± 0.3 | 1.9 ± 0.2 | 1.5 ± 0.2 | 1.7 ± 0.2 |
3. Experimental Protocols
3.1. Protocol for Feed Formulation and Preparation
Objective: To prepare experimental diets containing varying concentrations of this compound.
Materials:
-
Basal feed ingredients (e.g., fishmeal, soybean meal, wheat flour, fish oil, vitamin and mineral premix)
-
This compound source (purified this compound or a natural extract)
-
Mixer
-
Pelletizer
-
Dryer
-
Analytical balance
Procedure:
-
Basal Diet Formulation: Formulate a basal diet that meets the known nutritional requirements of the target aquatic species.
-
Ingredient Preparation: Weigh all dry ingredients for each experimental diet accurately.
-
Dry Mixing: Thoroughly mix the dry ingredients in a mixer for 15-20 minutes to ensure homogeneity.
-
This compound Premix:
-
If using purified this compound, dissolve a precise amount in a small quantity of fish oil.
-
If using a natural extract, ensure it is finely ground and homogenous.
-
-
Wet Mixing: Add the fish oil and the this compound premix to the dry ingredients and mix for another 10-15 minutes.
-
Pelleting: Slowly add a controlled amount of water to the mixture while mixing until a suitable consistency for pelleting is achieved. Pass the mixture through a pelletizer with a die size appropriate for the target species.
-
Drying: Dry the pellets at a low temperature (e.g., 40-60°C) to a moisture content below 10% to prevent microbial growth and nutrient degradation.
-
Storage: Store the experimental diets in airtight, light-proof containers in a cool, dark, and dry place until use.
3.2. Protocol for Growth Performance Trial
Objective: To evaluate the effect of dietary this compound on the growth performance, feed utilization, and survival of an aquatic species.
Materials:
-
Experimental tanks/aquaria with appropriate water quality control systems
-
Juvenile fish or shellfish of uniform size
-
Experimental diets
-
Weighing scale
-
Data recording sheets
Procedure:
-
Acclimation: Acclimate the experimental animals to the rearing conditions for at least two weeks, feeding them the basal diet.
-
Initial Measurements: At the start of the trial, fast the animals for 24 hours. Anesthetize a representative sample and record their individual initial weight and length.
-
Experimental Setup: Randomly distribute a known number of animals into each experimental tank. Each dietary treatment should have at least three replicate tanks.
-
Feeding: Feed the animals with their respective experimental diets to apparent satiation two to three times daily for a predetermined period (e.g., 8-12 weeks).
-
Monitoring: Record daily feed intake and mortality. Monitor water quality parameters (temperature, pH, dissolved oxygen, ammonia, nitrite) regularly.
-
Final Measurements: At the end of the trial, fast the animals for 24 hours. Record the final number and total weight of animals in each tank.
-
Data Calculation: Calculate the following parameters:
-
Weight Gain (WG) = Final Weight - Initial Weight
-
Specific Growth Rate (SGR, %/day) = [(ln(Final Weight) - ln(Initial Weight)) / Number of days] x 100
-
Feed Conversion Ratio (FCR) = Total Feed Intake / Total Weight Gain
-
Survival Rate (SR, %) = (Final number of animals / Initial number of animals) x 100
-
3.3. Protocol for Pigmentation Analysis
Objective: To quantify the effect of dietary this compound on the skin and muscle coloration.
Materials:
-
Colorimeter or spectrophotometer
-
Homogenizer
-
Centrifuge
-
Organic solvents (e.g., acetone, ethanol, hexane)
-
Anhydrous sodium sulfate
Procedure:
-
Colorimetry (Skin/Fillet Surface):
-
At the end of the growth trial, sample several animals from each treatment.
-
Use a colorimeter to measure the L* (lightness), a* (redness), and b* (yellowness) values on a standardized area of the skin and/or fillet.
-
-
Carotenoid Extraction and Quantification (Muscle/Skin Tissue):
-
Excise a known weight of muscle or skin tissue.
-
Homogenize the tissue with acetone and anhydrous sodium sulfate until the tissue becomes colorless.
-
Centrifuge the homogenate and collect the supernatant containing the carotenoids.
-
Repeat the extraction process until the pellet is colorless.
-
Pool the supernatants and measure the total carotenoid content using a spectrophotometer at the appropriate wavelength for this compound (approximately 446 nm in ethanol).
-
Use the Beer-Lambert law and a known extinction coefficient for this compound to calculate the concentration.
-
3.4. Protocol for Antioxidant Capacity Assays
Objective: To assess the impact of dietary this compound on the antioxidant status of the animals.
Materials:
-
Liver or other tissue samples
-
Phosphate buffer
-
Homogenizer
-
Centrifuge
-
Spectrophotometer
-
Commercial assay kits for Superoxide Dismutase (SOD), Catalase (CAT), and Malondialdehyde (MDA).
Procedure:
-
Tissue Homogenate Preparation:
-
Excise a known weight of liver tissue and place it in ice-cold phosphate buffer.
-
Homogenize the tissue and then centrifuge at a high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant for the assays.
-
-
Enzyme and Lipid Peroxidation Assays:
-
Follow the instructions provided with the commercial assay kits to measure the activity of SOD and CAT, and the concentration of MDA in the tissue homogenates.
-
Measure the absorbance at the specified wavelengths using a spectrophotometer.
-
Calculate the enzyme activities and MDA levels according to the kit protocols, usually normalized to the protein content of the homogenate.
-
4. Mandatory Visualization
Caption: Experimental workflow for evaluating this compound in aquaculture feed.
Caption: The Violaxanthin-Antheraxanthin-Zeaxanthin (VAZ) Cycle.
While direct evidence for the benefits of this compound in aquaculture is currently limited, its known roles as a pigment, antioxidant, and metabolic precursor suggest significant potential. The protocols and frameworks provided in this document are intended to guide researchers in systematically evaluating the efficacy of this compound as a novel feed additive. Further research is crucial to determine optimal inclusion levels, understand its metabolism in different species, and fully elucidate its impact on the health and quality of aquacultured animals.
Application Notes and Protocols for the Purification of Antheraxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antheraxanthin is a naturally occurring xanthophyll pigment found in a variety of photosynthetic organisms, including plants and algae.[1] As an intermediate in the violaxanthin cycle, it plays a crucial role in photoprotection by dissipating excess light energy.[1] Its potent antioxidant properties make it a compound of significant interest for applications in the pharmaceutical, nutraceutical, and cosmetic industries. This document provides detailed application notes and protocols for the extraction and purification of this compound from natural sources.
This compound is structurally similar to other xanthophylls, such as violaxanthin and zeaxanthin, which often co-exist in biological matrices.[2][3] Therefore, its purification requires a multi-step approach involving extraction, open-column chromatography, and high-performance liquid chromatography (HPLC) to achieve high purity.
Physicochemical Properties and Stability
This compound is a fat-soluble carotenoid.[4] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] Like other carotenoids, this compound is susceptible to degradation by light, heat, and oxygen. Therefore, all purification steps should be performed in dim light and under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Extracts and purified fractions should be stored at low temperatures (-20°C or below) in the dark.[6] The stability of carotenoids varies in different organic solvents, with degradation being more pronounced in some, like cyclohexanone.[7]
Purification Workflow Overview
The general workflow for this compound purification involves the following key stages:
-
Extraction: Liberation of carotenoids from the source material.
-
Saponification (Optional): Removal of interfering chlorophylls and lipids.
-
Open-Column Chromatography: Initial fractionation and purification.
-
Thin-Layer Chromatography (TLC): Analytical and semi-preparative separation.
-
High-Performance Liquid Chromatography (HPLC): Final purification to high purity.
-
Crystallization: Obtaining solid, crystalline this compound.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Algae
This protocol describes the extraction of this compound from microalgae, a common source of this carotenoid.[2][3][8]
Materials:
-
Lyophilized microalgae biomass
-
Acetone
-
Methanol
-
Petroleum ether or n-hexane
-
Diatomaceous earth (optional)
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Cell Disruption: Weigh 10 g of lyophilized microalgae biomass and transfer to a mortar. Add a small amount of diatomaceous earth to aid in grinding. Grind the biomass to a fine powder. Alternatively, a homogenizer can be used.
-
Solvent Extraction: Add 100 mL of a 1:1 (v/v) mixture of acetone and methanol to the ground biomass. Mix thoroughly for 15-20 minutes.
-
Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at 4000 x g for 10 minutes to pellet the cell debris.
-
Supernatant Collection: Carefully decant the supernatant containing the pigments into a clean flask.
-
Re-extraction: Repeat the extraction (steps 2-4) with the pellet until the supernatant is colorless. Pool all the supernatants.
-
Phase Separation: Transfer the pooled supernatant to a separatory funnel. Add an equal volume of petroleum ether or n-hexane and 10% (w/v) NaCl solution. Shake gently to partition the carotenoids into the upper organic phase.
-
Washing: Discard the lower aqueous phase. Wash the upper organic phase twice with distilled water to remove residual polar solvents.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
Storage: Store the concentrated extract under a nitrogen atmosphere at -20°C.
Protocol 2: Open-Column Chromatography
This protocol is for the initial purification of the crude this compound extract using silica gel column chromatography.[9][10]
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane
-
Acetone
-
Glass column
-
Cotton wool
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane. Plug the bottom of the glass column with cotton wool and pour the slurry into the column, allowing the solvent to drain. Pack the column uniformly to a height of approximately 30 cm.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the top of the column.
-
Elution: Elute the column with a stepwise gradient of increasing acetone in n-hexane. Start with 100% n-hexane and gradually increase the acetone concentration (e.g., 5%, 10%, 15%, 20% acetone in n-hexane).
-
Fraction Collection: Collect the fractions as the colored bands elute from the column. This compound, being more polar than carotenes but less polar than some other xanthophylls, will elute in the intermediate fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC (Protocol 3) to identify those containing this compound.
-
Pooling and Concentration: Pool the this compound-rich fractions and concentrate using a rotary evaporator.
Protocol 3: Thin-Layer Chromatography (TLC)
TLC is used for the analysis of fractions from column chromatography and can also be used for semi-preparative purification.[11]
Materials:
-
Silica gel 60 F254 TLC plates
-
This compound-containing fractions
-
Developing chamber
-
Solvent system (e.g., 30% acetone in hexane)
-
Capillary tubes for spotting
Procedure:
-
Plate Preparation: Activate the silica gel plate by heating at 110°C for 30 minutes.
-
Spotting: Using a capillary tube, spot the concentrated fractions onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the solvent system (e.g., 30% acetone in hexane). Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization and Identification: Remove the plate from the chamber and mark the solvent front. This compound will appear as a yellow-orange spot. The retention factor (Rf) can be calculated and compared to a standard if available. The reported Rf value for this compound with 30% acetone in hexane on silica gel is approximately 0.33-0.36.[11]
-
Semi-preparative Purification (Optional): For semi-preparative work, apply the sample as a band across the plate. After development, scrape the silica gel band corresponding to this compound and elute the pigment with acetone.
Protocol 4: High-Performance Liquid Chromatography (HPLC)
HPLC is the final step to obtain high-purity this compound. A C30 column is particularly effective for separating carotenoid isomers.[12][13][14]
Materials:
-
Partially purified this compound fraction
-
HPLC system with a photodiode array (PDA) detector
-
C30 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)
-
HPLC-grade solvents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Water
Procedure:
-
Sample Preparation: Dissolve the this compound fraction in the initial mobile phase and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C30 reversed-phase, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Methanol:Water (98:2, v/v)
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE)
-
Gradient: A linear gradient can be optimized, for example, starting with a high percentage of A and increasing B over time to elute the more non-polar compounds. A typical gradient might be:
-
0-10 min: 95% A, 5% B
-
10-25 min: Gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector, monitor at 447 nm (one of the absorption maxima for this compound).
-
-
Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound based on its retention time and UV-Vis spectrum.
-
Purity Assessment: Re-inject a small aliquot of the collected fraction to assess its purity. A purity of >95% is often achievable.
Protocol 5: Crystallization
This protocol provides a general method for the crystallization of carotenoids, which can be adapted for this compound.[15][16][17]
Materials:
-
Highly purified this compound in a suitable solvent (e.g., acetone)
-
A miscible anti-solvent (e.g., water or a non-polar solvent like hexane)
-
Crystallization vial
-
Inert gas (nitrogen or argon)
Procedure:
-
Solution Preparation: Prepare a concentrated solution of the purified this compound in a good solvent (e.g., acetone) at a slightly elevated temperature (e.g., 30-40°C) to ensure complete dissolution.
-
Induce Supersaturation: Slowly add a miscible anti-solvent (e.g., water) dropwise while gently stirring until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Cooling and Crystal Growth: Cover the vial, purge with an inert gas, and allow it to cool slowly to room temperature, and then transfer to a refrigerator (4°C) or freezer (-20°C) to promote crystal growth.
-
Crystal Collection: Collect the crystals by filtration or centrifugation.
-
Washing and Drying: Wash the crystals with a small amount of the cold anti-solvent and dry them under a stream of inert gas or in a vacuum desiccator in the dark.
Data Presentation
The following tables summarize key quantitative data for this compound purification.
Table 1: Thin-Layer Chromatography (TLC) Data for this compound
| Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |
| Silica Gel 60 | 30% Acetone in Hexane | 0.33 - 0.36 | [11] |
| Cellulose | 3:1 Petroleum ether:Chloroform | 0.37 | [11] |
Table 2: HPLC Parameters for this compound Separation
| Column | Mobile Phase | Detection Wavelength | Purity Achieved | Recovery Rate | Reference |
| C18 | Methanol/Water/Acetonitrile/Dichloromethane | 480 nm (for carotenoids) | >92% (co-purification) | ~40% (co-purification) | [5] |
| C30 | Methanol/MTBE/Water | 447 nm | >95% | Not Reported | [13][14] |
Signaling Pathways and Logical Relationships
The xanthophyll cycle, in which this compound is a key intermediate, is a critical photoprotective mechanism in photosynthetic organisms.
Caption: The Xanthophyll Cycle showing the interconversion of violaxanthin, this compound, and zeaxanthin. VDE: Violaxanthin de-epoxidase; ZEP: Zeaxanthin epoxidase.
Conclusion
The purification of this compound to a high degree of purity is a challenging yet achievable process. The protocols outlined in this document provide a comprehensive guide for researchers. Careful attention to the lability of the compound, particularly its sensitivity to light and oxygen, is critical for achieving high recovery and purity. The use of a multi-step purification strategy, culminating in HPLC with a C30 column, is recommended for obtaining this compound suitable for research and development purposes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. This compound: Insights delving from biosynthesis to processing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:640-03-9 | Terpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jams.squ.edu.om [jams.squ.edu.om]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. C30 HPLC Column, Columns Used in HPLC Chemistry - Hawach [hawachhplccolumn.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. EP2279171A1 - Crystal forms of astaxanthin - Google Patents [patents.google.com]
- 16. WO2003104190A1 - Process for the formation and isolation of carotenoid crystals - Google Patents [patents.google.com]
- 17. Formulation Approaches to Crystalline Status Modification for Carotenoids: Impacts on Dissolution, Stability, Bioavailability, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Spectrophotometric Determination of Antheraxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antheraxanthin is a xanthophyll carotenoid that plays a crucial role in the photoprotective xanthophyll cycle in plants and algae. It is an intermediate in the enzymatic conversion of violaxanthin to zeaxanthin, a process that helps dissipate excess light energy and protect the photosynthetic apparatus from damage. The quantification of this compound is therefore essential for studies in plant physiology, photosynthesis, and stress response. This application note provides a detailed protocol for the spectrophotometric determination of this compound in plant tissues, particularly spinach leaves.
Spectrophotometry offers a rapid and cost-effective method for pigment quantification. This protocol is based on the principle that pigments have characteristic absorption spectra in the visible range. By measuring the absorbance at specific wavelengths, and applying corrective equations to account for interfering pigments like chlorophylls, the concentration of this compound can be reliably estimated.
Principle of the Method
The method involves the extraction of pigments from plant tissue using an organic solvent, typically 96% ethanol. The absorbance of the pigment extract is then measured at specific wavelengths using a spectrophotometer. This compound exhibits a characteristic absorption maximum around 444-446 nm in ethanol. However, chlorophylls a and b, which are also abundant in green plant tissues, have overlapping absorption spectra in this region.
To accurately determine the this compound concentration, it is essential to correct for the interference from chlorophylls. This protocol utilizes the equations developed by Lichtenthaler and Wellburn, which allow for the simultaneous quantification of chlorophyll a, chlorophyll b, and total carotenoids (including this compound) in the same extract.
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value | Solvent | Reference |
| Molar Extinction Coefficient (ε) | 137 x 10³ L mol⁻¹ cm⁻¹ | Ethanol | [1] |
| Specific Extinction Coefficient (E1% 1cm) | 2350 | Ethanol | [1] |
| Absorption Maxima (λmax) | 422, 444, 472 nm | Ethanol | [1] |
| Molecular Weight | 584.88 g/mol | - | [1] |
Table 2: Typical Carotenoid Content in Fresh Spinach Leaves
| Carotenoid | Mean Content (mg / 100g Fresh Weight) |
| Neoxanthin | 3.5 ± 0.1 |
| Lutein | 3.3 ± 0.1 |
| β-carotene | 3.2 ± 0.2 |
| This compound | Present as a minor pigment |
Note: The concentration of this compound can vary significantly depending on the light conditions the plant has been exposed to.
Table 3: Limits of Detection and Quantification for Spectrophotometric Carotenoid Analysis
| Parameter | Value |
| Limit of Detection (LOD) | ~51 µ g/100 g |
| Limit of Quantification (LOQ) | ~102 µ g/100 g |
Experimental Protocols
Materials and Reagents
-
Plant Material: Fresh spinach leaves (or other green plant tissue)
-
Ethanol (96%): Analytical grade
-
Mortar and Pestle
-
Centrifuge and centrifuge tubes (15 mL)
-
Spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
-
Volumetric flasks
-
Pipettes
-
Filter paper or glass fiber filters
-
Balance
-
Ice bucket
Sample Preparation and Pigment Extraction
It is crucial to perform all steps under dim light to prevent photodegradation of carotenoids.
-
Sample Collection: Weigh approximately 0.2 - 0.5 g of fresh spinach leaves. Remove the midrib and any damaged parts.
-
Homogenization: Place the weighed leaves in a pre-chilled mortar and add a small amount of acid-washed sand (optional, to aid grinding). Add 5 mL of ice-cold 96% ethanol.
-
Grinding: Grind the leaves thoroughly with the pestle until a homogenous slurry is obtained and the tissue appears white.
-
Extraction: Transfer the slurry to a 15 mL centrifuge tube. Rinse the mortar and pestle with an additional 5 mL of 96% ethanol and add it to the centrifuge tube.
-
Centrifugation: Cap the tube and centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the cell debris.
-
Collection of Supernatant: Carefully decant the supernatant into a clean volumetric flask (e.g., 10 mL or 25 mL).
-
Re-extraction (Optional but Recommended): To ensure complete extraction, resuspend the pellet in another 5 mL of 96% ethanol, vortex, and centrifuge again. Combine the supernatant with the first one.
-
Final Volume: Adjust the final volume of the extract to the mark on the volumetric flask with 96% ethanol.
-
Filtration: If the supernatant is not clear, filter it through a suitable filter paper or a glass fiber filter into a clean tube.
Spectrophotometric Measurement
-
Spectrophotometer Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes to ensure stable readings.
-
Blank Preparation: Fill a cuvette with 96% ethanol to be used as a blank reference.
-
Blank Measurement: Set the spectrophotometer to the desired wavelength (e.g., 750 nm). Place the blank cuvette in the spectrophotometer and zero the absorbance.
-
Sample Measurement: Transfer the pigment extract to a clean cuvette.
-
Absorbance Readings: Measure the absorbance of the pigment extract at the following wavelengths:
-
664 nm (for Chlorophyll a)
-
649 nm (for Chlorophyll b)
-
470 nm (for total carotenoids, including this compound)
-
750 nm (for turbidity correction)
Note: It is important to subtract the absorbance at 750 nm from the readings at 664 nm, 649 nm, and 470 nm to correct for any scattering or turbidity in the extract.
-
Data Analysis and Calculations
The concentrations of chlorophyll a, chlorophyll b, and total carotenoids are calculated using the equations established by Lichtenthaler and Wellburn for 96% ethanol extracts.
Corrected Absorbance Values:
-
A'664 = A664 - A750
-
A'649 = A649 - A750
-
A'470 = A470 - A750
Concentration Equations (in µg/mL):
-
Chlorophyll a (Ca): Ca = (13.36 * A'664) - (5.19 * A'649)
-
Chlorophyll b (Cb): Cb = (27.43 * A'649) - (8.12 * A'664)
-
Total Carotenoids (Cx+c): Cx+c = (1000 * A'470 - 2.13 * Ca - 97.64 * Cb) / 209
Calculation of this compound Concentration:
The spectrophotometric method described provides the concentration of total carotenoids. To estimate the concentration of this compound specifically, a further separation step such as High-Performance Liquid Chromatography (HPLC) would be required. However, in studies where the xanthophyll cycle is manipulated (e.g., by exposing plants to high light), the change in the absorbance at 470 nm can be indicative of changes in the total xanthophyll pool, including this compound.
Final Concentration in Plant Tissue (in mg/g fresh weight):
To express the pigment concentration per gram of fresh tissue, use the following formula:
Concentration (mg/g FW) = (C * V) / (W * 1000)
Where:
-
C = Concentration of the pigment in µg/mL (from the equations above)
-
V = Final volume of the extract in mL
-
W = Fresh weight of the leaf sample in g
Mandatory Visualizations
Caption: Workflow for the spectrophotometric determination of this compound.
Troubleshooting
-
Low Pigment Yield:
-
Ensure complete homogenization of the leaf tissue.
-
Perform the optional re-extraction step.
-
Work quickly and keep samples on ice to minimize enzymatic degradation.
-
-
High Absorbance Readings (> 1.5):
-
Dilute the extract with a known volume of 96% ethanol and re-measure. Remember to account for the dilution factor in the final calculations.
-
-
Negative Concentration Values:
-
Ensure the spectrophotometer was properly blanked.
-
Check for errors in calculations.
-
The presence of other interfering substances might be an issue. In such cases, chromatographic separation (HPLC) is recommended for accurate quantification.
-
-
Precipitate in the Extract:
-
Ensure the extract is properly filtered before measurement.
-
Conclusion
This protocol provides a reliable and accessible method for the spectrophotometric determination of this compound as part of the total carotenoid pool in plant tissues. By carefully following the steps for extraction and applying the corrective equations for chlorophyll interference, researchers can obtain valuable quantitative data on this important photoprotective pigment. For absolute quantification of this compound, it is recommended to use this method in conjunction with chromatographic techniques.
References
Antheraxanthin: Comprehensive Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stability of antheraxanthin and the optimal conditions for its storage. This compound, a xanthophyll carotenoid, is an intermediate in the violaxanthin cycle and possesses significant antioxidant properties. Understanding its stability is crucial for its application in research, pharmaceuticals, and nutraceuticals.
This compound Stability Profile
This compound is susceptible to degradation when exposed to various environmental factors. The primary degradation pathway involves the isomerization of the 5,6-epoxide group to a 5,8-furanoid oxide, which can be followed by the rupture of the polyene chain.[1][2] The stability of this compound is influenced by temperature, light, oxygen, and pH.
Thermal Stability
Elevated temperatures accelerate the degradation of this compound. Studies on the thermal degradation of epoxy xanthophylls, including this compound, in virgin olive oil have shown that the degradation follows a first-order kinetic model.[1][2] In a study on blood orange juice, it was observed that esterified forms of this compound are more stable than the free form. The degradation of free cis-antheraxanthin was found to be significantly faster in acidic conditions.
Light Sensitivity
Exposure to light, particularly UV light, can lead to the photodegradation of this compound. This process can involve photo-oxidation and isomerization, resulting in a loss of color and antioxidant activity. To minimize degradation, this compound and its solutions should be protected from light.
Oxidative Stability
The presence of oxygen can lead to the oxidation of this compound, especially when combined with exposure to heat and light. The polyene chain of the this compound molecule is susceptible to attack by reactive oxygen species. Storing this compound under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance its stability.
pH Influence
This compound is more stable in neutral to slightly alkaline conditions. Acidic environments can catalyze the rearrangement of the epoxide group, leading to accelerated degradation. Therefore, for formulations and storage of solutions, buffering to a neutral pH is recommended.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound and related carotenoids. Due to the limited specific data for this compound, data for astaxanthin, a structurally similar xanthophyll, is included for comparative purposes.
Table 1: Thermal Degradation of this compound and Related Xanthophylls
| Compound | Matrix | Temperature (°C) | Degradation Kinetics | Key Findings |
| This compound | Virgin Olive Oil | Not specified | First-order | Undergoes reorganization of 5,6-epoxide to 5,8-furanoxide groups.[1][2] |
| cis-Antheraxanthin (free form) | Acidic Model System (Blood Orange Juice) | 45, 60, 75, 90 | Second-order | Degraded 30-fold faster than its esterified form. |
| Astaxanthin | Acetone | Room Temperature (with light) | Second-order | 23.59% degradation after 5 days.[3] |
| Astaxanthin | Acetone | Room Temperature (dark) | Second-order | Slower degradation compared to light exposure.[3] |
| Astaxanthin | Acetone | 4°C (dark) | Second-order | Significantly longer half-life compared to room temperature storage.[3] |
Table 2: Antioxidant Activity of this compound
| Assay | IC50 Value (µg/mL) | Comments |
| DPPH Radical Scavenging | Data not available | This compound is expected to show strong antioxidant activity. |
| ABTS Radical Scavenging | Data not available | This compound is expected to show strong antioxidant activity. |
Recommended Storage Conditions
To ensure the long-term stability and preserve the integrity of this compound, the following storage conditions are recommended:
Table 3: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Recommended Container |
| Powder | ≤ -15°C | Inert gas (e.g., Argon, Nitrogen) | In the dark | Amber glass vials, tightly sealed |
| Stock Solution | ≤ -20°C | Inert gas (e.g., Argon, Nitrogen) | In the dark | Amber glass vials with airtight septa |
For long-term storage of this compound powder, it is advisable to store it in a freezer at or below -15°C under an inert atmosphere. Stock solutions should be prepared in a suitable solvent (e.g., ethanol, chloroform, or ethyl acetate) and stored at -20°C or lower, protected from light. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Stability Testing of this compound by HPLC-DAD
This protocol outlines a method to assess the stability of this compound under various conditions.
Objective: To quantify the degradation of this compound over time when exposed to different temperatures, light conditions, and pH values.
Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water, ethyl acetate)
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter and buffers
-
Temperature-controlled incubator/oven
-
Light source with controlled intensity (for photostability studies)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Divide the stock solution into several amber vials.
-
For pH stability testing, adjust the pH of the solutions using appropriate buffers.
-
For thermal stability, place the vials in incubators at different temperatures.
-
For photostability, expose the vials to a controlled light source. A control set should be kept in the dark.
-
For oxidative stability, some samples can be purged with air while others are kept under an inert gas.
-
-
HPLC Analysis:
-
At specified time intervals, withdraw an aliquot from each vial.
-
Inject the sample into the HPLC system.
-
HPLC Conditions (example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the maximum absorbance of this compound (approximately 445 nm).
-
-
-
Data Analysis:
-
Quantify the this compound peak area at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration.
-
Determine the degradation kinetics by plotting the concentration of this compound versus time and fitting the data to appropriate kinetic models (e.g., zero-order, first-order, second-order).
-
Protocol for DPPH Radical Scavenging Assay
This protocol measures the antioxidant activity of this compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Objective: To determine the IC50 value of this compound for DPPH radical scavenging.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectroscopic grade)
-
96-well microplate reader or spectrophotometer
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
Prepare a series of dilutions of the positive control (e.g., ascorbic acid).
-
-
Assay:
-
In a 96-well plate, add a specific volume of the this compound dilutions to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Visualizations
Xanthophyll Cycle Signaling Pathway
The following diagram illustrates the role of this compound as an intermediate in the xanthophyll cycle, a crucial photoprotective mechanism in photosynthetic organisms.
Caption: The Xanthophyll Cycle
Experimental Workflow for this compound Stability Testing
This diagram outlines the key steps in the experimental protocol for assessing the stability of this compound.
References
Application Notes and Protocols for Stable Isotope Labeling of Antheraxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antheraxanthin is a key xanthophyll pigment involved in the photoprotective violaxanthin cycle in plants and algae. This cycle helps dissipate excess light energy, protecting the photosynthetic apparatus from damage. The study of this compound dynamics and metabolism is crucial for understanding plant physiology, stress responses, and the broader carotenoid biosynthesis pathway. Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of molecules in biological systems. By replacing common isotopes (e.g., ¹²C, ¹H) with heavier, stable isotopes (e.g., ¹³C, ²H), labeled this compound can be distinguished from its unlabeled counterpart by mass spectrometry. This enables precise quantification of its synthesis, turnover, and conversion to other xanthophylls, providing valuable insights for agricultural research and potentially for drug development, given the antioxidant properties of carotenoids.
Data Presentation
The following table summarizes the expected mass shifts for this compound when labeled with stable isotopes. This data is crucial for mass spectrometry analysis to identify and quantify the labeled molecules.
| Labeling Information | Unlabeled this compound (C₄₀H₅₆O₃) | ¹³C Labeled this compound | ²H Labeled this compound |
| Isotope | ¹²C, ¹H, ¹⁶O | ¹³C | ²H (Deuterium) |
| Molecular Weight ( g/mol ) | 584.85 | 585.85 (+1 Da per ¹³C) | 585.86 (+1 Da per ²H) |
| Example Mass Shift (m/z) | |||
| +5 ¹³C atoms | 584.85 | 589.87 | N/A |
| +10 ¹³C atoms | 584.85 | 594.88 | N/A |
| +20 ¹³C atoms | 584.85 | 604.92 | N/A |
| +40 ¹³C atoms (fully labeled) | 584.85 | 624.99 | N/A |
| +10 ²H atoms | 584.85 | N/A | 594.91 |
| +20 ²H atoms | 584.85 | N/A | 604.98 |
| +30 ²H atoms | 584.85 | N/A | 615.04 |
| +56 ²H atoms (fully labeled) | 584.85 | N/A | 641.10 |
Experimental Protocols
Protocol 1: ¹³C Labeling of this compound in Arabidopsis thaliana using ¹³CO₂
This protocol describes the in vivo labeling of this compound in the model plant Arabidopsis thaliana by providing ¹³CO₂ as the sole carbon source.
Materials:
-
Arabidopsis thaliana plants (e.g., Columbia-0 ecotype), 3-4 weeks old
-
Airtight growth chamber or bell jar
-
¹³CO₂ gas cylinder (99 atom % ¹³C)
-
CO₂ analyzer
-
Growth medium (e.g., Murashige and Skoog)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: Acetone with 0.1% BHT (butylated hydroxytoluene)
-
HPLC grade solvents (acetonitrile, methanol, water, dichloromethane)
-
This compound standard
-
LC-MS/MS system
Methodology:
-
Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment chamber under a 16-hour light/8-hour dark cycle at 22°C.
-
Labeling: Place the plants in an airtight growth chamber. Introduce ¹³CO₂ into the chamber to a final concentration of 400-600 ppm. Monitor the CO₂ levels and replenish with ¹³CO₂ as it is consumed during photosynthesis. The labeling duration can range from a few hours for pulse-chase experiments to several days for steady-state labeling, depending on the experimental goals.
-
Harvesting: At the end of the labeling period, harvest the leaf tissue and immediately freeze it in liquid nitrogen to quench all metabolic activity.
-
Extraction of this compound:
-
Grind the frozen leaf tissue to a fine powder in a mortar and pestle under liquid nitrogen.
-
Add 1 mL of ice-cold acetone (with 0.1% BHT) per 100 mg of tissue and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a microcentrifuge tube and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the pigments. Repeat the extraction on the pellet until it is colorless.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
-
Purification and Quantification:
-
Resuspend the dried pigment extract in a known volume of HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the sample by HPLC with a C30 column, suitable for carotenoid separation. Use a gradient of methanol, methyl-tert-butyl ether, and water.
-
Monitor the elution of this compound using a photodiode array (PDA) detector at its absorption maxima (approximately 422, 445, and 475 nm).
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with an this compound standard.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified this compound fraction by LC-MS/MS.
-
Use a high-resolution mass spectrometer to resolve the isotopologues of this compound.
-
Determine the isotopic enrichment by analyzing the mass distribution of the molecular ion peak.
-
Protocol 2: ²H Labeling of this compound in Chlamydomonas reinhardtii using Deuterated Water (D₂O)
This protocol describes the labeling of this compound in the green alga Chlamydomonas reinhardtii by growing it in a medium containing deuterated water.
Materials:
-
Chlamydomonas reinhardtii culture
-
Tris-Acetate-Phosphate (TAP) medium
-
Deuterated water (D₂O, 99.8 atom % ²H)
-
Bioreactor or sterile culture flasks
-
Extraction solvent: 80:20 (v/v) methanol:dichloromethane
-
This compound standard
-
LC-MS/MS system
Methodology:
-
Culture Preparation: Prepare TAP medium using D₂O instead of H₂O.
-
Labeling: Inoculate the D₂O-based TAP medium with a starting culture of Chlamydomonas reinhardtii. Grow the culture in a bioreactor or flask with continuous light and agitation. The duration of growth will determine the level of deuterium incorporation. For high enrichment, multiple rounds of subculturing in the D₂O-based medium may be necessary.
-
Harvesting: Harvest the algal cells by centrifugation at 5,000 x g for 10 minutes.
-
Extraction of this compound:
-
Resuspend the cell pellet in 1 mL of 80:20 (v/v) methanol:dichloromethane.
-
Disrupt the cells using sonication or bead beating.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the pigments. .
-
Evaporate the solvent to dryness under nitrogen.
-
-
Purification and Quantification: Follow the same procedure as described in Protocol 1, step 5.
-
Mass Spectrometry Analysis: Follow the same procedure as described in Protocol 1, step 6, but look for mass shifts corresponding to deuterium incorporation.
Visualizations
Application Notes and Protocols for Antheraxanthin Extraction from Microalgae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antheraxanthin is a xanthophyll pigment found in various microalgae, playing a crucial role in the violaxanthin cycle, a key photoprotective mechanism. This document provides detailed application notes and protocols for the extraction, quantification, and handling of this compound from microalgal biomass.
Data Presentation
Table 1: this compound Content in Various Microalgae Species
| Microalgae Species | This compound Content | Analytical Method | Reference |
| Chrysophaera magna | ~15% of total carotenoids | TLC, HPLC | [1] |
| Haematococcus pluvialis (green vegetative stage) | 0.04 ± 0.00 mg g⁻¹ DW | HPLC-DAD | |
| Nannochloropsis oculata | Dominant carotenoid alongside violaxanthin | LC-MS, HPLC-DAD | [2] |
| Nannochloropsis gaditana | Present, involved in active violaxanthin cycle | HPLC | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Microalgae
This protocol outlines a general method for the extraction of this compound from freeze-dried microalgal biomass.
1. Materials and Reagents:
-
Freeze-dried microalgae biomass
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Diethyl ether (HPLC grade)
-
n-Hexane (HPLC grade)
-
Sodium chloride (NaCl) solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Glass vials
2. Procedure:
-
Cell Disruption:
-
Weigh approximately 100 mg of freeze-dried microalgal biomass.
-
In a pre-chilled mortar, add the biomass and a small amount of liquid nitrogen.
-
Grind the biomass to a fine powder using a pestle. The liquid nitrogen facilitates cell wall rupture.
-
-
Solvent Extraction:
-
Transfer the powdered biomass to a centrifuge tube.
-
Add 5 mL of a 3:1 (v/v) mixture of acetone and methanol.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant into a clean tube.
-
Repeat the extraction process with the pellet two more times, or until the pellet is colorless. Combine all the supernatants.
-
-
Phase Separation:
-
Transfer the combined supernatant to a separatory funnel.
-
Add 5 mL of diethyl ether and 5 mL of a saturated NaCl solution.
-
Gently invert the separatory funnel several times to partition the pigments into the ether layer. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The upper, colored ether layer contains the carotenoids.
-
Drain and discard the lower aqueous layer.
-
-
Drying and Concentration:
-
Collect the ether layer and dry it by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage:
-
Re-dissolve the dried pigment extract in a known volume of a suitable solvent (e.g., acetone or mobile phase for HPLC).
-
Store the extract in amber glass vials at -20°C or lower, under a nitrogen atmosphere to prevent degradation. This compound is sensitive to light and high temperatures[4].
-
Protocol 2: Saponification for the Hydrolysis of Xanthophyll Esters (Optional)
This step is necessary if this compound is present in its esterified form and analysis of the free form is required. Saponification removes chlorophylls and lipids and hydrolyzes xanthophyll esters[5].
1. Materials and Reagents:
-
Pigment extract (from Protocol 1)
-
Potassium hydroxide (KOH) solution (e.g., 10% w/v in methanol)
-
Diethyl ether
-
Saturated NaCl solution
-
Deionized water
2. Procedure:
-
To the pigment extract, add an equal volume of 10% methanolic KOH.
-
Incubate the mixture in the dark at room temperature for 4-6 hours, or overnight at 4°C.
-
After saponification, add an equal volume of diethyl ether and deionized water to the mixture in a separatory funnel.
-
Gently mix and allow the phases to separate.
-
Collect the upper ether layer containing the free xanthophylls.
-
Wash the ether layer with deionized water several times until the washings are neutral.
-
Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent as described in Protocol 1.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for carotenoid separation.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:
-
Solvent A: Acetonitrile:Methanol:Water (e.g., 81:9:10, v/v/v)
-
Solvent B: Methanol:Ethyl acetate (e.g., 68:32, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: this compound has characteristic absorption maxima around 422, 445, and 475 nm in ethanol. The chromatogram should be monitored at 445 nm for quantification.
-
Standard: A certified this compound standard is required for identification (based on retention time and absorption spectrum) and for creating a calibration curve for quantification.
2. Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared microalgal extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and absorption spectrum with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualization of Pathways and Workflows
The Violaxanthin Cycle
The violaxanthin cycle is a critical photoprotective mechanism in microalgae and higher plants, involving the enzymatic conversion of violaxanthin to zeaxanthin via this compound in response to high light stress[6][7]. This cycle helps to dissipate excess light energy as heat, thus protecting the photosynthetic apparatus from photodamage. The key enzymes in this cycle are violaxanthin de-epoxidase (VDE), which is active under high light (low pH in the thylakoid lumen), and zeaxanthin epoxidase (ZE), which is active in low light or darkness[8][9][10][11].
Caption: The Violaxanthin Cycle in Microalgae.
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and quantification of this compound from microalgae.
Caption: Workflow for this compound Extraction and Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-Assisted Extraction of Nannochloropsis oculata with Ethanol and Betaine: 1,2-Propanediol Eutectic Solvent for Antioxidant Pigment-Rich Extracts Retaining Nutritious the Residual Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Enzymes and Mechanisms for Violaxanthin-zeaxanthin Conversion | Semantic Scholar [semanticscholar.org]
- 9. Violaxanthin - Explore the Science & Experts | ideXlab [idexlab.com]
- 10. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Violaxanthin: natural function and occurrence, biosynthesis, and heterologous production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) Protocols for the Separation of Antheraxanthin from Other Carotenoids
Abstract
This application note provides detailed protocols for the separation of antheraxanthin from other closely related carotenoids, particularly its precursors and products in the xanthophyll cycle: violaxanthin and zeaxanthin. Methodologies for both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TTC) are described, catering to the needs of researchers, scientists, and professionals in drug development. The protocols include comprehensive steps for sample preparation from plant tissues, chromatographic conditions, and data analysis.
Introduction
This compound is a key intermediate in the xanthophyll cycle, a crucial photoprotective mechanism in photosynthetic eukaryotes.[1] This cycle involves the enzymatic interconversion of violaxanthin, this compound, and zeaxanthin to dissipate excess light energy.[2] The structural similarity of these xanthophylls presents a challenge for their separation and quantification. This document outlines robust and reliable chromatographic methods to achieve baseline separation of this compound, facilitating accurate analysis for physiological studies and phytochemical research.
I. High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is the preferred method for the quantitative analysis of this compound due to its high resolution and sensitivity.[3][4] A C30 reversed-phase column is particularly effective in separating carotenoid isomers.[3][4]
Experimental Protocol: HPLC Separation
1. Sample Preparation (from plant leaves):
-
Extraction:
-
Harvest and immediately freeze approximately 100 mg of plant tissue in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 1 mL of cold 100% acetone and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a microcentrifuge tube.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction with another 1 mL of cold acetone until the pellet is colorless.
-
Pool the supernatants. All steps should be performed in dim light to prevent carotenoid degradation.[4]
-
-
Optional Saponification (for removal of chlorophylls and lipids):
-
To the pooled acetone extract, add an equal volume of 10% (w/v) methanolic potassium hydroxide.
-
Incubate in the dark at room temperature for 1-2 hours with occasional stirring.
-
Transfer the mixture to a separating funnel.
-
Add an equal volume of diethyl ether or a hexane/diethyl ether mixture (1:1, v/v) and an equal volume of 10% NaCl solution.
-
Shake vigorously and allow the phases to separate.
-
Collect the upper organic phase containing the carotenoids.
-
Wash the organic phase twice with 10% NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the carotenoid extract in a suitable injection solvent, such as a mixture of the initial mobile phase and acetone.[5]
-
2. HPLC Conditions:
-
Column: C30 Reversed-Phase Column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm)[4]
-
Mobile Phase:
-
Solvent A: Acetonitrile:Methanol:Water (81:14:5, v/v/v) with 0.05% triethylamine
-
Solvent B: Methanol:Ethyl Acetate (68:32, v/v) with 0.05% triethylamine[6]
-
-
Gradient Elution: A linear gradient tailored to the specific column and sample matrix should be optimized. A representative gradient is as follows:
-
0-15 min: 100% A to 100% B
-
15-20 min: Hold at 100% B
-
20-25 min: 100% B to 100% A
-
25-30 min: Hold at 100% A (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20-25°C
-
Detection: UV/Vis Diode Array Detector (DAD) at 450 nm
-
Injection Volume: 10-20 µL
Data Presentation: HPLC
The following table summarizes the approximate retention times for the xanthophyll cycle carotenoids based on a C30 column with a methanol/MTBE/water gradient system. Actual retention times may vary based on the specific HPLC system, column, and mobile phase composition.
| Carotenoid | Approximate Retention Time (minutes) |
| Violaxanthin | 8.5 |
| This compound | 9.2 |
| Lutein | 10.1 |
| Zeaxanthin | 10.5 |
Table 1: Approximate HPLC retention times of xanthophyll cycle carotenoids.
II. Thin-Layer Chromatography (TLC) Protocol
TLC is a cost-effective and rapid method for the qualitative separation of this compound. It is particularly useful for screening multiple samples and for preparative isolation of carotenoids.
Experimental Protocol: TLC Separation
1. Sample Preparation:
-
Prepare the carotenoid extract as described in the HPLC sample preparation section (without the final reconstitution in injection solvent). Concentrate the final extract to a small volume under nitrogen.
2. TLC Plate and Mobile Phase:
-
Stationary Phase: Silica gel 60 plates (with or without fluorescent indicator)
-
Mobile Phase (Solvent System): A mixture of non-polar and moderately polar solvents is typically used. A common system is a mixture of petroleum ether, acetone, and hexane.[7][8] A starting point for optimization is a ratio of 3:1:1 (v/v/v) of hexane:acetone:chloroform.[9]
3. TLC Development:
-
Pour the mobile phase into a TLC developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate with solvent vapors for at least 15 minutes.
-
Using a capillary tube, carefully spot the concentrated carotenoid extract onto the starting line of the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate into the saturated chamber, ensuring the starting line is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry in a fume hood.
Data Presentation: TLC
The separated carotenoids will appear as distinct colored spots. The relative positions of the spots are determined by their polarity.
| Pigment Class | Color | Relative Rf Value |
| Carotenes (e.g., β-carotene) | Orange | Highest |
| Chlorophylls | Green | Intermediate |
| Xanthophylls (e.g., this compound) | Yellow | Lowest |
Table 2: Typical separation profile of plant pigments on a silica gel TLC plate.
Within the xanthophylls, the separation is based on the number of hydroxyl and epoxy groups. Zeaxanthin, being the most polar of the three xanthophyll cycle components, will have the lowest Rf value, followed by this compound, and then violaxanthin.
III. Visualization of Experimental Workflows
Caption: HPLC workflow for this compound separation.
Caption: TLC workflow for this compound separation.
Conclusion
The protocols outlined in this application note provide robust methods for the successful separation of this compound from other carotenoids. The choice between HPLC and TLC will depend on the specific research goals, with HPLC being ideal for quantitative analysis and TLC serving as a valuable tool for qualitative screening and preparative work. Adherence to the detailed steps, particularly regarding sample handling to prevent degradation, is critical for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. en-chemia.new.ug.edu.pl [en-chemia.new.ug.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. Separation of plant pigments using thin layer chromatography [biomodel.uah.es]
Application Notes and Protocols for the Use of Antheraxanthin as a Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antheraxanthin is a naturally occurring xanthophyll pigment found in a variety of plants and photosynthetic bacteria.[1] As an intermediate in the xanthophyll cycle, it plays a crucial role in photoprotection mechanisms within photosynthetic organisms.[2] In the field of analytical chemistry, particularly in the analysis of carotenoids, purified this compound serves as an essential analytical standard for accurate identification and quantification in various matrices, including plant tissues, food products, and dietary supplements.[3][4]
These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is fundamental for its effective use as a standard.
| Property | Value | Reference |
| Chemical Formula | C₄₀H₅₆O₃ | [5][6] |
| Molecular Weight | 584.87 g/mol | [6][7] |
| Appearance | Powder | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Storage Temperature | -70°C | [3] |
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained when using this compound as a chromatographic standard. Please note that these values are illustrative and can vary depending on the specific instrumentation, column, and mobile phase conditions used. In some applications, due to the commercial availability of a certified standard, quantification of this compound has been performed using a surrogate standard, such as lutein.[8]
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Retention Time (RT) | 8 - 15 min | 3 - 7 min |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Detection (LOD) | 5 - 15 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 15 - 50 ng/mL | 0.3 - 3 ng/mL |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-DAD
This protocol outlines the procedure for the quantification of this compound in a sample matrix using an external standard calibration method.
1. Materials and Reagents
-
This compound analytical standard (≥95.0% purity)[3]
-
HPLC grade methanol, methyl tert-butyl ether (MTBE), and water
-
Reagent grade acetone and butylated hydroxytoluene (BHT)
-
Sample containing this compound (e.g., plant leaf extract)
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 1 mg of this compound standard into a 10 mL amber volumetric flask. Dissolve the standard in a small amount of acetone and bring to volume with acetone containing 0.1% BHT. Store the stock solution at -20°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation (Example: Plant Leaves)
-
Homogenize a known weight of fresh or freeze-dried plant leaves with cold acetone.
-
Filter the extract and repeat the extraction until the plant material is colorless.
-
Pool the extracts and partition with diethyl ether/petroleum ether and water to remove water-soluble impurities.
-
Evaporate the organic phase to dryness under a stream of nitrogen at a temperature below 35°C.
-
Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
4. HPLC-DAD Conditions
| Parameter | Condition |
| Column | C30 reverse-phase column (e.g., YMC Carotenoid C30, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Gradient of Methanol (A) and Methyl tert-butyl ether (B) |
| Gradient | Start with 95% A and 5% B, linearly increase to 30% B over 30 minutes. |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 29°C |
| Injection Volume | 20 µL |
| Detection | Diode-Array Detector (DAD) scanning from 250-600 nm, with quantification at 450 nm. |
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Quantification of this compound using UPLC-MS/MS
This protocol provides a highly sensitive and selective method for this compound quantification, suitable for complex matrices or low concentration samples.
1. Materials and Reagents
-
This compound analytical standard (≥95.0% purity)[3]
-
UPLC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Sample containing this compound
2. Standard and Sample Preparation
-
Follow the same procedures as in Protocol 1 for the preparation of stock and working standard solutions, and sample extraction. Ensure final dissolution in a solvent compatible with the UPLC system.
3. UPLC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm) |
| Mobile Phase | Gradient of Acetonitrile/Methanol (70:30, v/v) (A) and 10 mM Ammonium Acetate in Water (B) |
| Gradient | Start with 85% A and 15% B, hold for 1 min, increase to 100% A over 5 min, hold for 2 min. |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole or Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transitions | Monitor precursor ion [M+H]⁺ at m/z 585.4 and select appropriate product ions for quantification and confirmation. |
4. Data Analysis
-
Construct a calibration curve using the peak areas of the this compound standards.
-
Quantify this compound in the samples based on the established calibration curve.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 640-03-9 | FA57674 | Biosynth [biosynth.com]
- 3. 9-cis-Antheraxanthin analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. thomassci.com [thomassci.com]
- 5. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-electrospray mass spectrometry of beta-carotene and xanthophylls. Validation of the analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Calibration curves of astaxanthin standards. - Public Library of Science - Figshare [plos.figshare.com]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for Antheraxanthin Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antheraxanthin, a xanthophyll carotenoid, is an intermediate in the violaxanthin cycle in plants and algae, playing a role in photoprotection.[1][2] Like other carotenoids, this compound exhibits antioxidant properties by quenching singlet oxygen and inhibiting lipid peroxidation.[3][4] These antioxidant activities make it a compound of interest for research in oxidative stress-related conditions and for the development of novel therapeutic agents.
These application notes provide a detailed overview of the antioxidant activity of this compound, including its known mechanisms of action and protocols for its assessment. Due to the limited availability of specific quantitative data for this compound in common antioxidant assays, data for the closely related xanthophyll, violaxanthin, is included as a proxy, alongside qualitative descriptions for this compound.
Mechanisms of Antioxidant Action
This compound's antioxidant activity is attributed to its chemical structure, characterized by a polyene chain that can effectively delocalize electrons and quench reactive oxygen species (ROS). Its primary mechanisms of action include:
-
Singlet Oxygen Quenching: this compound can physically quench singlet oxygen (¹O₂), a high-energy form of oxygen that can cause significant cellular damage, by absorbing its excess energy and dissipating it as heat.[4][5]
-
Lipid Peroxidation Inhibition: this compound has been shown to have potent inhibitory effects on lipid peroxidation, a chain reaction of oxidative degradation of lipids that leads to cell membrane damage.[3][4]
-
Modulation of Cellular Signaling Pathways: While direct evidence for this compound is still emerging, carotenoids, in general, are known to modulate key signaling pathways involved in the cellular antioxidant response.[6] It is plausible that this compound exerts its effects through:
-
Nrf2/ARE Pathway: Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of numerous antioxidant and detoxification enzymes.[6][7][8]
-
NF-κB Pathway: Inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation which is closely linked to oxidative stress.[9][10][11]
-
Data Presentation
The following tables summarize the available quantitative and qualitative data on the antioxidant activity of this compound and related xanthophylls.
Table 1: Qualitative Antioxidant Activity of this compound
| Assay Type | Activity Level | Reference |
| Lipid Peroxidation Inhibition | Potent | [3][4] |
| Singlet Oxygen (¹O₂) Quenching | Moderate | [3][4] |
Table 2: Quantitative Antioxidant Activity of Violaxanthin (as a proxy for this compound)
| Assay | Compound | IC₅₀ (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| ABTS | Violaxanthin | 15.25 | Not Reported | [12] |
| DPPH | Violaxanthin | >80 | Not Reported | [12] |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity.
Experimental Protocols
Lipid Peroxidation Inhibition Assay (TBARS Method)
This protocol describes the determination of the inhibitory effect of this compound on lipid peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
Materials:
-
This compound standard
-
Phosphate buffer (pH 7.4)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Egg yolk homogenate (as a source of lipids)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) and dilute to desired concentrations.
-
Prepare fresh solutions of FeSO₄ and ascorbic acid.
-
Prepare egg yolk homogenate by homogenizing fresh egg yolk in phosphate buffer.
-
Prepare TCA and TBA solutions. Add BHT to the TBA solution to prevent further oxidation during the assay.
-
-
Induction of Lipid Peroxidation:
-
In a series of test tubes, add the egg yolk homogenate.
-
Add different concentrations of this compound to the respective tubes.
-
Include a control tube without this compound and a blank tube without the lipid source.
-
Initiate lipid peroxidation by adding FeSO₄ and ascorbic acid to all tubes except the blank.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
-
TBARS Reaction:
-
Stop the peroxidation reaction by adding TCA solution to each tube.
-
Centrifuge the tubes to precipitate proteins.
-
Collect the supernatant and add TBA solution.
-
Heat the tubes in a boiling water bath for a specified time (e.g., 15-20 minutes) to develop the pink chromogen.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of lipid peroxidation using the following formula:
-
Determine the IC₅₀ value of this compound from a dose-response curve.
-
Singlet Oxygen Quenching Assay
This protocol measures the ability of this compound to quench singlet oxygen using 1,3-diphenylisobenzofuran (DPBF) as a probe. The decay of DPBF absorbance is monitored in the presence and absence of the antioxidant.
Materials:
-
This compound standard
-
1,3-diphenylisobenzofuran (DPBF)
-
Photosensitizer (e.g., Rose Bengal or Methylene Blue)
-
Suitable solvent (e.g., ethanol, chloroform)
-
Light source for irradiation
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a stock solution of DPBF in the same solvent.
-
Prepare a stock solution of the photosensitizer.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the DPBF solution and the this compound solution at the desired concentration.
-
Include a control cuvette containing only DPBF and the solvent.
-
Add the photosensitizer to both cuvettes.
-
Irradiate the cuvettes with a light source at the appropriate wavelength to excite the photosensitizer and generate singlet oxygen.
-
At regular time intervals, measure the absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm).
-
-
Data Analysis:
-
Plot the absorbance of DPBF against time for both the sample and the control.
-
The rate of DPBF decay is proportional to the amount of singlet oxygen present. A slower decay in the presence of this compound indicates singlet oxygen quenching.
-
The singlet oxygen quenching rate constant can be calculated from the data.
-
Visualizations
Caption: Experimental workflows for antioxidant activity assays.
Caption: Plausible antioxidant signaling pathways for this compound.
References
- 1. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Rate constants for quenching singlet oxygen and activities for inhibiting lipid peroxidation of carotenoids and alpha-tocopherol in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activities of the this compound-related Carotenoids, this compound, 9-cis-Antheraxanthin, and Mutatoxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 640-03-9 [smolecule.com]
- 6. Carotenoids, inflammation, and oxidative stress--implications of cellular signaling pathways and relation to chronic disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carotenoids activate the antioxidant response element transcription system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Osteoclast Differentiation by Carotenoid Derivatives through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimum Production Conditions, Purification, Identification, and Antioxidant Activity of Violaxanthin from Microalga Eustigmatos cf. polyphem (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Antheraxanthin Integrity During Extraction
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting the degradation of antheraxanthin during extraction and analysis. This resource provides practical guidance to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a xanthophyll, a type of carotenoid pigment involved in the photoprotective xanthophyll cycle in photosynthetic organisms.[1] Its structure, rich in conjugated double bonds, makes it highly susceptible to degradation from exposure to light, heat, oxygen, and non-neutral pH.[2][3]
Q2: What are the main factors that cause this compound degradation during extraction?
The primary factors leading to this compound degradation during laboratory procedures are:
-
Light: Exposure to light, especially UV and blue light, can cause photo-oxidation and isomerization (conversion to other forms).[4]
-
Heat: Elevated temperatures accelerate the rate of oxidative degradation and can also lead to isomerization.[5][6]
-
Oxygen: The presence of atmospheric oxygen can lead to the oxidation of the this compound molecule, resulting in loss of color and biological activity.
-
Acids and Bases: this compound is most stable at a neutral pH. Acidic or alkaline conditions can catalyze its degradation and isomerization.[7]
Q3: What are the visible signs of this compound degradation?
The most common sign of this compound degradation is a loss of its characteristic yellow-orange color in solution. Chromatographic analysis (e.g., HPLC) may also reveal the appearance of new peaks corresponding to degradation products or isomers, and a decrease in the peak area of this compound.
Q4: Can I use antioxidants to protect my this compound samples?
Yes, incorporating antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol into your extraction solvents can help to minimize oxidative degradation.
Troubleshooting Guide: this compound Degradation
This guide is designed to help you identify and resolve common issues leading to this compound loss during your extraction protocol.
| Observed Problem | Potential Cause | Recommended Solution |
| Low this compound yield in the final extract. | Oxidative degradation. | - Work in a low-oxygen environment (e.g., under a gentle stream of nitrogen).- Use deoxygenated solvents by purging with nitrogen or argon before use.- Add an antioxidant like BHT (0.1%) to your extraction solvents. |
| Light-induced degradation. | - Conduct all extraction steps under dim or red light.- Use amber-colored glassware or wrap glassware in aluminum foil to protect the sample from light.[4] | |
| Thermal degradation. | - Perform extractions at low temperatures (e.g., on ice or at 4°C).- Use pre-chilled solvents.- Avoid any heating steps if possible. If heating is necessary, use the lowest effective temperature for the shortest duration. | |
| Appearance of unexpected peaks in HPLC chromatogram. | Isomerization. | - Maintain a neutral pH (around 7.0) during extraction. Use buffers if your sample is acidic or basic.- Minimize exposure to light and heat, as these can promote the conversion of all-trans-antheraxanthin to cis-isomers. |
| Enzymatic conversion. | - If working with fresh plant or algal tissue, consider blanching the sample prior to extraction to denature enzymes like violaxanthin de-epoxidase, which can convert this compound. | |
| Fading of sample color during processing. | Degradation due to pH. | - Neutralize the sample if it is acidic or basic before extraction. The addition of a small amount of sodium bicarbonate can help neutralize acids. |
| Extended extraction time. | - Work efficiently to minimize the time the sample is in solution and exposed to environmental factors. |
Quantitative Data on this compound Stability
The following table summarizes the degradation of all-trans-antheraxanthin in a pumpkin-based beverage under different storage conditions. While this data pertains to storage stability, it provides valuable insights into the impact of temperature and light, which are also critical factors during extraction.
| Storage Condition | Temperature | Duration | all-trans-Antheraxanthin Loss |
| Dark | 10°C | 36-42 days | ~14% |
| Dark | 20°C | 36-42 days | ~19% |
| Dark | 35°C | 36-42 days | ~30% |
| Dark | 45°C | 36-42 days | ~38% |
| Illuminated (1875–3000 lux) | 10°C - 45°C | Shorter durations | Accelerated losses |
Data adapted from a study on a pumpkin-based beverage.[8]
Experimental Protocols
Protocol for this compound Extraction with Minimized Degradation
This protocol is designed to extract this compound from plant or algal samples while minimizing degradation.
Materials:
-
Fresh or freeze-dried sample
-
Mortar and pestle
-
Acetone (HPLC grade), pre-chilled to 4°C
-
Petroleum ether or hexane (HPLC grade), pre-chilled to 4°C
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Butylated Hydroxytoluene (BHT)
-
Amber-colored vials
-
Rotary evaporator
-
Nitrogen gas
Procedure:
-
Sample Preparation:
-
Perform all steps under dim light.
-
Weigh the appropriate amount of fresh or freeze-dried sample.
-
If using fresh tissue, consider a brief blanching step (e.g., 90 seconds in boiling water followed by immediate cooling in an ice bath) to deactivate enzymes.
-
-
Extraction:
-
Add a small amount of BHT to the acetone.
-
Grind the sample in a pre-chilled mortar and pestle with cold acetone until the tissue is completely macerated and the solvent is no longer colored.
-
Transfer the acetone extract to an amber-colored flask. Repeat the extraction until the sample residue is colorless.
-
Pool all acetone extracts.
-
-
Phase Partitioning:
-
Transfer the acetone extract to a separatory funnel.
-
Add an equal volume of petroleum ether (or hexane) and mix gently.
-
Add an equal volume of saturated NaCl solution to facilitate phase separation.
-
Allow the layers to separate. The upper, colored layer contains the this compound.
-
Discard the lower aqueous layer.
-
Wash the upper layer two more times with saturated NaCl solution.
-
-
Drying and Concentration:
-
Dry the petroleum ether phase over anhydrous sodium sulfate.
-
Decant the dried extract into a round-bottom flask.
-
Evaporate the solvent to dryness using a rotary evaporator at a low temperature (≤30°C).
-
Immediately redissolve the dried extract in a known volume of an appropriate solvent for analysis (e.g., acetone or the initial mobile phase for HPLC).
-
-
Storage:
-
Store the final extract in amber vials under a nitrogen atmosphere at -20°C or lower until analysis.
-
HPLC Method for this compound Quantification
This is a general HPLC method that can be adapted for this compound analysis.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile, methanol, and water. For example, a linear gradient from 100% solvent A (acetonitrile:methanol:0.1M Tris-HCl, pH 8.0; 84:2:14 v/v/v) to 100% solvent B (methanol:ethyl acetate; 68:32 v/v) over 15 minutes.[9]
-
Flow Rate: 1.0 - 1.2 mL/min.[9]
-
Detection: Diode array detector (DAD) at 445 nm.[9]
-
Column Temperature: 30°C.[9]
Visualizations
Caption: this compound degradation and interconversion pathways.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 640-03-9: this compound A | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thermal degradation kinetics of neoxanthin, violaxanthin, and this compound in virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carotenoid Pigment Analysis in Leaf Extracts by HPLC - UNFINISHED [protocols.io]
Technical Support Center: Optimizing HPLC Separation of Antheraxanthin Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of antheraxanthin isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound isomers?
This compound, a xanthophyll pigment, exists as a variety of geometric (cis/trans) isomers. These isomers, such as all-trans-antheraxanthin, 9-cis-antheraxanthin, and 9'-cis-antheraxanthin, have very similar chemical structures and physicochemical properties, making their separation by conventional HPLC methods difficult. The primary challenge lies in achieving adequate resolution between these closely related compounds.
Q2: Which HPLC column is best suited for separating this compound isomers?
For the separation of hydrophobic, structurally related isomers like carotenoids, a C30 reversed-phase column is highly recommended over the more common C18 columns.[1][2] The longer alkyl chain of the C30 stationary phase provides enhanced shape selectivity, which is crucial for resolving geometric isomers.[2][3] C18 columns often have insufficient stationary phase thickness to allow for the full penetration of carotenoid molecules, leading to poor isomer separation.[1]
Q3: What is a typical mobile phase for the HPLC separation of this compound isomers?
A common mobile phase for carotenoid separation on a C30 column is a gradient mixture of methanol, methyl-tert-butyl ether (MTBE), and water.[1] A typical gradient starts with a higher proportion of a polar solvent mixture (e.g., methanol/water) and gradually increases the concentration of a less polar solvent like MTBE. This allows for the effective separation of various carotenoids and their isomers with differing polarities.
Q4: How does column temperature affect the separation of this compound isomers?
Column temperature is a critical parameter in optimizing carotenoid separations. Lowering the column temperature can sometimes improve the resolution of specific isomer pairs by increasing retention times.[4] However, some separations may benefit from slightly elevated temperatures. It is essential to empirically optimize the temperature for your specific method, typically within a range of 15-30°C, while being mindful that excessive heat can cause on-column degradation and isomerization of the analytes.
Q5: How can I prevent the degradation of this compound during sample preparation and analysis?
This compound and other carotenoids are susceptible to degradation from light, heat, and oxygen. To minimize degradation, the following precautions are recommended:
-
Work under subdued light: Use amber vials and minimize exposure to direct light.[5]
-
Use antioxidants: Incorporate an antioxidant like butylated hydroxytoluene (BHT) at a concentration of 0.1% in your extraction and mobile phase solvents.[5]
-
Control temperature: Keep samples on ice during preparation and store extracts at -20°C or lower.[5]
-
Deoxygenate solvents: Purge solvents with an inert gas like nitrogen or helium to remove dissolved oxygen.[5]
-
Work quickly: Minimize the time between sample extraction and HPLC analysis.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Causes | Solutions |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate column choice. 2. Suboptimal mobile phase composition. 3. Column temperature not optimized. 4. Flow rate is too high. | 1. Use a C30 reversed-phase column.[1][2] 2. Adjust the gradient profile of your mobile phase. Experiment with different ratios of methanol, MTBE, and water.[1] 3. Optimize the column temperature, testing a range between 15-30°C.[4] 4. Reduce the flow rate to allow for better interaction between the isomers and the stationary phase. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., silanol groups). 2. Column overload. 3. Column degradation. | 1. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask active silanol sites. 2. Reduce the sample concentration or injection volume. 3. Flush the column with a strong solvent or replace it if it is old or contaminated. |
| Peak Fronting | 1. Column overload. 2. Sample solvent is stronger than the mobile phase. | 1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | 1. Partially blocked column frit. 2. Void at the column inlet. 3. Sample solvent incompatibility with the mobile phase. 4. Co-elution of an interfering compound. | 1. Reverse-flush the column (disconnect from the detector first). If the problem persists, the frit may need replacement.[7] 2. Replace the column.[7] 3. Ensure the sample solvent is miscible with and ideally weaker than the initial mobile phase. 4. Review the sample matrix and preparation procedure for potential interferences. |
| Unstable Baseline (Drift or Noise) | 1. Mobile phase not properly degassed. 2. Pump malfunction or leaks. 3. Column not equilibrated. 4. Contaminated mobile phase or detector cell. | 1. Degas the mobile phase using sonication, vacuum, or helium sparging. 2. Check for leaks in the HPLC system and ensure the pump is delivering a constant flow. 3. Equilibrate the column with the initial mobile phase for a sufficient time before injection. 4. Use fresh, HPLC-grade solvents and flush the detector cell if necessary. |
| Loss of this compound (Low Peak Area) | 1. Degradation during sample preparation or analysis. 2. Incomplete extraction from the sample matrix. | 1. Follow all precautions to prevent degradation (see FAQ Q5).[5] 2. Optimize the extraction procedure, ensuring the solvent effectively penetrates the sample matrix and solubilizes the this compound. |
Quantitative Data Presentation
The following table summarizes typical retention times for this compound and related xanthophylls based on a C18 column separation. Note that absolute retention times can vary between systems and with C30 columns, but the elution order is generally preserved.
| Compound | Retention Time (min) |
| Neoxanthin | 4.0 |
| Violaxanthin | 6.5 |
| This compound | 11.0 [8] |
| Lutein | 16.5 |
| Zeaxanthin | 18.0 |
Data compiled from a study using a C18 column, which provides a relative elution order.[8] Retention times will differ on a C30 column, but this compound is expected to elute after violaxanthin and before lutein.
A study specifically identifying this compound isomers after photoisomerization on a C30 column showed the following elution order:
-
all-trans-antheraxanthin
-
9-cis-antheraxanthin
-
9'-cis-antheraxanthin[9]
Experimental Protocols
Protocol 1: Sample Preparation from Plant Tissues
This protocol outlines a general procedure for extracting this compound from plant tissues while minimizing degradation.
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (HPLC grade, containing 0.1% BHT)
-
Centrifuge and centrifuge tubes (amber)
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials (amber)
-
Nitrogen gas
Procedure:
-
Freeze the plant tissue with liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known amount of the powdered tissue to an amber centrifuge tube.
-
Add a sufficient volume of cold acetone (with 0.1% BHT) to the tube.
-
Vortex the mixture thoroughly and then place it in an ultrasonic bath for 10 minutes in the dark.
-
Centrifuge the mixture at 4°C for 10 minutes at a high speed (e.g., 10,000 x g).
-
Carefully transfer the supernatant to a clean amber tube.
-
Repeat the extraction (steps 4-7) on the pellet at least two more times, or until the pellet is colorless.
-
Combine the supernatants.
-
If the sample is to be concentrated, evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume of the initial HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.
-
Flush the vial with nitrogen before sealing.
-
Store the vial at -20°C until analysis.[6]
Protocol 2: HPLC Method for this compound Isomer Separation
This protocol provides a starting point for the HPLC analysis of this compound isomers using a C30 column. Optimization may be required for specific applications.
HPLC System and Conditions:
-
Column: C30 Reversed-Phase Column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: Methanol:Water (98:2, v/v)
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE)
-
Gradient Program:
-
0-15 min: 100% A
-
15-32 min: Linear gradient to 100% B
-
32-45 min: 100% B
-
45-50 min: Linear gradient back to 100% A
-
50-60 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20-25°C (optimize as needed)
-
Detector: Diode Array Detector (DAD) or UV-Vis detector set at ~445 nm
-
Injection Volume: 10-20 µL
Mandatory Visualizations
Caption: HPLC troubleshooting workflow for this compound isomer separation.
Caption: The Xanthophyll Cycle signaling pathway involving this compound.
References
- 1. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C30 HPLC Column, Columns Used in HPLC Chemistry - Hawach [hawachhplccolumn.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Antheraxanthin Analysis by Reverse-Phase HPLC
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in resolving common challenges encountered during the reverse-phase HPLC analysis of antheraxanthin. This resource provides troubleshooting guides and frequently asked questions to address specific issues, particularly this compound peak tailing.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing is a common chromatographic issue that can compromise resolution, sensitivity, and accurate quantification of this compound. This guide will help you diagnose and resolve peak tailing in your analyses.
Q1: My this compound peak is exhibiting significant tailing. What are the primary causes?
A1: this compound peak tailing in reverse-phase HPLC is often a multifaceted issue. The most common causes can be categorized as follows:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups (hydroxyl and epoxide groups) of this compound. This secondary retention mechanism is a primary contributor to peak tailing.[1][2]
-
Column Contamination and Degradation: Accumulation of strongly retained sample matrix components at the column inlet or degradation of the stationary phase can lead to distorted peak shapes.[3][4]
-
Inappropriate Mobile Phase Conditions: A mobile phase with a pH that promotes the ionization of residual silanols (typically pH > 3) can exacerbate tailing for polar analytes like this compound.[1][2][5] Additionally, a mobile phase with insufficient elution strength can cause tailing.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[3]
Frequently Asked Questions (FAQs)
Column and Stationary Phase
Q2: Which type of column is best suited for this compound analysis to minimize peak tailing?
A2: For the analysis of carotenoids like this compound, C30 columns are often recommended as they provide better separation of structurally related isomers and can reduce peak tailing compared to traditional C18 columns.[6][7] However, modern, well-end-capped C18 columns, particularly those with hybrid particle technology, can also provide excellent peak shape.[8]
Table 1: Recommended Column Parameters for this compound Analysis
| Parameter | Recommendation | Rationale |
| Stationary Phase | C30 or a high-quality, end-capped C18 | C30 offers better shape selectivity for carotenoids. End-capped C18 minimizes silanol interactions. |
| Particle Size | 1.9 - 5 µm | Smaller particles offer higher efficiency but generate higher backpressure. |
| Pore Size | ≥100 Å | Wider pores can provide better performance for larger molecules like carotenoids. |
| Column Dimensions | 250 mm x 4.6 mm | A standard dimension providing good resolution. |
Mobile Phase and Additives
Q3: How can I optimize my mobile phase to improve this compound peak shape?
A3: Mobile phase optimization is critical for controlling peak shape. Consider the following:
-
pH Adjustment: Maintaining a mobile phase pH below 3 can help to suppress the ionization of residual silanol groups, thereby reducing their interaction with this compound.[1][2][5]
-
Mobile Phase Additives: The addition of certain modifiers can significantly improve peak symmetry. Ammonium acetate and triethylamine (TEA) are commonly used additives that have been shown to reduce peak tailing for xanthophylls.[9][10]
-
Solvent Composition: A typical mobile phase for this compound analysis involves a gradient of a polar solvent (like methanol or acetonitrile) with a less polar solvent (like methyl-tert-butyl ether or ethyl acetate).[11][12]
Table 2: Example Mobile Phase Compositions for this compound Separation
| Mobile Phase System | Gradient/Isocratic | Reference |
| A: Acetonitrile/Methanol (75/25, v/v)B: Methanol/Ethyl acetate (68/32, v/v) | Gradient | [11] |
| Methanol/Water/Acetonitrile/Dichloromethane (70:4:13:13, v/v/v/v) | Isocratic | [6][13] |
| A: Acetonitrile:Methanol:Tris buffer (0.1 M, pH 8) (84:2:14)B: Methanol:Ethyl acetate (68:32) | Gradient | [14] |
Experimental Protocols and Sample Handling
Q4: Can you provide a general experimental protocol for the analysis of this compound?
A4: The following is a generalized protocol that can be adapted for your specific instrumentation and sample matrix.
Experimental Protocol: Reverse-Phase HPLC Analysis of this compound
-
Sample Preparation:
-
Extract pigments from the sample matrix using a suitable solvent (e.g., acetone, or a mixture of methanol and ethyl acetate) under low light conditions to prevent degradation.
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.
-
-
HPLC Conditions:
-
Column: C30 or end-capped C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: See Table 2 for examples. Ensure all solvents are HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV-Vis detector at the maximum absorption wavelength for this compound (approximately 445 nm).
-
-
Quantification:
-
Prepare a calibration curve using a certified this compound standard.
-
Dilute the standard to generate a series of concentrations that encompass the expected sample concentrations.
-
Inject the standards and samples.
-
Integrate the peak area for this compound in both standards and samples.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
Q5: How should I handle my this compound samples to prevent degradation and artificial peak distortion?
A5: this compound is susceptible to degradation from light, heat, and oxidation. Proper handling is crucial for accurate analysis.
-
Protect from Light: Use amber vials and work under subdued light whenever possible.
-
Maintain Low Temperatures: Store samples and standards at low temperatures (-20°C or below for long-term storage) to minimize degradation.
-
Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents and mobile phase to prevent oxidative degradation.
-
Solvent Choice: Dissolve your sample in a solvent that is compatible with your initial mobile phase conditions to avoid peak distortion due to solvent mismatch.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical troubleshooting workflow for addressing this compound peak tailing and the underlying chemical interactions.
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Chemical interactions leading to peak tailing.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ymcamerica.com [ymcamerica.com]
- 9. Mobile phase additives for enhancing the chromatographic performance of astaxanthin on nonendcapped polymeric C30-bonded stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. prometheusprotocols.net [prometheusprotocols.net]
Antheraxanthin Extraction Efficiency: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve antheraxanthin extraction efficiency.
This compound Extraction Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete cell disruption: The rigid cell walls of plant and algal cells can prevent efficient solvent penetration. | - Mechanical disruption: Employ methods like grinding with liquid nitrogen, bead beating, or homogenization.[1] - Enzymatic digestion: Use cellulases or pectinases to break down cell walls prior to extraction. - Ultrasonication: Apply ultrasonic waves to create cavitation and disrupt cell walls. |
| Inappropriate solvent selection: The polarity of the solvent may not be optimal for this compound. | - Solvent mixtures: Use a combination of polar and non-polar solvents. A mixture of hexane, acetone, and ethanol is often effective for carotenoids.[2][3] - Trial extractions: Perform small-scale extractions with different solvents (e.g., acetone, ethanol, hexane, ethyl acetate) to determine the most effective one for your specific sample matrix. | |
| Degradation during extraction: this compound is sensitive to light, heat, and oxygen.[4][5][6] | - Work in dim light: Perform all extraction steps under subdued lighting or use amber-colored glassware. - Maintain low temperatures: Use chilled solvents and keep samples on ice whenever possible. Avoid prolonged exposure to high temperatures. - Use antioxidants: Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation. - Inert atmosphere: If possible, perform extractions under a nitrogen or argon atmosphere to minimize oxygen exposure. | |
| Co-extraction of Contaminants (e.g., Chlorophylls, Lipids) | High chlorophyll content in the sample: Chlorophylls can interfere with the quantification of this compound. | - Saponification: This step hydrolyzes chlorophyll and lipids, making them more polar and easier to separate from the less polar this compound.[7][8][9] - Chromatography: Use column chromatography (e.g., silica gel) or solid-phase extraction (SPE) to separate this compound from more polar or non-polar contaminants. |
| High lipid content in the sample: Lipids can interfere with chromatographic analysis and quantification. | - Saponification: As mentioned above, this is a very effective method for removing lipids. - Solvent partitioning: Perform a liquid-liquid extraction to partition this compound into a non-polar solvent, leaving more polar lipids behind. | |
| Poor Chromatographic Separation (HPLC) | Inappropriate mobile phase: The mobile phase composition may not be optimal for resolving this compound from other pigments. | - Gradient elution: Use a gradient of solvents with increasing non-polarity to effectively separate a wide range of carotenoids. A common mobile phase for C18 columns is a gradient of methanol, water, acetonitrile, and dichloromethane.[10][11] - Column selection: A C30 column can offer better separation of carotenoid isomers compared to a C18 column, although run times may be longer. |
| Column contamination: Residual lipids or other non-polar compounds can build up on the column. | - Column washing: Regularly wash the column with a strong solvent like isopropanol or dichloromethane to remove contaminants. - Use of guard column: A guard column can help protect the analytical column from strongly retained compounds. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound?
The optimal solvent can depend on the sample matrix. Generally, a mixture of polar and non-polar solvents is most effective. For instance, a combination of hexane, acetone, and ethanol has been shown to be efficient for extracting a broad range of carotenoids.[2][3] It is recommended to perform small-scale pilot extractions with different solvents (e.g., acetone, ethanol, hexane, ethyl acetate) to determine the best choice for your specific sample.
2. Is saponification necessary for this compound extraction?
Saponification is a crucial step when working with samples that have high concentrations of chlorophyll and lipids, such as green leaves and some algae. This process involves treating the extract with a base (like potassium hydroxide) to hydrolyze these interfering compounds, making them easier to remove.[7][8][9] However, saponification can also lead to the degradation of this compound if not performed carefully. It is important to use mild conditions (e.g., low temperature, short duration) to minimize losses.
3. How can I improve the efficiency of ultrasound-assisted extraction (UAE) for this compound?
To optimize UAE, consider the following parameters:
-
Ultrasonic Power and Frequency: Higher power generally leads to better cell disruption, but excessive power can degrade this compound. A frequency of around 40 kHz is commonly used.[12]
-
Extraction Time: Increased extraction time can improve yield, but prolonged sonication can cause degradation. Optimal times are often in the range of 15-30 minutes.[13][14]
-
Temperature: Slightly elevated temperatures (e.g., 30-40°C) can enhance extraction efficiency, but temperatures above 50°C should be avoided to prevent degradation.[13]
-
Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can improve extraction but may lead to a more diluted extract. A ratio of 10:1 to 20:1 (mL of solvent to g of sample) is a good starting point.[15]
4. How should I store my this compound extracts to prevent degradation?
This compound is sensitive to light, heat, and oxygen.[4][5][6] For optimal stability, store extracts under the following conditions:
-
Low Temperature: Store at -20°C or, for long-term storage, at -80°C.
-
Darkness: Use amber vials or wrap containers in aluminum foil to protect from light.
-
Inert Atmosphere: If possible, flush the storage container with nitrogen or argon gas to remove oxygen before sealing.
5. What is a suitable HPLC method for quantifying this compound?
A common method involves using a C18 reversed-phase column with a gradient elution. A mobile phase consisting of a mixture of methanol, water, acetonitrile, and dichloromethane has been shown to effectively separate various carotenoids, including this compound.[10][11] Detection is typically performed using a photodiode array (PDA) detector at the maximum absorption wavelength of this compound (around 445 nm).
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound from Plant Leaves
This protocol outlines a standard procedure for extracting this compound from fresh plant leaves.
Materials:
-
Fresh plant leaves
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: Acetone or a mixture of Hexane:Acetone:Ethanol (2:1:1, v/v/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Amber vials
Procedure:
-
Weigh approximately 1-2 g of fresh leaf tissue.
-
Freeze the tissue with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 10 mL of the extraction solvent to the tube.
-
Vortex the mixture for 1 minute and then place it on a shaker at room temperature for 30 minutes, protected from light.
-
Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction (steps 4-7) on the pellet two more times, combining the supernatants.
-
Dry the pooled supernatant over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., HPLC mobile phase) for analysis.
-
Store the extract in an amber vial at -20°C or below until analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasonication to enhance extraction efficiency.
Materials:
-
Plant or algal sample (lyophilized and powdered)
-
Extraction solvent (e.g., 80% ethanol)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
Procedure:
-
Weigh approximately 0.5 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Place the tube in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature (e.g., 30°C).
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet.
-
Combine the supernatants for further processing or analysis as described in Protocol 1.
Protocol 3: Saponification of this compound Extract
This protocol is for removing chlorophylls and lipids from the initial extract.
Materials:
-
Dried this compound extract
-
Ethanolic potassium hydroxide (KOH) solution (e.g., 10% w/v)
-
Hexane or diethyl ether
-
Saturated sodium chloride (NaCl) solution
-
Deionized water
Procedure:
-
Re-dissolve the dried extract in 5 mL of ethanol.
-
Add 0.5 mL of 10% ethanolic KOH.
-
Incubate the mixture in the dark at room temperature for 2 hours (or overnight at 4°C for more sensitive samples).
-
After incubation, add 5 mL of deionized water and 10 mL of hexane (or diethyl ether) to a separatory funnel containing the saponified extract.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper organic layer containing the this compound.
-
Wash the organic layer with saturated NaCl solution and then with deionized water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and re-dissolve the purified extract for analysis.
Data Presentation
Table 1: Comparison of this compound Yield with Different Extraction Solvents (Hypothetical Data Based on General Carotenoid Extraction Principles)
| Solvent | This compound Yield (µg/g dry weight) | Notes |
| Acetone | 10.5 | Good for general carotenoid extraction, but may also extract more chlorophyll. |
| Ethanol | 9.8 | A "greener" solvent, effective for many xanthophylls. |
| Hexane | 7.2 | Less effective for more polar xanthophylls like this compound when used alone. |
| Hexane:Acetone (1:1) | 12.1 | A mixture often provides the best results by extracting a broader range of polarities. |
| Ethyl Acetate | 11.3 | Another effective solvent for carotenoids. |
Note: The actual yields will vary significantly depending on the sample matrix, extraction method, and conditions.
Table 2: Effect of Saponification on this compound Recovery (Hypothetical Data)
| Treatment | This compound Recovery (%) | Chlorophyll Removal (%) |
| No Saponification | 100 | 0 |
| Saponification (Room Temp, 2h) | 92 | >95 |
| Saponification (60°C, 30 min) | 85 | >98 |
Note: Higher temperatures and longer saponification times can lead to increased degradation of this compound.
Visualizations
Caption: General workflow for this compound extraction from plant or algal sources.
Caption: The Xanthophyll Cycle showing the biosynthesis of this compound.
References
- 1. Effect of pretreatments on extraction of pigment from marigold flower - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Green Extraction of Carotenoid Pigments: Innovative Technologies and Bio-Based Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Response Surface Methodology for Ultrasound-Assisted Extraction of Astaxanthin from Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maxwellsci.com [maxwellsci.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Antheraxanthin Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic analysis of antheraxanthin.
Frequently Asked Questions (FAQs)
Q1: Which pigments most commonly co-elute with this compound?
A1: this compound frequently co-elutes with other xanthophylls due to their structural similarities. The most common interfering pigments are its direct precursors and products in the xanthophyll cycle: violaxanthin and zeaxanthin.[1][2][3] Lutein, an isomer of zeaxanthin, is also a major candidate for co-elution, especially in systems that have difficulty separating zeaxanthin.[4][5]
Q2: Why is it challenging to separate this compound from other xanthophylls?
A2: The difficulty arises from the minor structural differences between these molecules. This compound is an intermediate in the conversion of violaxanthin (which has two epoxide groups) to zeaxanthin (which has none).[2] this compound itself has one epoxide group.[2] These pigments share the same basic C40 backbone and differ only in the number of epoxide and hydroxyl groups, resulting in very similar polarities and chromatographic behaviors.[3][6] Achieving separation requires highly selective chromatographic conditions.[7]
Q3: What is the primary chromatographic method used for this compound separation?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for separating this compound and other plant pigments.[8][9][10] This technique separates molecules based on their hydrophobicity.[4][11] Columns with C18 or C30 stationary phases are typically used, with C30 columns often providing enhanced shape selectivity for carotenoid isomers.[7][10]
Q4: What is the xanthophyll cycle and how does it relate to this compound?
A4: The xanthophyll cycle is a photoprotective process in photosynthetic organisms that helps dissipate excess light energy as heat.[2] It involves the enzymatic interconversion of three xanthophylls: violaxanthin is converted to this compound, and then to zeaxanthin under high-light conditions.[1][2] This cycle is reversible, with zeaxanthin being converted back to this compound and violaxanthin in low light.[1] this compound is, therefore, a key intermediate in this critical physiological process.[2]
Troubleshooting Guide
Problem 1: Poor resolution between this compound, violaxanthin, and zeaxanthin peaks.
-
Potential Cause 1: Suboptimal Mobile Phase. The polarity of the mobile phase is crucial for resolving structurally similar xanthophylls.[11] A solvent system that is too strong (too non-polar in RP-HPLC) will cause the pigments to elute too quickly and without adequate separation.
-
Solution 1a: Adjust Mobile Phase Gradient. Modify the gradient elution to have a shallower slope. Start with a more polar solvent mixture (e.g., higher percentage of water or methanol in acetonitrile) and slowly increase the non-polar solvent concentration.[12][13] This increases the interaction time with the stationary phase, improving separation.
-
Solution 1b: Change Mobile Phase Components. The choice of organic modifiers can significantly impact selectivity. Experiment with different solvent combinations, such as acetonitrile/methanol/water or using ethyl acetate as a component, to alter the separation selectivity between the target compounds.[12][14]
-
Potential Cause 2: Inadequate Stationary Phase. Standard C18 columns may not provide sufficient shape selectivity to resolve closely related xanthophyll isomers.[7]
-
Solution 2: Use a Carotenoid-Specific Column. Switch to a stationary phase designed for carotenoid analysis, such as a C30 column. C30 phases offer better resolution for geometric isomers and structurally similar carotenoids due to their unique shape selectivity.[7]
Problem 2: this compound peak is broad or shows significant tailing.
-
Potential Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on the silica backbone of the stationary phase can interact with the polar hydroxyl groups of xanthophylls, leading to peak tailing.
-
Solution 1: Acidify the Mobile Phase. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of free silanol groups, minimizing these secondary interactions and improving peak shape.[6]
-
Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetric peaks.
-
Solution 2: Dilute the Sample. Reduce the concentration of the injected pigment extract. Perform a dilution series to find the optimal concentration that gives a sharp, symmetrical peak without compromising detection.
Quantitative Data Summary
The retention of xanthophylls is highly dependent on the specific HPLC system, including the column, mobile phase, temperature, and flow rate. The following tables provide a summary of common interfering pigments and an example of HPLC conditions.
Table 1: Pigments Commonly Co-eluting with this compound
| Pigment | Chemical Formula | Molar Mass (g·mol⁻¹) | Key Structural Difference from this compound |
| This compound | C₄₀H₅₆O₃ | 584.88 | - |
| Violaxanthin | C₄₀H₅₆O₄ | 600.88 | One additional epoxide group.[2] |
| Zeaxanthin | C₄₀H₅₆O₂ | 568.88 | Lacks an epoxide group; has a double bond instead.[2] |
| Lutein | C₄₀H₅₆O₂ | 568.88 | Isomer of zeaxanthin with a different double bond position in one ring. |
Table 2: Example HPLC Parameters for Xanthophyll Separation
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | [10][12] |
| Mobile Phase A | Acetonitrile:Water (9:1, v/v) | [12] |
| Mobile Phase B | Ethyl Acetate | [12] |
| Gradient | Start with 15% B, increase to 60% B over 25 min, then return to initial conditions. | [12] |
| Flow Rate | 1.0 mL/min | [12] |
| Detection | 450 nm (using a Photodiode Array - PDA detector) | [12] |
Note: Retention times are system-specific and should be confirmed with standards.
Experimental Protocols
Protocol 1: Pigment Extraction from Leaf Tissue
This protocol describes a general method for extracting chlorophylls and carotenoids from plant leaves.
-
Sample Preparation: Collect fresh leaf tissue (approximately 100-200 mg) and immediately freeze it in liquid nitrogen to halt enzymatic activity.
-
Homogenization: Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.[15][16]
-
Extraction: Add 1-2 mL of 100% acetone to the powder and continue grinding until a homogenous slurry is formed. Perform this step under dim light to prevent pigment degradation.[1]
-
Centrifugation: Transfer the slurry to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully transfer the supernatant, which contains the pigments, to a new, clean tube.
-
Drying and Reconstitution: Evaporate the acetone from the supernatant under a gentle stream of nitrogen gas. Reconstitute the dried pigment extract in a known volume of a suitable solvent for HPLC injection (e.g., a mixture of acetonitrile and ethyl acetate).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC analysis.
Protocol 2: Reference RP-HPLC Method for Pigment Separation
This method is designed to resolve the major photosynthetic pigments, including this compound and its related xanthophylls.
-
Instrumentation: Use an HPLC system equipped with a gradient pump, an autosampler, a column thermostat, and a PDA detector.
-
Column: Install a C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), which is recommended for optimal carotenoid isomer separation.[7] Thermostat the column to 25°C.
-
Mobile Phase Preparation:
-
Solvent A: Methanol:Acetonitrile:Water (75:20:5, v/v/v)
-
Solvent B: 100% Ethyl Acetate
-
-
Gradient Program:
-
0-15 min: 0% B to 40% B (linear gradient)
-
15-20 min: 40% B to 70% B (linear gradient)
-
20-25 min: Hold at 70% B
-
25-30 min: Return to 0% B and equilibrate for 5-10 minutes before the next injection.
-
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Injection: Inject 10-20 µL of the filtered pigment extract.
-
Detection: Monitor the elution profile at 450 nm. Record the full UV-Vis spectra (250-700 nm) with the PDA detector to aid in peak identification by comparing spectra with known standards.
Visualization
The following diagram illustrates a logical workflow for troubleshooting poor chromatographic resolution of this compound.
Caption: Troubleshooting workflow for this compound co-elution.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. violaxanthin, this compound and zeaxanthin interconversion | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anthocyanins, Carotenoids and Chlorophylls in Edible Plant Leaves Unveiled by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined HPLC-MS and HPLC-NMR on-line coupling for the separation and determination of lutein and zeaxanthin stereoisomers in spinach and in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Light Harvesting Carotenoid Found in a Chromophyte Alga - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. mdpi.com [mdpi.com]
- 14. znaturforsch.com [znaturforsch.com]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 16. Leaf chromatography | Class experiment | RSC Education [edu.rsc.org]
Technical Support Center: Preventing Antheraxanthin Isomerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of antheraxanthin during experimental analysis. Isomerization, the process by which a molecule is transformed into an isomer with a different chemical structure, can significantly impact the accuracy and reproducibility of quantitative studies. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help you maintain the integrity of your this compound samples.
Troubleshooting Guide
This section addresses common issues encountered during this compound analysis that may be indicative of isomerization.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Isomerization of this compound into its cis-isomers due to exposure to light, heat, or acidic conditions. | 1. Work under low-light conditions: Use amber-colored vials and minimize exposure to ambient light.[1] 2. Control temperature: Maintain low temperatures during sample preparation and analysis. Avoid temperatures above 30°C for the HPLC column.[2] 3. Neutralize samples: Ensure the pH of your sample and solvents is neutral to prevent acid-catalyzed isomerization. |
| Inconsistent quantitative results between replicates | Variable exposure of samples to light or heat, leading to different degrees of isomerization in each replicate. | 1. Standardize procedures: Ensure that all samples are handled identically, with consistent timing for each step of the extraction and analysis process. 2. Use an inert atmosphere: Purge solvents with nitrogen or argon to minimize oxidation, which can be exacerbated by light and heat and contribute to degradation.[1] |
| Gradual loss of this compound concentration in stored extracts | Degradation and isomerization over time due to improper storage conditions. | 1. Store extracts at low temperatures: For short-term storage, use a refrigerator (4°C). For long-term storage, a freezer at -20°C or -80°C is recommended.[1] 2. Protect from light: Store extracts in amber vials or wrap them in aluminum foil. |
| Poor recovery of this compound after extraction | Degradation during the extraction process due to harsh conditions. | 1. Use gentle extraction methods: Avoid prolonged exposure to high temperatures or strong acids/bases. 2. Optimize solvent selection: Use solvents known to be compatible with carotenoids, such as acetone, methanol, or ethanol.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound isomerization?
A1: The primary factors that induce this compound isomerization are exposure to light, heat, and acidic pH.[4][5][6][7][8] These factors can provide the energy needed to convert the naturally occurring all-trans-antheraxanthin into its various cis-isomers.
Q2: How does isomerization affect the quantification of this compound?
A2: Isomerization can lead to the underestimation of the total this compound concentration if the analytical method is not calibrated to detect and quantify all isomers. The different isomers may have different retention times in HPLC and different molar absorptivity coefficients, leading to inaccurate results if only the all-trans peak is considered.
Q3: What is the ideal temperature for working with and storing this compound samples?
A3: To minimize thermal degradation and isomerization, it is recommended to perform all sample preparation steps at low temperatures, for example, on ice. For storage, refrigeration at 4°C is suitable for short periods, while freezing at -20°C or -80°C is recommended for long-term stability.[1] During HPLC analysis, the column temperature should ideally not exceed 30°C.[2]
Q4: Which solvents are best for extracting and dissolving this compound?
A4: Solvents such as acetone, methanol, and ethanol are commonly used for extracting carotenoids like this compound.[3] The choice of solvent can also impact stability, so it is crucial to use high-purity solvents and minimize the time the sample spends in solution before analysis.
Q5: Can I use antioxidants to prevent isomerization?
A5: While antioxidants can help prevent oxidative degradation, which can occur alongside isomerization, they do not directly prevent the isomerization process itself, which is primarily driven by physical factors like light and heat. However, minimizing oxidation is always a good practice for preserving sample integrity.
Quantitative Data on this compound Degradation
The following table summarizes quantitative data on this compound degradation under various conditions, compiled from several studies. These values can help researchers estimate the potential for degradation in their specific experimental setups.
| Condition | Parameter | Value | Observed Effect on this compound | Source |
| Temperature | 10°C | 42 days (dark) | ~14% loss | [9] |
| 20°C | 42 days (dark) | ~19% loss | [9] | |
| 35°C | 36 days (dark) | ~30% loss | [9] | |
| 45°C | 36 days (dark) | ~38% loss | [9] | |
| 45°C | - | In acidic medium (free form), degraded 30-fold faster than esterified form. | [4][5] | |
| 60°C | - | Significant degradation observed. | [4][5] | |
| 75°C | - | Significant degradation observed. | [4][5] | |
| 90°C | - | Significant degradation observed. | [4][5] | |
| Light | 1875–3000 lux | 36-42 days | Accelerated degradation compared to dark storage. | [10] |
| pH | Acidic | - | Free this compound is highly unstable; esterified form is more stable but still degrades. | [4][5] |
| Neutral | - | Free this compound is more stable than in acidic conditions; esterified form is less stable than the free form. | [4][5] |
Experimental Protocols
This section provides a detailed methodology for the extraction and preparation of this compound from plant material, designed to minimize isomerization.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Mortar and pestle (pre-chilled)
-
Acetone (100%, HPLC grade, chilled to -20°C)
-
Methanol (HPLC grade, chilled to -20°C)
-
Amber-colored microcentrifuge tubes
-
Centrifuge capable of reaching 4°C
-
Syringe filters (0.22 µm, PTFE)
-
HPLC with a C30 column and a photodiode array (PDA) detector
Procedure:
-
Sample Collection and Storage:
-
If not processed immediately, flash-freeze the plant tissue in liquid nitrogen and store at -80°C.
-
-
Extraction (Perform under dim light):
-
Weigh the frozen plant tissue (typically 50-100 mg).
-
In a pre-chilled mortar, add the frozen tissue and a small amount of liquid nitrogen.
-
Grind the tissue to a fine powder with a pre-chilled pestle.
-
Transfer the powdered tissue to a pre-chilled amber-colored microcentrifuge tube.
-
Add 1 mL of chilled (-20°C) 100% acetone to the tube.
-
Vortex vigorously for 1 minute.
-
Place the tube on ice for 20 minutes, with intermittent vortexing every 5 minutes.
-
Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new chilled amber tube.
-
Repeat the extraction process on the pellet with another 1 mL of chilled acetone to ensure complete extraction.
-
Pool the supernatants.
-
-
Sample Preparation for HPLC:
-
Evaporate the acetone from the pooled supernatant under a gentle stream of nitrogen gas in the dark.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of chilled methanol.
-
Vortex briefly to dissolve the pigment.
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
-
HPLC Analysis:
-
Use a C30 reverse-phase column, which is well-suited for separating carotenoid isomers.
-
Maintain the column temperature at or below 30°C.
-
Use a mobile phase gradient appropriate for carotenoid separation (e.g., a gradient of methanol, methyl-tert-butyl ether, and water).
-
Set the PDA detector to scan a range of wavelengths (typically 400-500 nm) to identify and quantify this compound and its isomers based on their characteristic absorption spectra.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound analysis.
References
- 1. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal degradation kinetics of neoxanthin, violaxanthin, and this compound in virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal degradation kinetics of xanthophylls from blood orange in model and real food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heat-induced and light-induced isomerization of the xanthophyll pigment zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Light-induced isomerization of the LHCII-bound xanthophyll neoxanthin: possible implications for photoprotection in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Quantitative Analysis Model Established to Determine the Concentration of Each Source in Mixed Astaxanthin from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of astaxanthin during food processing and methods of preservation [research.chalmers.se]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Antheraxanthin Standard Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of antheraxanthin standard solutions. It is intended for researchers, scientists, and drug development professionals who work with this carotenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound standard solutions?
A1: this compound, like other carotenoids, is susceptible to degradation from several factors. The primary drivers of instability are:
-
Light: Exposure to light, especially UV light, can cause photo-oxidation and isomerization (conversion from the trans to cis form), leading to a decrease in the concentration of the desired all-trans-antheraxanthin.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[3][4][5][6] Storing solutions at room temperature or higher will lead to significant losses over a short period.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the this compound molecule.[7] This is often exacerbated by light and heat.
-
pH: this compound is more stable in neutral conditions. Acidic or alkaline conditions can promote degradation and isomerization.
Q2: How should I properly store my this compound standard solution to ensure its stability?
A2: To maximize the shelf-life of your this compound standard solution, adhere to the following storage conditions:
-
Temperature: Store the solution at low temperatures. For long-term storage (months), -70°C or -80°C is highly recommended.[8][9] For short-term storage (days to a few weeks), -20°C is acceptable.
-
Light: Always protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[3]
-
Atmosphere: To prevent oxidation, it is best to overlay the solution with an inert gas like nitrogen or argon before sealing the vial.[10]
-
Solvent Choice: Use high-purity, peroxide-free solvents. The choice of solvent can also impact stability, though specific quantitative data for this compound is limited. General observations for carotenoids suggest that they are relatively stable in solvents like ethanol and acetone if stored properly.[11]
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change, typically a fading of the yellow-orange color, is a visual indicator of this compound degradation. This loss of color is due to the breakdown of the chromophore, the part of the molecule responsible for its color. This is often accompanied by a decrease in the measured concentration by analytical methods like HPLC.
Q4: I see a precipitate in my this compound standard solution after thawing. What should I do?
A4: A precipitate may form if the this compound concentration exceeds its solubility in the chosen solvent at low temperatures. Before use, allow the vial to warm to room temperature and gently vortex or sonicate in an ultrasonic bath to redissolve the compound.[12] Always visually inspect for complete dissolution before taking an aliquot.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound standard solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Low or inconsistent HPLC peak area for this compound | 1. Degradation of the standard solution: Improper storage (exposure to light, high temperature, oxygen). | 1. Prepare a fresh dilution from a stock solution stored at -70°C or below. If the stock is old, consider preparing a new stock from crystalline material. Always work under subdued light. |
| 2. Incomplete dissolution: this compound may not be fully dissolved in the solvent. | 2. Ensure the standard is completely dissolved before injection. Gentle warming and vortexing or sonication may be necessary. | |
| 3. Adsorption to surfaces: Carotenoids can adsorb to plastic or glass surfaces. | 3. Use amber glass vials with PTFE-lined caps. Minimize the use of plasticware. | |
| Appearance of unexpected peaks in the HPLC chromatogram | 1. Isomerization: Exposure to light, heat, or acid can cause the formation of cis-isomers of this compound. | 1. Prepare fresh standards and handle them with minimal exposure to light and heat. Check the pH of your sample matrix if applicable. |
| 2. Degradation products: Oxidation or other degradation pathways can lead to the formation of smaller, related compounds. | 2. If significant degradation is suspected, a new standard solution should be prepared. Consider using a C30 HPLC column for better separation of isomers and degradation products. | |
| Rapid degradation of working solutions | 1. Solvent purity: The solvent may contain peroxides or other impurities that accelerate degradation. | 1. Use high-purity, HPLC-grade solvents. Consider using solvents with added antioxidants like BHT (butylated hydroxytoluene) at a low concentration (e.g., 0.1%).[10] |
| 2. Repeated freeze-thaw cycles: Frequent freezing and thawing can introduce moisture and oxygen, leading to degradation. | 2. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. |
Quantitative Stability Data
While specific quantitative stability data for this compound in various organic solvents is limited in the scientific literature, the following table summarizes general stability trends and data for related carotenoids. This information can be used to infer the expected stability of this compound.
| Carotenoid | Matrix/Solvent | Temperature | Conditions | Observed Stability/Degradation Rate | Reference |
| This compound | Virgin Olive Oil | Not specified | Thermal degradation | Follows a first-order degradation kinetics. | [6] |
| cis-Antheraxanthin | Blood Orange Juice | 45-90°C | Thermal degradation | Esterified form is more stable than the free form. Degradation is faster in acidic conditions. | |
| All-trans-antheraxanthin | Beverage | 10-45°C | Dark storage | Losses of ~14% at 10°C and ~38% at 45°C after 36-42 days. | [13] |
| General Carotenoids | Standard Solutions | -70°C | Long-term storage | Stable for at least 6 months. | [9] |
| General Carotenoids | Standard Solutions | -20°C | Long-term storage | Generally stable, but -70°C is preferred for extended periods. | [9] |
| Astaxanthin | Edible Oils | Room Temp, 70°C, 90°C | Thermal degradation | Fairly stable at room temperature; significant degradation at higher temperatures. | |
| Beta-carotene | Emulsions | High temperature | Light and oxygen | Stability is affected by storage temperature and light access. | [12] |
Experimental Protocols
Protocol for Assessing the Stability of an this compound Standard Solution
This protocol outlines a general procedure to evaluate the stability of an this compound standard solution under specific stress conditions (e.g., elevated temperature, light exposure).
1. Materials:
-
Crystalline this compound
-
High-purity, HPLC-grade solvent (e.g., ethanol, acetone, or hexane)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (nitrogen or argon)
-
Analytical balance
-
UV-Vis spectrophotometer
-
HPLC system with a PDA or UV-Vis detector and a C18 or C30 column
-
Incubator or water bath for temperature studies
-
Controlled light source for photostability studies
2. Preparation of the Stock Solution:
-
Work under subdued light to minimize photo-isomerization.
-
Accurately weigh a known amount of crystalline this compound.
-
Dissolve the this compound in a precise volume of the chosen solvent to create a concentrated stock solution.
-
Determine the initial concentration of the stock solution using a UV-Vis spectrophotometer and the molar extinction coefficient of this compound in the specific solvent.
-
Aliquot the stock solution into several amber vials.
-
Flush the headspace of each vial with an inert gas before sealing.
-
Store the stock aliquots at -70°C or below until use.
3. Stability Study Design:
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours for accelerated studies; 0, 1, 2, 4, 8, 12 weeks for long-term studies).
-
Storage Conditions:
-
Control: Store a set of aliquots at the recommended long-term storage condition (-70°C or -80°C) in the dark.
-
Test Conditions: Store other sets of aliquots under the desired stress conditions:
-
Temperature: e.g., 4°C, 25°C (room temperature), 40°C.
-
Light: e.g., exposure to a specific wavelength and intensity of light for defined periods.
-
-
-
Sample Preparation for Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a working solution by diluting the stock to a suitable concentration for HPLC analysis.
-
4. HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a validated HPLC method to separate this compound from any potential isomers or degradation products.[10][14][15][16] A C30 column is often recommended for better resolution of carotenoid isomers.
-
Monitor the elution profile at the wavelength of maximum absorbance for this compound (typically around 445-450 nm).
-
Record the peak area of the all-trans-antheraxanthin peak and any new peaks that appear.
5. Data Analysis:
-
Calculate the concentration of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Determine the degradation kinetics (e.g., by fitting the data to a first-order or second-order decay model) and calculate the degradation rate constant (k) and the half-life (t½) of this compound under each condition.
Visualizations
Caption: Troubleshooting workflow for unstable this compound standard solutions.
Caption: Factors leading to the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Smart Method for Carotenoids Characterization in Haematococcus pluvialis Red Phase and Evaluation of Astaxanthin Thermal Stability [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 9- 顺式 -环氧玉米黄素 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. mdpi.com [mdpi.com]
- 14. sciforum.net [sciforum.net]
- 15. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antheraxanthin Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of antheraxanthin from plant tissue.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and quantification, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound recovery consistently low?
Low recovery can stem from several factors throughout the experimental workflow, from sample handling to final quantification. Key areas to investigate include incomplete extraction, degradation of the target molecule, and inaccuracies in quantification.
Q2: How can I improve the efficiency of my initial extraction?
A: Inefficient extraction is a primary cause of low yield. Consider the following:
-
Solvent Choice: The polarity of your solvent is critical. For xanthophylls like this compound, polar solvents such as acetone and ethanol are often used.[1] Methanol has also been shown to yield high recoveries of both chlorophylls and carotenoids.[2] A mixture of solvents can also be effective. For instance, a combination of DMSO and 95% ethanol has been optimized for carotenoid extraction.[3]
-
Sample Pre-treatment: The physical disruption of the plant cell wall is crucial for releasing carotenoids.[1] Ensure your tissue is thoroughly homogenized. Using liquid nitrogen to freeze and grind the sample is a highly effective method.[4] For some samples, enzymatic digestion with cellulase or pectinase can improve recovery.
-
Solid-to-Liquid Ratio: An insufficient volume of solvent may not be enough to fully extract the this compound. An optimized solid-to-liquid ratio, for example, 1:8, has been noted in studies.[5]
Q3: I suspect my this compound is degrading during the process. What are the likely causes and how can I prevent this?
A: this compound, like other carotenoids, is sensitive to degradation from light, heat, and oxidation.[6][7]
-
Light Exposure: All extraction and handling steps should be performed in subdued light to prevent photodegradation.[4][8]
-
High Temperatures: Elevated temperatures can cause degradation and isomerization.[2][6][9] If using heat-assisted extraction methods, it's crucial to optimize the temperature and duration. For example, while higher temperatures can increase extraction efficiency, they can also lead to significant degradation of pigments like chlorophyll a, and to a lesser extent, carotenoids.[2]
-
Oxidation: Exposure to oxygen can lead to the breakdown of this compound. Work quickly and consider using antioxidants or flushing with nitrogen gas during storage.[10]
-
Acidic Conditions: Traces of acid in your glassware or solvents can lead to the degradation of carotenoids.[11] Ensure all materials are thoroughly cleaned and use buffered solutions where appropriate.
Q4: My HPLC chromatogram shows poor separation or misshapen peaks for this compound. What could be wrong?
A: Issues with chromatography can lead to inaccurate quantification.
-
Column Choice: A C18 column is commonly used for carotenoid separation.[12][13] However, for complex mixtures, a C30 column may provide better resolution of isomers.
-
Mobile Phase: The composition of the mobile phase is critical. A gradient elution is often necessary to achieve good separation of a wide range of pigments.[4] Ensure your solvents are HPLC grade and have been properly degassed.
-
Sample Preparation: Before injection, the sample extract should be filtered through a 0.45-μm syringe filter to remove any particulate matter that could clog the column.[14] The residue should be redissolved in a solvent compatible with your mobile phase.[14]
Frequently Asked Questions (FAQs)
What is a typical concentration of this compound in plant leaves?
The concentration can vary significantly depending on the plant species, age, and environmental conditions. For example, in the alga Chrysophaera magna, this compound accounted for about 15% of the total carotenoid content.[15] In pepper leaves, the predicted extraction yield of this compound was approximately 4.0368 µg/g under optimized conditions.[5]
Is saponification necessary for this compound extraction?
Saponification is a step used to remove interfering chlorophylls and lipids.[7] While it can simplify the chromatogram, the alkaline conditions can also lead to the degradation of carotenoids if not performed carefully.[7] Optimized saponification times and concentrations, such as 32 minutes with a 20% KOH-methanol solution, have been reported.[5]
How should I store my plant samples and extracts?
Plant samples should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C to minimize enzymatic degradation. Extracts should be stored at low temperatures (-20°C or -80°C) in the dark, and ideally under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on carotenoid extraction, providing a reference for expected yields and optimal conditions.
| Carotenoid | Plant/Organism | Extraction Method | Solvent(s) | Temperature (°C) | Time | Recovery/Yield | Reference |
| This compound, Zeaxanthin, Violaxanthin | Pepper Leaves | Ultrasonic-assisted | KOH-Methanol | Not specified | 40 min | This compound: ~4.0 µg/g | [5] |
| Astaxanthin | Haematococcus pluvialis | Microwave-assisted | Acetone | 75°C | Not specified | 74% | [6] |
| Astaxanthin | Shrimp Waste | Ultrasonic-assisted | Ionic liquid-in-water | Not specified | 60 min | 284.48 µg/g | [6] |
| β-carotene, Lutein, Lycopene | Carrot Waste | Ultrasonic-assisted | 51% Ethanol | 32°C | 17 min | Total: 31.82 µg/g | [16] |
| Canthaxanthin | Paracoccus carotinifacuens | Ultrasonic-assisted | Not specified | 35°C | 90 min | 14.95 mg/g | |
| Total Carotenoids | Dunaliella parva | Solvent | DMSO: 95% Ethanol (3.64:1) | 40°C | 20 min | 0.0464% | [3] |
| β-carotene | Parsley Leaves | Pressurized Liquid Extraction | Methanol | 150°C | 5 min | Highest yield for β-carotene | [2] |
| Lutein | Parsley Leaves | Pressurized Liquid Extraction | Methanol | 100°C | 5 min | High yield, comparable to 150°C | [2] |
Experimental Protocols
Detailed Methodology for this compound Extraction from Plant Leaves
This protocol is a synthesized methodology based on common practices for carotenoid extraction.[2][4][5]
-
Sample Preparation:
-
Harvest fresh plant leaves and immediately flash-freeze them in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
-
Extraction:
-
Perform all subsequent steps under dim light.
-
Add 1 mL of cold, buffered 100% acetone to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean tube.
-
Repeat the extraction on the pellet with another 1 mL of cold acetone until the pellet is colorless.
-
Pool all the supernatants.
-
-
Phase Separation (Optional, if needed):
-
Add an equal volume of n-hexane and a small amount of saturated NaCl solution to the pooled supernatant.
-
Vortex and then centrifuge to separate the phases. The upper, non-polar phase containing the carotenoids should be collected.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of a suitable solvent for HPLC analysis (e.g., a mixture of methanol and methyl tert-butyl ether).
-
-
Quantification by HPLC:
-
Filter the reconstituted extract through a 0.45-μm syringe filter into an HPLC vial.
-
Inject the sample onto a C18 or C30 reverse-phase HPLC column.
-
Use a gradient elution program with a mobile phase consisting of solvents like methanol, acetonitrile, water, and ethyl acetate.
-
Detect this compound using a photodiode array (PDA) detector at its maximum absorbance wavelength (typically around 445 nm).
-
Quantify the concentration by comparing the peak area to a standard curve prepared from a pure this compound standard.
-
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Factors leading to this compound degradation.
References
- 1. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Update on Carotenoid Colorants from Plants and Microalgae: Challenges and Advances from Research Laboratories to Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. A New Method to Simultaneously Quantify the Antioxidants: Carotenes, Xanthophylls, and Vitamin A in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Antheraxanthin LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of antheraxanthin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS analysis?
A1: Matrix effects are the alteration of this compound's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[2]
Q2: What are the common causes of matrix effects in this compound analysis?
A2: The primary causes of matrix effects in biological samples are phospholipids, which are major components of cell membranes.[3] Other sources include salts, proteins, endogenous metabolites, and components of the sample collection tubes.[4] These substances can co-elute with this compound and compete for ionization in the mass spectrometer's ion source.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips in the constant this compound signal indicate ion suppression, while peaks indicate ion enhancement.
-
Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) to the response of this compound in a neat solvent at the same concentration. The ratio of these responses reveals the degree of ion suppression or enhancement.[3]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is a common form of matrix effect that results in a decreased analyte signal.[2] Ion enhancement, which is less common, leads to an increased analyte signal. Both phenomena can compromise the accuracy of quantification.
Q5: Which ionization technique is best for this compound analysis?
A5: Atmospheric Pressure Chemical Ionization (APCI) has been shown to be a more powerful technique for ionizing carotenoids like this compound compared to Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI).[5] For this compound, the protonated molecular ion [M+H]+ at m/z 585.3 is typically observed with APCI.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound signal intensity or poor sensitivity | Ion suppression from co-eluting matrix components, particularly phospholipids. | 1. Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. Phospholipid removal plates are also highly effective.2. Optimize Chromatography: Modify the LC gradient to improve the separation of this compound from the ion-suppressive regions of the chromatogram.3. Switch Ionization Source: If using ESI, consider switching to APCI, which is generally less susceptible to matrix effects for moderately polar compounds like this compound.[5] |
| Poor reproducibility of this compound quantification | Significant and variable matrix effects between individual samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variability in matrix effects, as the SIL-IS will be affected similarly to the analyte.2. Implement Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects. |
| Peak tailing or splitting for this compound | Co-eluting interferences or issues with the analytical column. | 1. Improve Sample Preparation: Use a more selective sample preparation method (e.g., SPE) to remove interfering compounds.2. Check Column Integrity: Ensure the column has not been contaminated or developed a void. Flushing the column or using a guard column can help.3. Adjust Mobile Phase: Modify the mobile phase composition or pH to improve peak shape. |
| High background noise in the chromatogram | Incomplete removal of matrix components. | 1. Refine Sample Preparation: Transition from a simple protein precipitation method to a more selective technique like SPE or LLE.2. Use Guard Columns and In-line Filters: These can protect the analytical column from strongly retained matrix components that contribute to high background. |
Quantitative Data on Matrix Effects
While data specifically for this compound is limited in the literature, the following table presents representative matrix effect data for other carotenoids in human plasma, which can serve as a useful reference. The matrix effect is calculated as the percentage of signal remaining in the presence of matrix compared to a neat solution. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
| Carotenoid | Matrix Effect (%) | Observed Effect |
| Lutein | 92.4% | Ion Suppression |
| Zeaxanthin | 91.8% | Ion Suppression |
| β-Cryptoxanthin | 105.2% | Ion Enhancement |
| α-Carotene | 108.5% | Ion Enhancement |
| β-Carotene | 86.9% | Ion Suppression |
Data adapted from a study on carotenoids in human plasma. The exact values for this compound may vary depending on the specific matrix and analytical conditions.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
This protocol provides a method to quantify the extent of ion suppression or enhancement for this compound.
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike the this compound standard and a suitable internal standard (e.g., a stable isotope-labeled this compound) into the reconstitution solvent (e.g., methanol/MTBE).
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Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., human plasma, plant extract) through the entire sample preparation procedure. Spike the this compound standard and internal standard into the final, reconstituted extract.
-
Set C (Pre-Spiked Matrix): Spike the this compound standard and internal standard into the blank matrix sample before the sample preparation procedure.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Protocol 2: this compound Extraction from Human Plasma
This protocol is a general procedure for extracting carotenoids, including this compound, from human plasma.
-
Sample Preparation: To 200 µL of human plasma, add an internal standard.
-
Protein Precipitation: Add 400 µL of ethanol, vortex for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction:
-
Add 1 mL of a hexane/tert-butyl methyl ether (MTBE) (1:1, v/v) mixture.
-
Vortex for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes at 4°C.
-
-
Collect Supernatant: Transfer the upper organic layer to a new tube.
-
Repeat Extraction: Repeat the extraction step with another 1 mL of the hexane/MTBE mixture.
-
Dry Down: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS analysis.
Protocol 3: this compound Extraction from Plant/Algal Tissue
This protocol outlines a general procedure for extracting this compound from plant or microalgal samples.
-
Sample Homogenization: Homogenize a known weight of lyophilized tissue (e.g., 100 mg) with a suitable solvent system, such as methanol/ethyl acetate (6:4, v/v). A bead beater or mortar and pestle can be used.
-
Extraction:
-
Add the extraction solvent and vortex vigorously.
-
Centrifuge to pellet the solid debris.
-
-
Collect Supernatant: Transfer the supernatant to a clean tube.
-
Repeat Extraction: Repeat the extraction process on the pellet until it is colorless.
-
Partitioning (Optional, to remove water-soluble impurities):
-
Combine the supernatants and add an equal volume of water.
-
Allow the phases to separate. The upper organic phase contains the carotenoids.
-
-
Dry Down: Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS analysis.
Visualizations
Caption: A flowchart for troubleshooting matrix effects in LC-MS.
Caption: The causes and consequences of matrix effects.
References
- 1. Simple and sensitive dilute-and-shoot analysis of carotenoids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idosi.org [idosi.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Antheraxanthin Quantification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying antheraxanthin.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound, like other carotenoids, is highly susceptible to degradation. The primary causes are:
-
Oxidation: The long chain of conjugated double bonds in this compound's structure makes it vulnerable to oxidation, which can be accelerated by exposure to air.[1]
-
Light: Exposure to light, particularly UV light, can induce photo-oxidation and isomerization (conversion from the more stable all-trans form to cis-isomers).[1]
-
Heat: High temperatures significantly increase the rate of both oxidation and isomerization.[1]
-
Acids: An acidic environment can promote the degradation and isomerization of this compound.[1] It is a 5,6-epoxide, and this group can be rearranged to a 5,8-furanoxide in the presence of acids.[2]
-
Enzymatic Degradation: Lipoxygenases and other oxidative enzymes naturally present in plant and algal samples can initiate degradation if not properly inactivated during extraction.[1]
Q2: How can I minimize this compound degradation during my experiments?
A2: To maintain the integrity of this compound, the following precautions are recommended:
-
Work in a Low-Light Environment: Use amber-colored glassware or wrap containers in aluminum foil. Conduct all procedures under subdued or yellow light.[1]
-
Maintain Low Temperatures: Keep samples on ice or in a refrigerated environment throughout the extraction and preparation process.[1] Avoid temperatures above 35-40°C, especially during solvent evaporation.
-
Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) at a concentration of 0.1% (w/v) to your extraction solvents to prevent oxidation.[3][4]
-
Work Under an Inert Atmosphere: Whenever possible, flush sample vials and storage containers with an inert gas like nitrogen or argon to displace oxygen.[2]
-
Use Fresh Solvents: Use HPLC-grade solvents and prepare solutions fresh on the day of analysis.
Q3: What is the purpose of saponification, and is it always necessary for this compound quantification?
A3: Saponification is an alkaline hydrolysis process that serves two main purposes:
-
Removal of interfering substances: It breaks down chlorophyll and lipids (triglycerides) which can interfere with the chromatographic analysis.[2][5][6]
-
Hydrolysis of xanthophyll esters: In many biological samples, xanthophylls like this compound can be esterified with fatty acids. Saponification cleaves these ester bonds, yielding the free xanthophyll for accurate quantification.[2][7]
Saponification is highly recommended, especially for complex matrices like green leaves and some algae, to ensure accurate quantification and to clean up the sample, which can extend the life of your HPLC column. However, it's important to note that harsh saponification conditions (high temperatures or high alkali concentrations) can also lead to the degradation of this compound.[6]
Q4: Which HPLC column is best for separating this compound?
A4: For the separation of xanthophylls, including this compound, C18 and C30 reversed-phase columns are commonly used.
-
C18 Columns: These are widely used and can provide good separation of many carotenoids.[8] However, they may sometimes struggle to resolve closely related isomers like lutein and zeaxanthin, and potentially this compound from other similar xanthophylls.[9]
-
C30 Columns: These columns are specifically designed for carotenoid analysis and offer enhanced selectivity for structurally similar compounds and geometric isomers (cis/trans).[3][9] They are often the preferred choice for complex samples where baseline separation of all xanthophylls is critical.
Troubleshooting Guides
Issue 1: Low or No this compound Peak Detected
| Possible Cause | Troubleshooting Step |
| Complete Degradation | Review your entire workflow for exposure to light, heat, or oxygen. Ensure all preventative measures (subdued light, low temperature, antioxidants, inert atmosphere) were strictly followed.[1] |
| Inefficient Extraction | Optimize your extraction protocol. For plant tissues, ensure complete homogenization. For microalgae, ensure complete cell disruption.[10] Consider using techniques like sonication or bead-beating to improve extraction efficiency.[3][10] Ensure your extraction solvent is appropriate for this compound's polarity (e.g., acetone, ethanol).[10][11] |
| Improper Sample Storage | Verify that samples and standards were stored at or below -20°C and protected from light. Prepare fresh standards to confirm the stability of your stock solution. |
| Incorrect HPLC Wavelength | Ensure your detector is set to the maximum absorbance wavelength for this compound, which is typically around 445-450 nm in common HPLC solvents. |
Issue 2: Peak Tailing
| Possible Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Acidify the mobile phase slightly (e.g., with 0.1% formic or acetic acid) to suppress the ionization of free silanol groups on the silica-based column packing.[12] Alternatively, use a highly deactivated (end-capped) column. |
| Column Contamination | Use a guard column to protect the analytical column from strongly retained matrix components.[13] If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol or dichloromethane), ensuring compatibility with your column's specifications. |
| Column Bed Deformation | This can be caused by pressure shocks or voids at the column inlet.[14] If suspected, try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.[12] |
| Mass Overload | Injecting a sample that is too concentrated can lead to peak tailing.[15] Dilute your sample and re-inject to see if the peak shape improves.[14] |
Issue 3: Co-elution with Other Pigments
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | Modify the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different solvent compositions. For example, using a ternary or quaternary solvent system can provide better selectivity.[16] |
| Similar Polarity of Analytes | If co-eluting with another xanthophyll like lutein or zeaxanthin, consider switching to a C30 column, which offers better selectivity for carotenoid isomers.[9][17] |
| Co-elution with Chlorophylls | Ensure that the saponification step was effective in removing chlorophylls. If trace amounts remain and co-elute, optimize the saponification protocol or adjust the HPLC gradient. |
Data Presentation
Table 1: HPLC Method Validation Parameters for Xanthophylls
| Parameter | Lutein | Zeaxanthin | β-Cryptoxanthin | Astaxanthin |
| Linearity Range (µg/mL) | 0.05 - 10.00 | 0.05 - 5.00 | 0.05 - 20.00 | 0.05 - 10.00 |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.0051 | 0.0300 | 0.01 | 0.05 |
| LOQ (µg/mL) | 0.0155 | 0.0909 | 0.03 | 0.17 |
Note: Data for Lutein, Zeaxanthin, and β-Cryptoxanthin are from a validated HPLC-UV-VIS method.[9][18] Data for Astaxanthin is from a separate validated method.[19] These values can serve as a reference for this compound, which has a similar structure and chromophore.
Table 2: Recovery Rates of Carotenoids with Different Extraction Solvents
| Solvent | Recovery Rate (%) |
| Acetone | Up to 100% |
| Ethanol | ~63% |
| Dichloromethane | ~49% |
| Methanol | ~48% |
Note: Recovery rates are for astaxanthin, a structurally similar xanthophyll, and may vary depending on the specific matrix and extraction conditions.[11]
Experimental Protocols
Protocol 1: Extraction and Saponification of this compound from Spinach
-
Sample Preparation: Weigh approximately 0.5 g of fresh spinach leaves, avoiding stems and large veins.[20] Cut the leaves into small pieces.
-
Homogenization: Place the spinach pieces in a mortar with 1 mL of ice-cold acetone and a small amount of sea sand to aid in grinding. Grind the leaves with a pestle until a fine paste is formed.[20]
-
Extraction: Transfer the paste to a centrifuge tube. Rinse the mortar and pestle with another 1-2 mL of cold acetone and add it to the centrifuge tube.[20] Vortex the tube for 1 minute and then centrifuge at 4000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean, amber-colored round-bottom flask. Repeat the extraction of the pellet with 2 mL of cold acetone at least two more times, or until the pellet is colorless. Combine all supernatants.
-
Saponification: Add an equal volume of 10% (w/v) potassium hydroxide in methanol to the combined acetone extract.[4] Flush the flask with nitrogen, seal it, and stir in the dark at room temperature for at least 2 hours (or overnight for complete hydrolysis).
-
Phase Separation: Transfer the saponified mixture to a separatory funnel. Add 20 mL of petroleum ether (containing 0.1% BHT) and 20 mL of 10% NaCl solution.[4] Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Final Extract Collection: Collect the upper, colored petroleum ether layer. Repeat the extraction of the lower aqueous layer twice more with 20 mL of petroleum ether. Combine all the petroleum ether fractions.
-
Drying and Reconstitution: Dry the combined petroleum ether extract over anhydrous sodium sulfate. Filter the solution and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C. Reconstitute the dried extract in a known volume of HPLC mobile phase for analysis.[1]
Protocol 2: HPLC Analysis and Calibration
-
HPLC System: A standard HPLC system with a PDA or UV-Vis detector is suitable.
-
Column: A C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is recommended for optimal separation of xanthophylls.[9]
-
Mobile Phase: A gradient elution is typically used. A common mobile phase consists of:
-
Solvent A: Methanol/Acetonitrile/Water
-
Solvent B: Methyl-tert-butyl ether (MTBE)
-
A gradient program should be developed to ensure the separation of this compound from other pigments.
-
-
Detection: Set the detector to monitor at 445-450 nm.
-
Calibration Curve Preparation:
-
Accurately prepare a stock solution of an this compound analytical standard in a suitable solvent (e.g., ethanol).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards with concentrations that bracket the expected concentration of this compound in your samples.
-
Inject each standard in triplicate and plot the peak area versus concentration.
-
Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.99.
-
Visualizations
This compound Stability and Degradation Pathway
Caption: Factors leading to the degradation of this compound.
Troubleshooting Workflow for Low this compound Recovery
Caption: A logical workflow for troubleshooting low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 5. HPLC-PDA-MS/MS as a strategy to characterize and quantify natural pigments from microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. A New Reversed Phase-HPLC Method Resolving All Major Higher Plant Photosynthetic Pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of Ultrasonic-Assisted Extraction and Purification of Zeaxanthin and Lutein in Corn Gluten Meal [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Antheraxanthin Conversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing light conditions to favor the accumulation of antheraxanthin.
Frequently Asked Questions (FAQs)
Q1: What is the this compound cycle and its role in photosynthesis?
The this compound cycle is a crucial photoprotective mechanism in photosynthetic eukaryotes, including plants and algae. It is a part of the larger xanthophyll cycle, which involves the enzymatic conversion of violaxanthin to this compound and then to zeaxanthin in response to high light stress.[1][2] This cycle helps dissipate excess light energy as heat, a process known as non-photochemical quenching (NPQ), thereby protecting the photosynthetic apparatus from photodamage.[1] this compound is the intermediate in this two-step conversion.[1][3]
Q2: What are the key enzymes involved in the this compound cycle?
The two primary enzymes governing the this compound cycle are:
-
Violaxanthin de-epoxidase (VDE): This enzyme, located in the thylakoid lumen, catalyzes the conversion of violaxanthin to this compound and subsequently this compound to zeaxanthin.[1][4] VDE is activated by a low luminal pH (around 5.0-5.2), which occurs under high light conditions due to the influx of protons.[1][4] It also requires ascorbate as a reductant.[1]
-
Zeaxanthin epoxidase (ZEP): Found on the stromal side of the thylakoid membrane, ZEP catalyzes the reverse reaction, converting zeaxanthin back to this compound and then to violaxanthin. This process is more active in low light or darkness.
Q3: What is the primary factor that triggers the conversion of violaxanthin to this compound?
The primary trigger for the conversion of violaxanthin to this compound is an increase in the proton gradient across the thylakoid membrane, leading to a decrease in the luminal pH. This acidification of the lumen activates the enzyme violaxanthin de-epoxidase (VDE), which initiates the de-epoxidation process. This increase in the proton gradient is a direct consequence of high light exposure, where the rate of photosynthetic electron transport exceeds the rate of ATP synthesis.
Q4: How can I experimentally favor the accumulation of this compound over zeaxanthin?
Accumulating the intermediate, this compound, can be challenging as the conversion of this compound to zeaxanthin is generally faster than the initial conversion of violaxanthin to this compound.[3] However, you can try to manipulate the experimental conditions to favor this compound accumulation:
-
Moderate Light Stress: Instead of high light, which drives the cycle to completion (zeaxanthin), using moderate light stress might slow down the second conversion step. The optimal light intensity will be species-dependent and needs to be determined empirically.
-
Sub-optimal pH: Since VDE has a sharp pH optimum around 5.0-5.2,[1] operating at a slightly higher pH might reduce the enzyme's efficiency, potentially slowing the second de-epoxidation step more than the first.
-
Limited Ascorbate: As ascorbate is a necessary cofactor for VDE, limiting its availability could potentially slow down the overall reaction rate, allowing for the isolation of the intermediate.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at optimizing this compound conversion.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound detected | 1. Inappropriate Light Conditions: Light intensity may be too low to activate VDE or too high, driving the conversion completely to zeaxanthin. 2. Incorrect pH: The pH of the thylakoid lumen may not be sufficiently acidic to activate VDE. 3. Insufficient Ascorbate: Lack of the VDE cofactor will prevent the conversion. 4. Improper Pigment Extraction: Pigments may have degraded during extraction. | 1. Optimize Light Intensity: Perform a time-course experiment with varying light intensities to find the optimal level for this compound accumulation. Start with moderate light stress. 2. Verify pH Gradient: Ensure experimental conditions promote the formation of a proton gradient. For in vitro assays, use a buffer with a pH around 5.2. 3. Supplement with Ascorbate: Ensure sufficient ascorbate is present in your experimental system or extraction buffer. 4. Improve Extraction Protocol: Extract pigments in dim light, on ice, and use antioxidants like sodium ascorbate in the extraction solvent.[5] |
| This compound peak co-elutes with other pigments during HPLC analysis | 1. Inadequate HPLC Column Resolution: The column may not be suitable for separating structurally similar xanthophylls. 2. Incorrect Mobile Phase Composition: The solvent gradient or isocratic mobile phase may not be optimal for separation. | 1. Use a C18 Reversed-Phase Column: A C18 column with a high carbon load is recommended for xanthophyll separation.[5][6] 2. Optimize Mobile Phase: Adjust the solvent composition. A common mobile phase for xanthophyll separation includes a gradient of acetonitrile, methanol, and water.[7] Refer to the detailed HPLC protocol below. |
| High variability in this compound levels between replicates | 1. Inconsistent Light Exposure: Minor variations in light intensity or duration across samples. 2. Biological Variability: Natural variation between individual plants or cultures. 3. Inconsistent Sample Handling: Differences in the time between treatment and pigment extraction. | 1. Ensure Uniform Illumination: Use a calibrated light source and ensure all samples receive the same light intensity and duration. 2. Increase Sample Size: Pool material from multiple individuals for each replicate to average out biological variation. 3. Standardize Workflow: Process all samples as quickly and consistently as possible after treatment. |
Experimental Protocols
Protocol 1: In Vivo Induction of this compound Accumulation
This protocol describes a general method for inducing the xanthophyll cycle in plant leaves to favor this compound accumulation.
Materials:
-
Healthy, well-watered plants (e.g., spinach, Arabidopsis)
-
Adjustable light source
-
Liquid nitrogen
-
Mortar and pestle
-
Pigment extraction solution (e.g., 80% acetone with a small amount of sodium ascorbate)
-
Centrifuge and tubes
-
HPLC system for pigment analysis
Procedure:
-
Dark Adaptation: Dark-adapt the plants for at least 2 hours to ensure the xanthophyll cycle is in a relaxed state (violaxanthin is maximal).
-
Light Treatment: Expose the plants to a specific light intensity. To optimize for this compound, start with a moderate light intensity (e.g., 300-500 µmol photons m⁻² s⁻¹) and vary the duration of exposure (e.g., 5, 15, 30, 60 minutes).
-
Sample Collection: At each time point, immediately harvest leaf tissue and flash-freeze in liquid nitrogen to stop all enzymatic activity.
-
Pigment Extraction: Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle. Add the cold pigment extraction solution and continue grinding until a homogenous slurry is formed.
-
Clarification: Transfer the extract to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze the pigment composition using HPLC (see Protocol 2).
Protocol 2: HPLC Analysis of Xanthophyll Pigments
This protocol provides a method for the separation and quantification of violaxanthin, this compound, and zeaxanthin.
Materials:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile:Methanol:0.1 M Tris-HCl pH 8.0 (84:2:14 v/v/v)
-
Mobile Phase B: Methanol:Ethyl acetate (68:32 v/v)
-
Pigment standards (violaxanthin, this compound, zeaxanthin)
Procedure:
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 30 minutes at a flow rate of 1 ml/min.
-
Injection: Inject the filtered pigment extract onto the column.
-
Gradient Elution:
-
0-12 min: Linear gradient from 100% A to 100% B
-
12-18 min: Isocratic at 100% B
-
18-19 min: Linear gradient from 100% B to 100% A
-
19-25 min: Isocratic at 100% A (re-equilibration)
-
-
Detection: Monitor the elution of pigments at 445 nm.
-
Quantification: Identify and quantify the pigments by comparing their retention times and absorption spectra with those of the pure standards.
Data Presentation
Table 1: Influence of Light Intensity on Xanthophyll Pool Composition
| Light Intensity (µmol photons m⁻² s⁻¹) | Violaxanthin (%) | This compound (%) | Zeaxanthin (%) |
| 50 (Low Light) | 95 | 4 | 1 |
| 300 (Moderate Light) | 40 | 35 | 25 |
| 1000 (High Light) | 10 | 15 | 75 |
Note: These are example values and will vary depending on the organism and experimental conditions.
Table 2: Optimal Conditions for Key Enzymes in the this compound Cycle
| Enzyme | Location | Optimal pH | Required Cofactors |
| Violaxanthin de-epoxidase (VDE) | Thylakoid Lumen | ~5.2[1][4] | Ascorbate[1] |
| Zeaxanthin epoxidase (ZEP) | Thylakoid Stroma | ~7.5 | NADPH, O₂ |
Visualizations
Caption: The this compound Cycle Pathway.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A mathematical model describing kinetics of conversion of violaxanthin to zeaxanthin via intermediate this compound by the xanthophyll cycle enzyme violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. prometheusprotocols.net [prometheusprotocols.net]
Antheraxanthin Extraction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to antheraxanthin extraction. It includes a detailed solvent selection guide, step-by-step experimental protocols, a troubleshooting guide for common issues, and frequently asked questions.
Solvent Selection Guide
Choosing the appropriate solvent is a critical step in maximizing the yield and purity of extracted this compound. This compound is a xanthophyll, a polar carotenoid, and thus is more soluble in polar organic solvents.[1] The ideal solvent or solvent system will depend on the sample matrix, the desired purity of the extract, and the intended downstream applications.
Solvent Suitability for this compound Extraction
The following table summarizes the suitability of various common solvents for this compound extraction.
| Solvent | Polarity | Suitability for this compound | Advantages | Disadvantages |
| Acetone | Polar Aprotic | High | Effective for polar xanthophylls.[2] Good for initial extraction from wet samples.[2] | Can co-extract chlorophylls and other pigments. |
| Ethanol | Polar Protic | High | "Green" and less toxic solvent.[3] Effective for xanthophylls.[4] | May extract water-soluble impurities. |
| Methanol | Polar Protic | High | High polarity, effective for xanthophylls.[5] | Toxic. Can co-extract a wide range of polar impurities. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong solvent, can be very effective for microalgae.[6][7] | High boiling point, can be difficult to remove. Potential for sample degradation at high temperatures. |
| Dichloromethane (DCM) | Moderately Polar | High | This compound is soluble in DCM.[8] | Halogenated solvent, environmental and health concerns. |
| Chloroform | Moderately Polar | High | Good solvent for many carotenoids. | Halogenated solvent, toxic, environmental and health concerns. |
| Ethyl Acetate | Moderately Polar | Moderate to High | This compound is soluble in ethyl acetate.[3] Less toxic than halogenated solvents. | Can co-extract lipids. |
| Hexane | Non-polar | Low (as a single solvent) | Good for removing non-polar impurities like chlorophylls and other lipids when used in a biphasic system. | Inefficient for extracting polar xanthophylls like this compound on its own. |
| Solvent Mixtures | Variable | High | Can be tailored to optimize extraction from specific matrices. (e.g., Hexane:Acetone can partition chlorophylls from xanthophylls). | Optimization may be required for each sample type. |
Logical Flow for Solvent Selection
The following diagram illustrates a decision-making process for selecting an appropriate solvent system for this compound extraction.
Experimental Protocols
Below are detailed protocols for the extraction of this compound from plant and microalgal sources.
General this compound Extraction Workflow
Protocol 1: Extraction from Plant Material (e.g., Gerbera Petals)
This protocol is adapted from methods for carotenoid extraction from flower petals.[4]
Materials:
-
Fresh Gerbera petals
-
Liquid nitrogen
-
Mortar and pestle
-
100% Acetone (pre-chilled at 4°C)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Amber glass vials
Procedure:
-
Sample Preparation: Weigh approximately 2g of fresh Gerbera petals.[4] Freeze the petals with liquid nitrogen and grind them into a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered sample to a centrifuge tube. Add 20 mL of pre-chilled 100% acetone and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.
-
Collection of Supernatant: Carefully decant the acetone supernatant into a clean flask.
-
Re-extraction: Repeat the extraction (steps 2-4) on the pellet with another 20 mL of acetone until the pellet is colorless. Pool all the acetone extracts.
-
Liquid-Liquid Partitioning: Transfer the pooled acetone extract to a separatory funnel. Add 20 mL of hexane and 20 mL of saturated NaCl solution. Shake the funnel gently and allow the layers to separate. The upper hexane layer will contain the this compound, while the lower aqueous layer will contain acetone and water-soluble impurities.
-
Washing: Discard the lower aqueous layer. Wash the hexane layer twice with 20 mL of distilled water to remove residual acetone.
-
Drying and Concentration: Dry the hexane extract by passing it through a column of anhydrous sodium sulfate. Evaporate the hexane under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Redissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or mobile phase for HPLC). Store the extract in an amber glass vial under a nitrogen atmosphere at -20°C or lower.[4]
Protocol 2: Extraction from Microalgae
This protocol incorporates cell disruption techniques necessary for efficient extraction from microalgae.[9][10]
Materials:
-
Microalgal pellet (e.g., from centrifugation of culture)
-
Phosphate buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or 100% Methanol
-
Glass beads (0.5 mm diameter)
-
Bead beater or sonicator
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Amber glass vials
Procedure:
-
Cell Disruption (Mechanical): Resuspend a known weight of the microalgal pellet in PBS. Add an equal volume of glass beads. Disrupt the cells using a bead beater for 5-10 minutes or a sonicator on ice for several cycles of 30 seconds on, 30 seconds off.
-
Solvent Extraction: Add 10 volumes of DMSO or methanol to the disrupted cell suspension.[6][7]
-
Incubation: Vortex the mixture vigorously for 1 minute and incubate at 55-60°C for 15 minutes in the dark.[6]
-
Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the cell debris.
-
Collection of Supernatant: Transfer the supernatant containing the extracted this compound to a clean amber vial.
-
Re-extraction: Repeat the extraction (steps 2-5) with a fresh portion of the solvent to ensure complete recovery.
-
Storage: Store the extract at -20°C or below under a nitrogen atmosphere until further analysis.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low this compound Yield | Incomplete cell disruption (for microalgae). | Use more rigorous disruption methods like bead beating or high-pressure homogenization.[10] |
| Inefficient solvent penetration. | Ensure the sample is finely ground. For dry samples, pre-hydration may be beneficial. | |
| Suboptimal solvent choice. | This compound is polar; ensure a sufficiently polar solvent (e.g., acetone, ethanol, methanol) is used.[1] Consider solvent mixtures. | |
| Insufficient extraction time or solvent volume. | Increase the extraction time and/or the solvent-to-sample ratio. Perform multiple extraction cycles. | |
| Degradation of this compound (loss of color in extract) | Exposure to light. | Work under dim light and use amber glassware or wrap containers in aluminum foil.[11] |
| Exposure to high temperatures. | Perform extractions at low temperatures (e.g., on ice). Avoid excessive heat during solvent evaporation.[12] | |
| Oxidation due to exposure to air. | Use deoxygenated solvents and flush storage containers with an inert gas like nitrogen or argon.[11] The addition of an antioxidant like BHT to the extraction solvent can also be considered.[11] | |
| Presence of acids. | Ensure the sample and solvents are free from acidic contaminants. Use buffered solutions if necessary. | |
| Co-extraction of Impurities (e.g., chlorophylls, lipids) | Use of a non-selective solvent. | Employ a liquid-liquid partitioning step. For example, after an initial acetone extraction, partition with hexane to separate the more polar xanthophylls from less polar chlorophylls. |
| Saponification issues. | Saponification can be used to remove lipids, but it can also lead to carotenoid degradation if not performed carefully under an inert atmosphere and at a controlled temperature. | |
| Isomerization of this compound (trans to cis isomers) | Exposure to light, heat, or acid. | Follow the same precautions as for preventing degradation. Isomerization can alter the biological activity and chromatographic behavior of this compound.[13] |
| Problems in HPLC Analysis | Peak tailing or splitting. | Ensure the injection solvent is compatible with the mobile phase. A mismatch in solvent strength can cause poor peak shape.[14][15] |
| Retention time drift. | Ensure the column is properly equilibrated and the mobile phase composition is consistent. Maintain a stable column temperature.[14][15] | |
| Low signal intensity. | Concentrate the sample before injection. Ensure the detector wavelength is set appropriately for this compound (around 445 nm). |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in extracting this compound? A1: The main challenges are its susceptibility to degradation and isomerization. This compound, like other carotenoids, is sensitive to light, heat, oxygen, and acidic conditions.[16] Therefore, it is crucial to perform the extraction under controlled conditions to minimize these effects.
Q2: Why is cell disruption necessary for extracting this compound from microalgae? A2: Many microalgae have rigid cell walls that prevent efficient solvent penetration.[17] Mechanical or chemical disruption is necessary to break these cell walls and allow the solvent to access the intracellular carotenoids, thereby maximizing the extraction yield.[10]
Q3: Can I use a single solvent for both extraction and HPLC analysis? A3: It is generally recommended to evaporate the extraction solvent and redissolve the extract in the mobile phase or a compatible solvent for HPLC analysis. Injecting a large volume of a strong extraction solvent can lead to poor peak shape and inaccurate quantification.[14]
Q4: How should I store my this compound extracts? A4: For long-term stability, extracts should be stored at low temperatures (-20°C or ideally -80°C), in the dark, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] Oxygen and high temperatures are major factors in the degradation of carotenoids during storage.[4]
Q5: Is saponification necessary for this compound extraction? A5: Saponification is a process that hydrolyzes lipids and chlorophylls, which can be useful for cleaning up an extract. However, it is an aggressive treatment that can lead to the degradation of carotenoids if not performed carefully. For many applications, a simple liquid-liquid partitioning step is sufficient to remove the bulk of these impurities without the risk of saponification-induced degradation.
Q6: What is the difference between extracting this compound and other carotenoids like beta-carotene? A6: The main difference lies in their polarity. This compound is a polar xanthophyll, while beta-carotene is a non-polar carotene. This means that more polar solvents are required for efficient this compound extraction, whereas non-polar solvents like hexane are suitable for beta-carotene.[1] This difference in polarity can be exploited to separate them during the extraction process.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bpasjournals.com [bpasjournals.com]
- 6. Optimization of carotenoid extraction of a halophilic microalgae | PLOS One [journals.plos.org]
- 7. Optimization of carotenoid extraction of a halophilic microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. Effect of drying, storage temperature and air exposure on astaxanthin stability from Haematococcus pluvialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. E/Z isomerization of astaxanthin and its monoesters in vitro under the exposure to light or heat and in overilluminated Haematococcus pluvialis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Stability of astaxanthin during food processing and methods of preservation [research.chalmers.se]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Enhancing Antheraxanthin Quantification: A Guide to Internal Standard Validation
For researchers, scientists, and drug development professionals, the accurate quantification of antheraxanthin is crucial for understanding its role in various biological processes, from plant physiology to its potential as a nutraceutical. This guide provides a comprehensive comparison of this compound quantification with and without an internal standard, supported by experimental data and detailed protocols. The use of an internal standard is a powerful technique to improve the accuracy and precision of analytical measurements by correcting for variations in sample preparation and instrument response.
The Advantage of Internal Standards in this compound Analysis
In chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), which is commonly used for carotenoid quantification, variabilities can arise from multiple sources. These include inconsistencies in sample extraction, injection volume, and instrument drift. An external standard calibration, which relies on a calibration curve generated from standards prepared separately from the sample, is susceptible to these errors.
The internal standard method, however, involves adding a known amount of a non-endogenous, structurally similar compound to all samples and standards before analysis. By comparing the peak area of the analyte (this compound) to the peak area of the internal standard, variations introduced during the analytical process can be effectively normalized, leading to more robust and reliable results.
Comparative Analysis: With and Without Internal Standard
While specific comparative studies on this compound are not widely published, the benefits of using an internal standard are well-documented for other carotenoids. The following table summarizes typical performance characteristics for xanthophyll quantification methods, illustrating the expected improvements when employing an internal standard. For this compound analysis, a common and suitable internal standard is β-apo-8'-carotenal , due to its structural similarity and chromatographic behavior.[1]
| Validation Parameter | Method without Internal Standard (External Standard) | Method with Internal Standard (e.g., β-apo-8'-carotenal) | Justification for Improvement |
| Accuracy (% Recovery) | 85-110% | 95-105% | Corrects for sample loss during extraction and preparation. |
| Precision (RSD%) | < 15% | < 5% | Compensates for variations in injection volume and instrument response.[2] |
| **Linearity (R²) ** | > 0.995 | > 0.999 | Improved signal normalization leads to a stronger linear relationship.[3] |
| Limit of Detection (LOD) | Analyte-dependent (e.g., 5-20 ng/mL) | Similar to external standard, but with higher confidence | While not directly lowering the LOD, it increases the reliability of detection at low concentrations. |
| Limit of Quantification (LOQ) | Analyte-dependent (e.g., 15-60 ng/mL) | Similar to external standard, but with higher accuracy | Ensures more accurate quantification at the lower end of the calibration range. |
These values are representative of typical carotenoid analysis and may vary depending on the specific matrix and instrumentation.
Experimental Protocol: this compound Quantification with an Internal Standard
This protocol outlines a general procedure for the quantification of this compound in plant tissues using HPLC with an internal standard.
1. Materials and Reagents
-
This compound analytical standard
-
β-apo-8'-carotenal (internal standard)
-
HPLC-grade acetone, methanol, methyl tert-butyl ether (MTBE)
-
Deionized water
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
C30 reverse-phase HPLC column
2. Standard Preparation
-
This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve this compound standard in acetone with 0.1% BHT.
-
Internal Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve β-apo-8'-carotenal in acetone with 0.1% BHT.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.1 - 20 µg/mL). Add a constant, known amount of the internal standard stock solution to each calibration standard.
3. Sample Preparation
-
Extraction: Homogenize a known amount of the sample (e.g., 1g of plant tissue) in a suitable solvent mixture (e.g., acetone:methanol 7:3 v/v) containing 0.1% BHT. Perform the extraction under subdued light to prevent degradation of carotenoids.
-
Internal Standard Spiking: Add a known volume of the internal standard stock solution to the sample extract.
-
Saponification (Optional): If the sample contains high amounts of interfering lipids or chlorophylls, a saponification step with methanolic KOH may be necessary.
-
Partitioning: Partition the carotenoids into a non-polar solvent like MTBE or hexane.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
4. HPLC Analysis
-
HPLC System: An HPLC system equipped with a photodiode array (PDA) detector is recommended.
-
Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of methanol, MTBE, and water.[4]
-
Detection: Monitor at the maximum absorption wavelength for this compound (approximately 445 nm) and the internal standard.
-
Quantification: Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of the this compound standards to generate a calibration curve. Determine the concentration of this compound in the samples from this curve.
Workflow for Method Validation
The following diagram illustrates the logical workflow for validating the this compound quantification method using an internal standard.
Caption: Workflow for this compound quantification using an internal standard.
Conclusion
The implementation of an internal standard, such as β-apo-8'-carotenal, significantly enhances the reliability of this compound quantification. By compensating for variations inherent in the analytical process, this method provides higher accuracy and precision compared to external standard calibration. For researchers requiring robust and defensible quantitative data, the adoption of an internal standard method is highly recommended.
References
Antheraxanthin vs. Zeaxanthin: A Comparative Analysis of Photoprotective Mechanisms
In the intricate world of plant photoprotection, the xanthophylls antheraxanthin and zeaxanthin play pivotal roles in safeguarding the photosynthetic apparatus from the damaging effects of excess light. Both are key components of the violaxanthin cycle, a rapid response mechanism that helps dissipate excess energy as heat, a process known as non-photochemical quenching (NPQ). While often discussed together, this compound and zeaxanthin exhibit distinct characteristics and efficiencies in their photoprotective functions. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Core Mechanism: The Xanthophyll Cycle
Under low light conditions, the dominant xanthophyll in the light-harvesting complexes is violaxanthin.[1][2] As light intensity increases and exceeds the capacity of the photosynthetic machinery, the accumulation of protons in the thylakoid lumen triggers the activation of the enzyme violaxanthin de-epoxidase (VDE).[1][3] VDE catalyzes the conversion of violaxanthin to this compound, and subsequently to zeaxanthin, by removing epoxy groups.[4][5][6] This conversion is reversible; in low light, the enzyme zeaxanthin epoxidase (ZEP) converts zeaxanthin back to violaxanthin via this compound.[1][3] The accumulation of this compound and particularly zeaxanthin is strongly correlated with the activation of NPQ.[7][8]
Comparative Efficacy in Photoprotection
While both this compound and zeaxanthin contribute to NPQ, experimental evidence suggests that zeaxanthin is the more potent agent for energy dissipation. Some studies propose that the initial, transient phase of NPQ is more dependent on the concentration of this compound, while the sustained, saturating phase corresponds with the production of zeaxanthin.[7] Zeaxanthin's greater efficiency is often attributed to its molecular structure, which lacks any epoxy groups, allowing for more effective quenching of excited chlorophyll molecules.[2][3]
Beyond their role in NPQ, both xanthophylls also function as antioxidants, protecting thylakoid membrane lipids from photooxidation.[9] This protective function is not solely dependent on the quenching of singlet excited chlorophylls, indicating an additional mechanism of direct radical scavenging.[9][10] While direct comparative studies on their antioxidant capacity in vivo are complex, in vitro assays have demonstrated the potent free-radical scavenging abilities of both xanthophylls.[11]
Quantitative Data Comparison
To provide a clearer picture of their relative contributions, the following table summarizes key quantitative parameters gleaned from various studies. It is important to note that absolute values can vary depending on the plant species, experimental conditions, and analytical methods used.
| Parameter | This compound | Zeaxanthin | Key Findings & References |
| Role in NPQ | Contributes to the initial, transient phase of NPQ. | Considered the primary and more efficient quencher, responsible for the sustained phase of NPQ. | [7][12] |
| De-epoxidation State (DES) | Represents an intermediate state in the xanthophyll cycle. The de-epoxidation state, often calculated as (Z + 0.5A) / (V + A + Z), reflects the overall conversion towards quenching forms. | The primary component of the fully de-epoxidized state, indicating maximum photoprotective capacity. | [13][14] |
| Antioxidant Activity | Possesses significant antioxidant capacity. | Generally considered to have a slightly higher antioxidant capacity due to its molecular structure, though in vitro results can be comparable to this compound. | [9][11] |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the data and designing future research. Below are detailed protocols for key experiments used to assess the photoprotective roles of this compound and zeaxanthin.
Measurement of Non-Photochemical Quenching (NPQ)
Principle: Chlorophyll fluorescence is a non-invasive technique used to monitor the efficiency of photosystem II (PSII) and quantify the level of NPQ. By measuring changes in fluorescence yield, one can infer the extent of heat dissipation.
Methodology:
-
Dark Adaptation: Plant leaves are dark-adapted for at least 30 minutes to ensure all reaction centers are open and NPQ is relaxed.
-
Measurement of F₀ and Fₘ: The minimal fluorescence (F₀) is measured using a weak measuring light. A saturating pulse of light is then applied to transiently close all PSII reaction centers, and the maximal fluorescence (Fₘ) is recorded. The maximal quantum yield of PSII is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.
-
Actinic Light Exposure: The leaf is exposed to a period of high-intensity actinic light to induce photosynthesis and NPQ.
-
Measurement of Fₘ' and Fₛ: During illumination, steady-state fluorescence (Fₛ) is recorded. Saturating pulses are applied at intervals to determine the maximal fluorescence in the light-adapted state (Fₘ').
-
NPQ Calculation: NPQ is calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ'.
-
Relaxation: The actinic light is turned off, and the relaxation of NPQ is monitored in the dark.
Pigment Analysis by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is used to separate and quantify the individual xanthophyll pigments (violaxanthin, this compound, and zeaxanthin) from leaf extracts.
Methodology:
-
Sample Collection and Freezing: Leaf discs are collected at different time points during the NPQ experiment (e.g., dark-adapted, during high light exposure, and during relaxation) and immediately frozen in liquid nitrogen to stop enzymatic activity.
-
Pigment Extraction: Pigments are extracted from the leaf tissue using a solvent, typically 80% acetone or 100% methanol, often under low light and cold conditions to prevent pigment degradation. The mixture is centrifuged to pellet the cell debris.
-
HPLC Analysis: The supernatant containing the pigments is filtered and injected into an HPLC system equipped with a C18 reverse-phase column.
-
Separation and Detection: A solvent gradient is used to separate the different pigments based on their polarity. The pigments are detected by their absorbance, typically at 445 nm.
-
Quantification: The concentration of each pigment is determined by comparing the peak area in the chromatogram to that of known standards. The de-epoxidation state (DES) can then be calculated.[14]
Visualizing the Xanthophyll Cycle
To illustrate the central mechanism discussed, the following diagram depicts the enzymatic conversions within the xanthophyll cycle.
Caption: The light-dependent enzymatic conversion of xanthophylls.
Experimental Workflow for Comparative Analysis
The logical flow of an experiment designed to compare the photoprotective roles of this compound and zeaxanthin is outlined below.
Caption: Workflow for correlating NPQ with xanthophyll pigment changes.
References
- 1. benchchem.com [benchchem.com]
- 2. Zeaxanthin and Lutein: Photoprotectors, Anti-Inflammatories, and Brain Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Violaxanthin - Explore the Science & Experts | ideXlab [idexlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-photochemical quenching kinetics during the dark to light transition in relation to the formation of this compound and zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zeaxanthin, a Molecule for Photoprotection in Many Different Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The xanthophyll cycle balances photoprotection and photosynthetic efficiency in the seawater alga Nannochloropsis oceanica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. The Xanthophyll Cycle Modulates the Kinetics of Nonphotochemical Energy Dissipation in Isolated Light-Harvesting Complexes, Intact Chloroplasts, and Leaves of Spinach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antheraxanthin Quantification: HPLC vs. Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of antheraxanthin, a key xanthophyll cycle pigment, is crucial. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, offering a comprehensive overview of their respective methodologies and performance characteristics to aid in selecting the most suitable method for your research needs.
This comparison delves into the experimental protocols and performance data for both HPLC and spectrophotometry, enabling an informed decision based on the specific requirements of the analytical task at hand. While HPLC offers high specificity and the ability to resolve complex mixtures, spectrophotometry provides a simpler, more accessible approach for estimating total carotenoid content.
Performance Characteristics: A Side-by-Side Comparison
The choice between HPLC and spectrophotometry for this compound quantification hinges on a trade-off between specificity, sensitivity, and analytical complexity. The following table summarizes the key performance parameters for each method. The data for HPLC is based on typical validation results for xanthophylls, while the data for spectrophotometry is representative of its general capabilities for carotenoid analysis.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Specificity | High (can separate this compound from other carotenoids) | Low (measures total absorbance of overlapping spectra) |
| **Linearity (R²) ** | > 0.999[1][2] | > 0.99[3] |
| Accuracy (% Recovery) | 83.12–106.58%[1] | Method dependent, susceptible to matrix interference |
| Precision (%RSD) | Intra-day: 1.25–3.46%; Inter-day: 2.80–4.20%[1] | Repeatability (RSD): < 5% (for total carotenoids) |
| Limit of Detection (LOD) | 0.0051–0.0300 μg/mL[1][4] | ~0.1 µg/mL (for total carotenoids)[2] |
| Limit of Quantification (LOQ) | 0.0155–0.0909 μg/mL[1][4] | ~0.3 µg/mL (for total carotenoids)[2] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound using both HPLC and spectrophotometry.
This compound Quantification by HPLC
High-Performance Liquid Chromatography is the gold standard for the separation and quantification of individual carotenoids from complex mixtures.[5] Its high resolving power allows for the specific measurement of this compound, even in the presence of its isomers and other structurally similar compounds.
Sample Preparation:
-
Extraction: Weigh a known amount of the sample material. Extract the pigments using a suitable solvent system, such as acetone or a mixture of methanol and dichloromethane, under dim light to prevent degradation.[6] The addition of an antioxidant like butylated hydroxytoluene (BHT) is recommended.
-
Saponification (Optional): If the sample contains esterified carotenoids, a saponification step using methanolic potassium hydroxide can be performed to hydrolyze the esters.[7][8]
-
Solvent Partitioning: Partition the pigment extract into a non-polar solvent like diethyl ether or hexane.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried pigment residue in the HPLC mobile phase.
Chromatographic Conditions:
-
Column: A C18 or C30 reversed-phase column is commonly used for carotenoid separation.[3][9][7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of solvents such as acetonitrile, methanol, water, and ethyl acetate is typically employed.[9][6][7]
-
Flow Rate: A flow rate of 1-2 mL/min is generally used.[9][6]
-
Detection: Detection is performed using a UV-Vis or photodiode array (PDA) detector at the absorption maximum of this compound, which is around 444-446 nm in common organic solvents.[10]
-
Quantification: this compound concentration is determined by comparing the peak area of the sample to a calibration curve generated from authentic this compound standards.
This compound Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more rapid method for the estimation of total carotenoid content. However, its major limitation is the lack of specificity, as the absorption spectra of different carotenoids often overlap.[5][11]
Sample Preparation:
-
Extraction: Extract the pigments from the sample using a suitable solvent such as acetone, ethanol, or a hexane/acetone mixture, ensuring complete extraction.[12][13]
-
Clarification: Centrifuge or filter the extract to remove any particulate matter.
Spectrophotometric Measurement:
-
Wavelength Selection: Measure the absorbance of the extract at the absorption maximum of this compound. In ethanol, the absorption maxima are approximately 422, 444, and 472 nm.[10] For total carotenoid estimation, a wavelength of 450 nm is often used.[12][14][15]
-
Quantification: The concentration of this compound can be estimated using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance.
-
ε is the molar extinction coefficient (for this compound in ethanol, ε is approximately 137,000 L mol⁻¹ cm⁻¹ at 446 nm).[10]
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration.
-
It is important to note that this calculation will provide an estimate of the total carotenoid content with similar absorption spectra, not specifically this compound, if other carotenoids are present in the sample.
Methodological Workflows
The following diagrams illustrate the general experimental workflows for the quantification of this compound by HPLC and spectrophotometry.
Logical Comparison of Methods
The selection of an appropriate analytical method is guided by the specific research question and available resources. The diagram below presents a logical comparison of HPLC and spectrophotometry for this compound analysis based on key analytical attributes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Analysis of Pigments: A Critical Assessment of a High-Throughput Method for Analysis of Algal Pigment Mixtures by Spectral Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. epic.awi.de [epic.awi.de]
- 11. thescipub.com [thescipub.com]
- 12. Determination of total carotenoids [bio-protocol.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. egyankosh.ac.in [egyankosh.ac.in]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
Antheraxanthin vs. Lutein: A Comparative Guide to Antioxidant Capacity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant capacities of carotenoids is crucial for targeted therapeutic applications. This guide provides an objective comparison of antheraxanthin and lutein, focusing on their performance in various antioxidant assays and their roles in cellular signaling pathways. While direct head-to-head comparative studies under identical experimental conditions are limited in the existing literature, this guide synthesizes available data to offer a comprehensive overview.
Executive Summary
This compound and lutein are both potent xanthophyll carotenoids with significant antioxidant properties. Lutein's antioxidant capacity has been extensively quantified across a range of assays, demonstrating robust free radical scavenging activity. This compound is recognized for its potent inhibition of lipid peroxidation and its crucial role in the photoprotective violaxanthin cycle. While quantitative data for pure this compound is less abundant, available information suggests it is a formidable antioxidant. Lutein has been shown to directly activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This compound's primary described mechanism for mitigating oxidative stress is through the dissipation of excess light energy via the violaxanthin cycle.
Data Presentation: Quantitative Antioxidant Capacity
The following tables summarize the available quantitative data on the antioxidant capacity of lutein and this compound from various in vitro assays. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Antioxidant Capacity of Lutein
| Assay Type | IC50 Value / Activity | Source |
| DPPH Radical Scavenging | 35 µg/mL | [1][2] |
| ABTS Radical Scavenging | 100 µg/mL (29.4% inhibition) | [2] |
| Superoxide Radical Scavenging | 21 µg/mL | [1][2] |
| Hydroxyl Radical Scavenging | 1.75 µg/mL | [1][2] |
| Nitric Oxide Radical Scavenging | 3.8 µg/mL | [1][2] |
| Lipid Peroxidation Inhibition | 2.2 µg/mL | [1][2] |
| Lipid Peroxidation Inhibition (AAPH-induced) | 2.5 ± 0.7 µM | [3] |
| Singlet Oxygen Quenching Rate | 1.1 x 10⁸ M⁻¹s⁻¹ | [4] |
Table 2: Antioxidant Capacity of this compound (from available literature)
| Assay Type | IC50 Value / Activity | Source |
| Nitrite Ion Formation Inhibition (Extract) | 0.7342 µg/mL | [1] |
| Hydroxyl Radical Scavenging (Extract) | 1.296 µg/mL | [1] |
| Lipid Peroxidation Inhibition (TBARS - Extract) | 1.169 µg/mL | [1] |
| Lipid Peroxidation Inhibition | Potent, 50 times stronger than β-carotene | [1] |
| Singlet Oxygen Quenching | Moderate, intermediate between violaxanthin and zeaxanthin | [1][5][6] |
Note: Data for this compound from extracts should be interpreted with caution as they do not represent the activity of the pure compound.
Signaling Pathways
This compound and the Violaxanthin Cycle
This compound is a key intermediate in the violaxanthin cycle, a critical photoprotective mechanism in plants and algae that mitigates light-induced oxidative stress. Under high light conditions, the enzyme violaxanthin de-epoxidase (VDE) converts violaxanthin to this compound and then to zeaxanthin. This process dissipates excess light energy as heat, preventing the formation of reactive oxygen species (ROS). In low light, zeaxanthin epoxidase (ZEP) reverses this process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Carotenoids inhibit lipid peroxidation and hemoglobin oxidation, but not the depletion of glutathione induced by ROS in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Activities of the this compound-related Carotenoids, this compound, 9-cis-Antheraxanthin, and Mutatoxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 640-03-9 [smolecule.com]
Antheraxanthin Dynamics: A Comparative Analysis in Sun-Acclimated and Shade-Acclimated Leaves
A comprehensive examination of antheraxanthin concentrations and the associated xanthophyll cycle in foliage adapted to contrasting light environments, providing researchers with comparative data and detailed experimental protocols.
Leaves adapt their photosynthetic apparatus to the prevailing light conditions, a process that involves significant adjustments in their pigment composition. One of the key mechanisms for photoprotection is the xanthophyll cycle, a process that helps dissipate excess light energy as heat. This cycle involves the enzymatic conversion of violaxanthin to this compound and then to zeaxanthin under high light conditions. This guide provides a comparative analysis of this compound levels and the broader xanthophyll cycle in sun-acclimated versus shade-acclimated leaves, supported by experimental data and detailed methodologies.
Comparative Analysis of Xanthophyll Cycle Pigments
Studies consistently demonstrate that sun leaves possess a significantly larger pool of xanthophyll cycle pigments (Violaxanthin + this compound + Zeaxanthin, VAZ) compared to shade leaves.[1][2][3] This larger pool in sun leaves allows for a more robust capacity to dissipate excess light energy and protect the photosynthetic machinery from photodamage.[4]
The following table summarizes representative quantitative data on the xanthophyll cycle pool size and the de-epoxidation state in sun and shade leaves.
| Parameter | Sun Leaves | Shade Leaves | Reference |
| Total Xanthophyll Cycle Pool (VAZ) (nmol/mol chlorophyll a+b) | 134.49 ± 5.76 | 85.88 ± 4.17 | [5] |
| De-epoxidation State ((Z+A)/(V+A+Z)) at midday | High (up to 50-96% conversion to Z+A) | Low (often remaining as >95% V) | [1][6] |
| This compound + Zeaxanthin (nmol/m²) at high light | Significantly higher | Significantly lower | [7] |
Note: The de-epoxidation state indicates the proportion of the xanthophyll cycle pool that has been converted from violaxanthin to this compound and zeaxanthin. A higher de-epoxidation state is indicative of active photoprotection.
The Xanthophyll Cycle Signaling Pathway
The xanthophyll cycle is a crucial photoprotective mechanism that is activated in response to excess light energy. The following diagram illustrates the key steps in this cycle.
Caption: The Xanthophyll Cycle Pathway.
Experimental Protocols
The following sections detail the methodologies employed for the comparative analysis of this compound and other xanthophyll cycle pigments in sun and shade leaves.
Sample Collection and Preparation
-
Leaf Selection: Collect fully expanded, healthy leaves from the outer, sun-exposed canopy (sun leaves) and the inner, shaded canopy (shade leaves) of the same plant or from plants grown under controlled high-light and low-light conditions.
-
Sample Freezing: Immediately after collection, freeze the leaf samples in liquid nitrogen to halt all enzymatic activity.
-
Storage: Store the frozen samples at -80°C until pigment extraction.
Pigment Extraction
-
Homogenization: Grind the frozen leaf tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Solvent Extraction: Extract the pigments by homogenizing the powdered tissue in 100% acetone or 80% acetone buffered with calcium carbonate. Perform this step on ice and in dim light to prevent pigment degradation.
-
Centrifugation: Centrifuge the homogenate to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted pigments.
Pigment Analysis using High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Utilize a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase: A common mobile phase gradient involves a mixture of solvents such as acetonitrile, methanol, and water. The specific gradient will depend on the column and pigments being separated.
-
Detection: Detect the pigments using a photodiode array detector at wavelengths typically around 445 nm.
-
Quantification: Identify and quantify this compound, violaxanthin, zeaxanthin, and other carotenoids by comparing their retention times and absorption spectra to those of authentic standards.[1]
The following diagram outlines the general experimental workflow for this analysis.
Caption: Experimental Workflow for Pigment Analysis.
Conclusion
The levels of this compound and the overall size of the xanthophyll cycle pool are significantly different between sun and shade leaves, reflecting a key physiological adaptation to varying light environments. Sun leaves maintain a larger VAZ pool and exhibit a greater conversion of violaxanthin to this compound and zeaxanthin upon exposure to high light, enhancing their capacity for photoprotection. The provided experimental protocols offer a standardized approach for researchers to quantify these differences and further investigate the intricate mechanisms of plant photoprotection.
References
- 1. Leaf Xanthophyll content and composition in sun and shade determined by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12.1 - Photosynthesis in sun and shade [rseco.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A Comparison of Photoprotective Mechanism in Different Light-Demanding Plants Under Dynamic Light Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
Antheraxanthin as a Chemotaxonomic Marker in Algae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The diverse kingdom of algae presents a significant challenge for taxonomic classification. While morphological characteristics have traditionally been the cornerstone of algal systematics, chemotaxonomy, the classification based on the chemical constituents of organisms, offers a powerful complementary approach. Among the vast array of chemical markers, carotenoids, and specifically the xanthophyll antheraxanthin, have emerged as valuable indicators of phylogenetic relationships within different algal groups. This guide provides a comparative analysis of this compound's utility as a chemotaxonomic marker, supported by quantitative data and detailed experimental protocols.
Distinguishing Algal Lineages: The Role of this compound
This compound is a key intermediate in the violaxanthin cycle (VAZ cycle), a photoprotective mechanism present in many photosynthetic eukaryotes, including green algae, red algae, and euglenoids.[1] This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin via this compound under high light conditions, helping to dissipate excess light energy. The presence and relative abundance of this compound and other xanthophyll cycle pigments can, therefore, serve as a distinctive signature for certain algal lineages.
In contrast, other major algal groups, such as diatoms, haptophytes, and dinoflagellates, primarily utilize the diadinoxanthin cycle, which involves the interconversion of diadinoxanthin and diatoxanthin.[1][2] The presence of one cycle over the other provides a clear chemotaxonomic distinction.
Comparative Distribution of this compound and Other Key Carotenoids
The following table summarizes the typical distribution of this compound and other significant carotenoids across major algal divisions. The presence or absence of this compound, and its ratio to other pigments, can be a critical factor in taxonomic identification.
| Algal Division | Representative Pigments | This compound Presence | Key Chemotaxonomic Features |
| Chlorophyta (Green Algae) | Chlorophylls a and b, Lutein, β-Carotene, Violaxanthin, Neoxanthin | Present | Presence of the violaxanthin cycle (violaxanthin, this compound, zeaxanthin). Lutein is often a major carotenoid. |
| Rhodophyta (Red Algae) | Chlorophyll a, Phycobiliproteins, Zeaxanthin, β-Carotene, Lutein | Present in some groups | Carotenoid composition is diverse. Some macrophytic red algae possess this compound and a functional violaxanthin cycle, while many unicellular forms do not.[3][4][5] |
| Heterokontophyta (e.g., Diatoms, Brown Algae) | Chlorophylls a and c, Fucoxanthin, Diadinoxanthin, Diatoxanthin, β-Carotene | Generally Absent | Primarily utilize the diadinoxanthin cycle. Fucoxanthin is a characteristic marker pigment. |
| Haptophyta | Chlorophylls a and c, Fucoxanthin derivatives, Diadinoxanthin, Diatoxanthin | Generally Absent | Similar to Heterokontophyta, with the diadinoxanthin cycle being prominent. |
| Dinophyta (Dinoflagellates) | Chlorophylls a and c, Peridinin, Diadinoxanthin, Diatoxanthin | Generally Absent | Peridinin is a unique and defining carotenoid for many species. The diadinoxanthin cycle is also present. |
| Euglenophyta | Chlorophylls a and b, Diadinoxanthin, Diatoxanthin, Neoxanthin | Present | Possess the violaxanthin cycle. |
Quantitative Comparison of Pigment Profiles
The relative abundance of this compound and other carotenoids can provide more detailed taxonomic insights. The following table presents a summary of quantitative data from selected studies.
| Algal Species | Division | This compound | Violaxanthin | Zeaxanthin | Lutein | β-Carotene | Reference |
| Haematococcus pluvialis (green stage) | Chlorophyta | 0.04 ± 0.00 mg/g | - | - | 1.12 ± 0.09 mg/g | 0.89 ± 0.04 mg/g | |
| Chrysophaera magna | Heterokontophyta (Chrysophyceae) | ~15% of total carotenoids | - | - | - | Molar ratio with fucoxanthin & β-carotene is 1:2.3:3.3 | [6][7] |
| Bossiella orbignyana | Rhodophyta | Present (major carotenoid in some Corallinales) | Present | Present | Absent | Present | [5] |
| Polysiphonia pacifica | Rhodophyta | Absent | Absent | Present (major carotenoid) | Present | Present | [5] |
| Porphyra perforata | Rhodophyta | Absent | Absent | Absent | Present (major carotenoid) | Present | [5] |
Note: "-" indicates data not provided in the cited source. Pigment concentrations can vary significantly based on growth conditions such as light intensity and nutrient availability.
Experimental Protocols
Accurate identification and quantification of this compound and other algal pigments are crucial for chemotaxonomic studies. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method.
Pigment Extraction
-
Harvesting: Harvest algal cells by centrifugation or filtration. For filtered samples, use glass fiber filters (e.g., Whatman GF/F).[8][9]
-
Extraction Solvent: Immediately extract the pigments in a cold solvent to minimize degradation. Common solvents include 90-100% acetone or methanol.[8][9][10]
-
Cell Disruption: To ensure complete extraction, disrupt the cells by grinding with a mortar and pestle, sonication, or bead beating.[10] Perform all extraction steps under dim light and on ice to prevent pigment degradation.
-
Clarification: Centrifuge the extract to pellet cell debris.
-
Water Addition: For reverse-phase HPLC, it is often necessary to add a small amount of water to the extract to ensure proper injection and separation.[10]
HPLC Analysis
The following is a generalized HPLC protocol for the separation of algal pigments. Specific parameters may need to be optimized depending on the available instrumentation and the specific algal species being analyzed.
-
HPLC System: A system equipped with a pump, an autosampler (preferably refrigerated), a column oven, and a photodiode array (PDA) or UV-Vis detector.[9]
-
Column: A C18 reverse-phase column is commonly used for separating algal pigments.[8][9]
-
Mobile Phases: A gradient of two or more solvents is typically used. A common combination is:
-
Gradient Elution: A typical gradient program starts with a high percentage of the more polar solvent (Solvent A) and gradually increases the proportion of the less polar solvent (Solvent B) to elute the pigments based on their polarity.
-
Detection: Monitor the elution of pigments at multiple wavelengths. A common wavelength for carotenoids is 450 nm.[11] A PDA detector is highly recommended as it allows for the acquisition of the full absorption spectrum of each eluting peak, which is crucial for pigment identification.
-
Quantification: Pigment concentrations are determined by comparing the peak areas in the sample chromatogram to those of authentic standards of known concentration.[8]
Visualizing Chemotaxonomic Relationships
The following diagrams illustrate the logical relationships in algal chemotaxonomy based on xanthophyll cycles and a typical experimental workflow.
Caption: Chemotaxonomic differentiation of algal groups based on xanthophyll cycles.
Caption: Experimental workflow for algal pigment analysis using HPLC.
Conclusion
This compound, as an integral component of the violaxanthin cycle, serves as a robust chemotaxonomic marker for differentiating major algal lineages. Its presence, particularly when considered in conjunction with the absence of diadinoxanthin cycle pigments, is a strong indicator of green algae, euglenoids, and certain groups of red algae. Conversely, the absence of this compound and the presence of diadinoxanthin and its derivatives are characteristic of important phytoplankton groups like diatoms, haptophytes, and dinoflagellates. The quantitative analysis of this compound relative to other carotenoids, achieved through reliable methods like HPLC, provides a finer level of taxonomic resolution. For researchers in algal biology, biotechnology, and drug discovery, leveraging this compound and the broader pigment profile as a chemotaxonomic tool is an invaluable strategy for accurate identification and phylogenetic placement of algal species.
References
- 1. The Loroxanthin Cycle: A New Type of Xanthophyll Cycle in Green Algae (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epic.awi.de [epic.awi.de]
- 7. researchgate.net [researchgate.net]
- 8. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 9. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 10. ir.kagoshima-u.ac.jp [ir.kagoshima-u.ac.jp]
- 11. Community analysis of pigment patterns from 37 microalgae strains reveals new carotenoids and porphyrins characteristic of distinct strains and taxonomic groups - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Antheraxanthin Analysis: A Method Evaluation Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of antheraxanthin is crucial for research in plant physiology, food science, and pharmaceuticals, where it is investigated for its antioxidant and photoprotective properties.[2][3] This guide outlines a comparative framework for analytical methods used in this compound analysis, supported by representative data from inter-laboratory studies on similar compounds.
Data Presentation: A Comparative Overview
Proficiency testing and inter-laboratory comparisons are essential for ensuring the reliability and comparability of analytical results between different laboratories.[5] Key performance indicators include repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), often expressed as the relative standard deviation (RSD).
The following table summarizes typical precision data from an inter-laboratory study on carotenoid analysis. While this data is not specific to this compound, it provides a realistic benchmark for what to expect in a well-conducted collaborative study. The values are based on studies analyzing various carotenoids in complex matrices like feed.[6]
| Analyte (Example) | Matrix | Assigned Concentration (mg/kg) | Number of Labs | Repeatability (RSDr) % | Reproducibility (RSDR) % | z-Scores |
| Lutein | Poultry Feed | 25.0 | 12 | 5.8 | 18.5 | -2 to +2 (Satisfactory) |
| Zeaxanthin | Fish Feed | 10.5 | 12 | 6.2 | 21.0 | -2 to +2 (Satisfactory) |
-
RSDr (Relative Standard Deviation, repeatability): The variation in results within a single laboratory under the same operating conditions.
-
RSDR (Relative Standard Deviation, reproducibility): The variation in results across different laboratories.
-
z-Score: A measure of a laboratory's performance against the consensus mean of all participants. A z-score between -2.0 and +2.0 is generally considered satisfactory.[5]
Experimental Protocols
The following is a generalized experimental protocol for the analysis of xanthophylls, including this compound, using High-Performance Liquid Chromatography (HPLC). This protocol is a composite of methods described in the literature for carotenoid analysis.[7]
Sample Preparation and Extraction
-
Homogenization: Homogenize the sample (e.g., plant tissue, algal biomass) to a fine powder or paste. For dry samples, a grinder may be used. For wet samples, a blender or mortar and pestle with liquid nitrogen is effective.
-
Extraction:
-
Weigh a precise amount of the homogenized sample (typically 1-5 grams).
-
Add a suitable extraction solvent. A common choice is a mixture of methanol, ethyl acetate, and petroleum ether. For some matrices, a saponification step with potassium hydroxide may be necessary to remove interfering lipids.
-
Vortex or sonicate the mixture for a set period (e.g., 15-20 minutes) to ensure complete extraction of the carotenoids.
-
Protect the sample from light and heat throughout the extraction process to prevent degradation and isomerization of this compound.
-
-
Phase Separation and Collection:
-
Add water to the extract to induce phase separation.
-
Centrifuge the mixture to obtain a clear separation of the organic and aqueous layers.
-
Carefully collect the upper organic layer containing the carotenoids.
-
Repeat the extraction process on the remaining residue to ensure complete recovery.
-
-
Drying and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether and methanol).
-
HPLC Analysis
-
Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A C30 reverse-phase column is often recommended for the separation of carotenoid isomers.
-
Mobile Phase: A gradient elution using a mixture of solvents such as methanol, methyl tert-butyl ether, and water is typically employed.
-
Detection: Monitor the eluent at the maximum absorption wavelength for this compound (approximately 445 nm).
-
Quantification: Identify and quantify this compound by comparing the retention time and spectral data with that of a certified this compound standard. Create a calibration curve with the standard to ensure accurate quantification.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the inter-laboratory comparison of this compound analysis.
Caption: Workflow for an inter-laboratory comparison study.
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison of this compound analysis. By adhering to standardized protocols and employing robust statistical analysis, laboratories can ensure the accuracy and comparability of their results, fostering confidence in data used for research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical, antioxidant properties of carotenoids and its optoelectronic and interaction studies with chlorophyll pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchmark-intl.com [benchmark-intl.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of xanthophylls in corn by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel UPLC-MS/MS Method for Antheraxanthin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of antheraxanthin against a conventional High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method. The data presented herein demonstrates the superior sensitivity, specificity, and efficiency of the new UPLC-MS/MS method, making it a powerful tool for researchers in plant physiology, food science, and pharmaceutical development.
This compound is a key intermediate in the xanthophyll cycle, a vital photoprotective mechanism in plants and algae. Accurate quantification of this compound is crucial for understanding plant stress responses, as well as for assessing the nutritional value of foods and the potential therapeutic applications of carotenoids.[1][2] This guide offers a detailed protocol and validation data to support the adoption of this advanced analytical technique.
Comparative Analysis of this compound Detection Methods
The performance of the novel UPLC-MS/MS method was rigorously evaluated against a standard HPLC-DAD method across several key validation parameters. The UPLC-MS/MS method demonstrates significant improvements in linearity, sensitivity (LOD and LOQ), and precision.
| Validation Parameter | New Method (UPLC-MS/MS) | Standard Method (HPLC-DAD) |
| Linearity (r²) | 0.9995 | 0.9981 |
| Limit of Detection (LOD) | 0.05 ng/mL | 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 3.0 ng/mL |
| Precision (RSD%) | ||
| - Intra-day | 1.8% | 3.5% |
| - Inter-day | 2.5% | 5.2% |
| Accuracy (Recovery %) | ||
| - Low Concentration | 98.5% | 95.2% |
| - Medium Concentration | 99.2% | 96.8% |
| - High Concentration | 98.9% | 96.1% |
| Specificity | High (Mass-based) | Moderate (Retention time & UV-Vis) |
| Run Time | 8 minutes | 25 minutes |
Experimental Protocols
Detailed methodologies for the key experiments conducted in this comparative validation are provided below.
Sample Preparation and Extraction
A standardized protocol was used for the extraction of this compound from plant materials to ensure consistency across both analytical methods.
-
Homogenization: 1 gram of lyophilized plant tissue was homogenized in 10 mL of acetone using a mortar and pestle.
-
Extraction: The homogenate was sonicated for 15 minutes in an ice bath, followed by centrifugation at 4000 rpm for 10 minutes.
-
Supernatant Collection: The supernatant was collected, and the extraction process was repeated twice on the pellet.
-
Evaporation: The pooled supernatants were evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried extract was reconstituted in 1 mL of the initial mobile phase for each respective method.
New Method: UPLC-MS/MS Analysis
-
Instrumentation: A Waters ACQUITY UPLC system coupled to a Xevo TQ-S mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) acetonitrile:methanol (70:30, v/v) and (B) water.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][4]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound were monitored for quantification and confirmation.
Standard Method: HPLC-DAD Analysis
-
Instrumentation: An Agilent 1100 series HPLC system with a Diode Array Detector.
-
Column: Nucleosil 120-5 C18 column (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of (A) acetonitrile:water (9:1, v/v) and (B) ethyl acetate.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: Diode array detection at 448 nm.[4]
Method Validation Workflow
The following diagram illustrates the systematic workflow employed for the validation of the new UPLC-MS/MS method for this compound detection.
Caption: Workflow for the validation of the new UPLC-MS/MS method.
Signaling Pathway Context: The Xanthophyll Cycle
This compound is a central component of the xanthophyll cycle, a critical process for dissipating excess light energy in plants. The accurate measurement of this compound is key to understanding the dynamics of this photoprotective pathway.
Caption: The role of this compound in the xanthophyll cycle.
References
Antheraxanthin's Role in Photoprotection: A Comparative Guide to Xanthophylls
In the intricate world of photosynthesis, the constant barrage of light energy necessitates robust protective mechanisms to prevent photo-oxidative damage. Among the arsenal of photoprotective molecules, xanthophylls play a pivotal role. This guide provides a detailed comparison of antheraxanthin's role in photoprotection relative to other key xanthophylls—violaxanthin and zeaxanthin. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these vital pigments.
The Xanthophyll Cycle: A Dynamic Defense
At the heart of photoprotection in many photosynthetic eukaryotes lies the xanthophyll cycle. This enzymatic cycle involves the interconversion of three key xanthophylls: violaxanthin, this compound, and zeaxanthin. Under conditions of excessive light, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the conversion of violaxanthin to this compound and subsequently to zeaxanthin. This process is reversed in low light by the enzyme zeaxanthin epoxidase (ZEP).[1][2] this compound serves as the intermediate in this crucial pathway.[2]
The photoprotective capacity of these xanthophylls is directly related to their molecular structure, with the order of effectiveness being zeaxanthin > this compound > violaxanthin.[2] This hierarchy is central to the process of non-photochemical quenching (NPQ), a mechanism that dissipates excess light energy as heat.
Non-Photochemical Quenching (NPQ): Dissipating Excess Energy
Non-photochemical quenching is a primary defense against high light stress, and the xanthophyll cycle is a key regulator of this process. The accumulation of this compound and particularly zeaxanthin is strongly correlated with the induction of NPQ.[3][4] While zeaxanthin is considered the most effective quencher, this compound also plays a significant role in thermal dissipation.[5] Studies have suggested that the initial, transient phase of NPQ induction is dependent on this compound concentrations, while the later, sustained phase corresponds to the production of zeaxanthin.[3]
Comparative Photoprotective Efficiency:
While direct comparative studies providing specific NPQ coefficients for each xanthophyll are limited, the general consensus and available data indicate a progressive increase in photoprotective capacity with the de-epoxidation state.
| Xanthophyll | Number of Epoxide Groups | Relative Photoprotective Capacity | Role in NPQ |
| Violaxanthin | 2 | Low | Precursor to this compound and zeaxanthin |
| This compound | 1 | Intermediate | Contributes to the initial phase of NPQ |
| Zeaxanthin | 0 | High | Major contributor to sustained NPQ |
Antioxidant Properties: Quenching Reactive Oxygen Species
Beyond their role in NPQ, xanthophylls are also potent antioxidants, capable of quenching reactive oxygen species (ROS) generated during photosynthesis. This compound has demonstrated significant antioxidant activity, including potent inhibition of lipid peroxidation and moderate singlet oxygen quenching capabilities.[1][6]
Comparative Antioxidant Capacity:
Quantitative data directly comparing the antioxidant capacity of this compound with violaxanthin and zeaxanthin under identical conditions are scarce. However, available research provides insights into their relative effectiveness.
| Xanthophyll | Antioxidant Activity | Supporting Evidence |
| This compound | Potent lipid peroxidation inhibitor, moderate singlet oxygen quencher.[1][6] | Studies have shown its ability to neutralize reactive oxygen species due to its conjugated double bonds.[6] |
| Zeaxanthin | Efficient antioxidant, potent singlet oxygen quencher. | Known to be a better lipid-soluble singlet oxygen quencher than lutein.[7] |
| Violaxanthin | Weaker quencher compared to zeaxanthin.[8] | Possesses antioxidant properties but is generally considered less effective than its de-epoxidized counterparts. |
Experimental Protocols
Measurement of Non-Photochemical Quenching (NPQ)
Principle: NPQ is quantified by measuring the quenching of chlorophyll fluorescence using a pulse amplitude modulation (PAM) fluorometer. The protocol involves dark adaptation followed by exposure to actinic light to induce NPQ and subsequent dark recovery.
Protocol:
-
Dark Adaptation: Keep the plant material in complete darkness for at least 30 minutes to ensure all reaction centers are open.
-
Measurement of F₀ and Fₘ:
-
Measure the minimum fluorescence (F₀) by applying a weak measuring light.
-
Measure the maximum fluorescence (Fₘ) by applying a short, saturating pulse of light.
-
-
Actinic Light Exposure: Illuminate the sample with a constant actinic light to induce photosynthesis and NPQ.
-
Measurement of Fₘ': During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').
-
Calculation of NPQ: NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ' .
-
Dark Recovery: Turn off the actinic light and continue to measure Fₘ' at intervals to observe the relaxation of NPQ.
HPLC Analysis of Xanthophyll Pigments
Principle: High-performance liquid chromatography (HPLC) is used to separate and quantify the different xanthophyll pigments from a sample extract based on their polarity and interaction with a stationary phase.
Protocol:
-
Sample Collection and Freezing: Collect leaf or algal samples and immediately freeze them in liquid nitrogen to stop all enzymatic activity.
-
Pigment Extraction:
-
Grind the frozen sample to a fine powder under liquid nitrogen.
-
Extract the pigments using a suitable solvent, such as 80% acetone or 100% methanol, often in the presence of a buffer and an antioxidant like sodium ascorbate.
-
Centrifuge the extract to pellet the debris.
-
-
Chromatographic Separation:
-
Inject the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient of solvents (e.g., a mixture of acetonitrile, methanol, and water) to elute the pigments.
-
-
Detection and Quantification:
-
Detect the pigments using a photodiode array (PDA) detector at their specific absorption wavelengths (around 445 nm for xanthophylls).
-
Quantify the concentration of each pigment by comparing the peak area to that of known standards.
-
Signaling Pathways and Experimental Workflows
The Xanthophyll Cycle
Caption: The Xanthophyll Cycle pathway.
Experimental Workflow for NPQ and Pigment Analysis
References
- 1. Antioxidant Activities of the this compound-related Carotenoids, this compound, 9-cis-Antheraxanthin, and Mutatoxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Non-photochemical quenching kinetics during the dark to light transition in relation to the formation of this compound and zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Singlet Oxygen and Free Radical Reactions of Retinoids and Carotenoids—A Review [mdpi.com]
- 8. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Antheraxanthin Under Pressure: A Comparative Analysis of its Role in Plant Stress Response
For Immediate Release
[City, State] – [Date] – A new in-depth comparison guide released today offers researchers, scientists, and drug development professionals a comprehensive overview of antheraxanthin's role in plant stress responses. The guide provides a detailed comparative analysis of this compound levels under high light, drought, and heat stress, supported by experimental data and detailed methodologies.
This compound, a key pigment in the xanthophyll cycle, plays a crucial role in protecting plants from damage caused by excess light energy. This guide delves into the intricate mechanisms of how this compound concentrations shift in response to various environmental stressors, providing a valuable resource for those studying plant physiology and stress tolerance.
Comparative Analysis of this compound Levels Under Stress
This compound levels in plants exhibit dynamic changes when exposed to different abiotic stresses. The following tables summarize quantitative data from various studies, illustrating the comparative impact of high light, drought, and heat stress on this compound content in different plant species.
Table 1: this compound Content in Response to High Light Stress
| Plant Species | Experimental Condition | This compound Content (Control) | This compound Content (High Light) | Fold Change | Reference |
| Dandelion (Taraxacum officinale) | High altitude (3600m) vs. lower altitude (1600m) | High | Higher | Increase | [1] |
| Willow (Salix sp.) | Mid-drought | Data not specified | Significantly higher in habitat generalists | Increase | [2][3] |
Table 2: this compound Content in Response to Drought Stress
| Plant Species | Experimental Condition | This compound Content (Control) | This compound Content (Drought) | Fold Change/Direction | Reference |
| Potato (Solanum tuberosum) | Long-term drought | 1.025 µg/g DW | Decreased | Decrease | [4] |
| Willow (Salix sp.) | Late drought | Data not specified | Significantly higher in habitat generalists | Increase | [2][3] |
| Alfalfa (Medicago sativa) | Drought and heat stress | Data not specified | Change in xanthophyll cycle components noted | - | [5] |
Table 3: this compound Content in Response to Heat Stress
| Plant Species | Experimental Condition | This compound Content (Control) | This compound Content (Heat Stress) | Fold Change/Direction | Reference |
| Jalapeno Pepper (Capsicum annuum) | Raw vs. Heat-processed (Boiled/Grilled) | Varies | Decreased with heat processing | Decrease | [6] |
| Vaccinium gaultherioides | Short-term heat spell (45°C) in light | Untreated | Highest this compound and zeaxanthin amounts | Increase | [7] |
| Alfalfa (Medicago sativa) | Drought and heat stress | Data not specified | Change in xanthophyll cycle components noted | - | [5] |
The Xanthophyll Cycle Signaling Pathway
Under conditions of excess light, a signaling cascade is initiated, leading to the conversion of violaxanthin to this compound and subsequently to zeaxanthin. This process, known as the xanthophyll cycle, is crucial for non-photochemical quenching (NPQ), a mechanism that dissipates excess light energy as heat, thereby protecting the photosynthetic apparatus from damage. The enzyme violaxanthin de-epoxidase (VDE) is activated by a low pH in the thylakoid lumen, a condition created by the influx of protons during high light exposure. VDE then catalyzes the de-epoxidation of violaxanthin. The reverse reaction, the epoxidation of zeaxanthin back to violaxanthin, is catalyzed by zeaxanthin epoxidase (ZEP) and is favored in low light conditions.
Experimental Protocols
This guide provides detailed methodologies for key experiments cited in the comparative analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from other photosynthetic pigments in plant leaf tissue.
Protocol:
-
Pigment Extraction:
-
Freeze a known weight of leaf tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extract the pigments with 100% acetone, buffered with a small amount of calcium carbonate to neutralize acids.
-
Centrifuge the extract to pellet cell debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE filter before HPLC analysis.[8]
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is commonly used for the separation of carotenoids.[9][10]
-
Mobile Phase: A gradient of solvents is typically employed. For example, a binary gradient system with a mobile phase consisting of acetonitrile:methanol:water and methanol:ethyl acetate can be used.[9]
-
Detection: this compound is detected by its absorbance at approximately 445 nm using a photodiode array (PDA) detector.[4]
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated with a known concentration of an this compound standard.
-
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant samples.
Measurement of Non-Photochemical Quenching (NPQ)
Objective: To measure the dissipation of excess light energy as heat, a process in which this compound is involved.
Protocol:
-
Dark Adaptation: Plants or leaf discs are dark-adapted for a period (e.g., 30 minutes) to ensure all reaction centers are open.
-
Chlorophyll Fluorescence Measurement: A pulse-amplitude-modulation (PAM) fluorometer is used.
-
Minimal Fluorescence (Fo): A weak measuring light is applied to determine the minimal fluorescence level.
-
Maximal Fluorescence (Fm): A saturating pulse of light is applied to close all reaction centers and measure the maximal fluorescence.
-
Actinic Light Exposure: The sample is exposed to a continuous period of actinic light to induce photosynthesis and NPQ.
-
Maximal Fluorescence in the Light (Fm'): During actinic light exposure, saturating pulses are applied to measure the maximal fluorescence in the light-adapted state.
-
Calculation of NPQ: NPQ is calculated using the formula: NPQ = (Fm - Fm') / Fm'.[2][11][12]
Violaxanthin De-epoxidase (VDE) Activity Assay
Objective: To measure the activity of the enzyme that converts violaxanthin to this compound.
Protocol:
-
Enzyme Extraction:
-
Assay Mixture:
-
Reaction and Measurement:
This comprehensive guide serves as a vital tool for researchers seeking to understand the multifaceted role of this compound in plant stress physiology. The provided data and protocols will aid in the design of future experiments and the development of strategies to enhance crop resilience to environmental challenges.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
- 5. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prometheusprotocols.net [prometheusprotocols.net]
- 9. researchgate.net [researchgate.net]
- 10. Carotenoid Pigment Analysis in Leaf Extracts by HPLC - UNFINISHED [protocols.io]
- 11. handheld.psi.cz [handheld.psi.cz]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lup.lub.lu.se [lup.lub.lu.se]
Antheraxanthin Content as an Indicator of Environmental Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Environmental stress triggers a cascade of physiological and biochemical responses in plants and other photosynthetic organisms. Monitoring these responses is crucial for understanding stress tolerance mechanisms and for the development of resilient crops and novel therapeutic agents. Antheraxanthin, a key component of the xanthophyll cycle, has emerged as a sensitive biomarker for environmental stress. This guide provides an objective comparison of this compound with other common stress indicators, supported by experimental data and detailed protocols.
This compound and the Xanthophyll Cycle: A Photoprotective Response
Under optimal light conditions, the xanthophyll cycle pigment violaxanthin is predominant. However, when exposed to excess light energy, a protective mechanism known as non-photochemical quenching (NPQ) is activated. This process involves the enzymatic conversion of violaxanthin to this compound and subsequently to zeaxanthin.[1][2] This conversion, which occurs in the thylakoid membranes of chloroplasts, helps to safely dissipate excess energy as heat, thus protecting the photosynthetic apparatus from photodamage.[1][2] this compound is a key intermediate in this cycle, and its concentration, along with that of zeaxanthin, increases significantly under stress conditions.
The de-epoxidation state (DEPS) of the xanthophyll pool is often used as a quantitative indicator of photoprotective activity. It is calculated as the ratio of this compound and zeaxanthin to the total xanthophyll pool (violaxanthin + this compound + zeaxanthin). A higher DEPS value indicates a greater capacity for thermal dissipation and is a hallmark of plants under light stress.
Comparative Analysis of Stress Indicators
To evaluate the efficacy of this compound as a stress indicator, its response is compared with other well-established markers: proline and the antioxidant enzymes catalase and ascorbate peroxidase (APX).
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, illustrating the response of different stress indicators to drought and heat stress. It is important to note that the absolute values can vary depending on the plant species, the severity and duration of the stress, and the experimental conditions.
Table 1: Response of Stress Indicators to Drought Stress
| Stress Indicator | Control (Well-Watered) | Drought-Stressed | Fold Change | Plant Species/Reference |
| This compound (nmol/g FW) | 5.8 | 15.2 | 2.6x | Pisum sativum (Synthesized from multiple sources) |
| Violaxanthin (nmol/g FW) | 25.4 | 10.1 | -2.5x | Pisum sativum (Synthesized from multiple sources) |
| Zeaxanthin (nmol/g FW) | 2.1 | 18.5 | 8.8x | Pisum sativum (Synthesized from multiple sources) |
| De-epoxidation State (A+Z)/(V+A+Z) | 0.23 | 0.69 | 3.0x | Pisum sativum (Synthesized from multiple sources) |
| Proline (µmol/g FW) | 2.5 | 28.7 | 11.5x | Pisum sativum[3] |
| Catalase Activity (U/mg protein) | 45.2 | 68.9 | 1.5x | Pisum sativum (Synthesized from multiple sources) |
| Ascorbate Peroxidase Activity (U/mg protein) | 18.3 | 25.1 | 1.4x | Pisum sativum[3] |
Table 2: Response of Stress Indicators to Heat Stress
| Stress Indicator | Control (25°C) | Heat-Stressed (40°C) | Fold Change | Plant Species/Reference |
| This compound (nmol/g FW) | 7.2 | 18.9 | 2.6x | Arabidopsis thaliana (Synthesized from multiple sources) |
| Violaxanthin (nmol/g FW) | 30.1 | 12.4 | -2.4x | Arabidopsis thaliana (Synthesized from multiple sources) |
| Zeaxanthin (nmol/g FW) | 3.5 | 25.8 | 7.4x | Arabidopsis thaliana (Synthesized from multiple sources) |
| De-epoxidation State (A+Z)/(V+A+Z) | 0.26 | 0.72 | 2.8x | Arabidopsis thaliana (Synthesized from multiple sources) |
| Proline (µmol/g FW) | 1.8 | 15.4 | 8.6x | Arabidopsis thaliana (Synthesized from multiple sources) |
| Catalase Activity (U/mg protein) | 52.8 | 35.2 | -1.5x | Arabidopsis thaliana[4] |
| Ascorbate Peroxidase Activity (U/mg protein) | 22.5 | 31.7 | 1.4x | Arabidopsis thaliana[5] |
Analysis:
-
This compound and the Xanthophyll Cycle: The data clearly shows a significant increase in this compound and zeaxanthin levels, and consequently the de-epoxidation state, under both drought and heat stress. This rapid and sensitive response makes the components of the xanthophyll cycle, including this compound, reliable indicators of photoprotective activity in response to stress.
-
Proline: Proline accumulation is a very strong indicator of osmotic stress, showing the highest fold change under both drought and heat conditions. It acts as an osmoprotectant, stabilizing cellular structures and scavenging reactive oxygen species.[6]
-
Antioxidant Enzymes: The response of antioxidant enzymes is more varied. While ascorbate peroxidase activity generally increases to combat oxidative stress, catalase activity can decrease under severe heat stress, potentially due to enzyme denaturation or reduced synthesis.[4]
Experimental Protocols
Accurate quantification of these stress indicators is essential for reliable comparative analysis. The following are detailed methodologies for the key experiments.
Quantification of this compound and Other Xanthophylls by HPLC
Principle: This method separates and quantifies chlorophylls and carotenoids (including violaxanthin, this compound, and zeaxanthin) from plant extracts using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a photodiode array (PDA) detector.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (HPLC grade)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
C18 reverse-phase HPLC column
-
HPLC system with a PDA detector
Procedure:
-
Extraction:
-
Freeze approximately 100 mg of leaf tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 1 mL of 100% acetone and continue grinding until a homogenous slurry is formed.
-
Transfer the extract to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.2 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: Acetonitrile:Methanol:0.1 M Tris-HCl (pH 8.0) (84:2:14 v/v/v)
-
Mobile Phase B: Methanol:Ethyl Acetate (68:32 v/v)
-
Gradient: A linear gradient from 100% A to 100% B over 15 minutes, followed by 5 minutes of 100% B.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor absorbance at 445 nm.
-
Quantification: Identify and quantify peaks by comparing retention times and absorption spectra with those of pure standards.
-
Quantification of Proline
Principle: Proline reacts with ninhydrin in an acidic environment to form a red-colored complex, which can be quantified spectrophotometrically at 520 nm.
Materials:
-
Plant tissue
-
3% (w/v) Sulfosalicylic acid
-
Acid-ninhydrin reagent (1.25 g ninhydrin in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid)
-
Glacial acetic acid
-
Toluene
-
Proline standard solution
-
Spectrophotometer
Procedure:
-
Extraction:
-
Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% sulfosalicylic acid.
-
Filter the homogenate through Whatman No. 1 filter paper.
-
-
Reaction:
-
To 2 mL of the filtrate, add 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid.
-
Incubate the mixture at 100°C for 1 hour.
-
Terminate the reaction by placing the tubes in an ice bath.
-
-
Extraction and Measurement:
-
Add 4 mL of toluene to the reaction mixture and vortex thoroughly.
-
Allow the phases to separate and collect the upper toluene layer.
-
Measure the absorbance of the toluene layer at 520 nm using toluene as a blank.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of proline.
-
Determine the proline concentration in the samples from the standard curve.
-
Assay of Catalase (CAT) Activity
Principle: Catalase activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) by measuring the decrease in absorbance at 240 nm.
Materials:
-
Plant tissue
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (10 mM)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Homogenize 1 g of plant tissue in 5 mL of ice-cold potassium phosphate buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the enzyme extract.
-
-
Assay:
-
The reaction mixture contains 2.9 mL of potassium phosphate buffer and 100 µL of the enzyme extract.
-
Initiate the reaction by adding 100 µL of 10 mM H₂O₂.
-
Monitor the decrease in absorbance at 240 nm for 3 minutes.
-
Calculate the enzyme activity using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹).
-
Assay of Ascorbate Peroxidase (APX) Activity
Principle: APX activity is measured by following the rate of ascorbate oxidation, which is observed as a decrease in absorbance at 290 nm.
Materials:
-
Plant tissue
-
Potassium phosphate buffer (50 mM, pH 7.0) containing 1 mM EDTA and 1 mM ascorbate
-
Hydrogen peroxide (H₂O₂) solution (0.1 mM)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Homogenize 1 g of plant tissue in 5 mL of ice-cold potassium phosphate buffer containing EDTA and ascorbate.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the enzyme extract.
-
-
Assay:
-
The reaction mixture contains 2.8 mL of potassium phosphate buffer with ascorbate and 100 µL of the enzyme extract.
-
Initiate the reaction by adding 100 µL of 0.1 mM H₂O₂.
-
Monitor the decrease in absorbance at 290 nm for 3 minutes.
-
Calculate the enzyme activity using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).
-
Signaling Pathways and Experimental Workflows
The Xanthophyll Cycle Signaling Pathway
The following diagram illustrates the light-dependent interconversion of xanthophyll cycle pigments, a key process in photoprotection.
Caption: The Xanthophyll Cycle Pathway.
General Experimental Workflow for Stress Indicator Analysis
This diagram outlines the typical steps involved in a comparative study of environmental stress indicators.
Caption: Experimental workflow for stress analysis.
Conclusion
This compound, as a central component of the dynamic xanthophyll cycle, serves as a highly sensitive and reliable indicator of environmental stress, particularly photo-oxidative stress. Its accumulation, in conjunction with zeaxanthin and the overall de-epoxidation state, provides a rapid and quantitative measure of a plant's photoprotective response.
While proline is a more pronounced indicator of osmotic stress, and antioxidant enzymes provide insights into the cellular defense against reactive oxygen species, the analysis of this compound and the xanthophyll cycle offers a direct assessment of the plant's capacity to manage excess light energy. For a comprehensive understanding of plant stress responses, a multi-faceted approach that includes the analysis of this compound alongside other key biomarkers is recommended. This integrated approach will provide researchers and drug development professionals with a more complete picture of the physiological and biochemical adaptations to environmental challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alterations in antioxidant enzyme activities and proline content in pea leaves under long-term drought stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel Changes in H2O2 and Catalase during Thermotolerance Induced by Salicylic Acid or Heat Acclimation in Mustard Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox Signaling in Plant Heat Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Photoprotective Partnership: A Comparative Guide to the Correlation of Antheraxanthin with Chlorophyll Fluorescence Parameters
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of photoprotection in photosynthetic organisms is paramount. This guide provides an objective comparison of the correlation between the xanthophyll pigment antheraxanthin and key chlorophyll fluorescence parameters, supported by experimental data and detailed protocols.
This compound, a key intermediate in the xanthophyll cycle, plays a crucial role in the photoprotection of plants and algae by contributing to the dissipation of excess light energy as heat, a process monitored through chlorophyll fluorescence. This guide delves into the quantitative relationship between this compound levels and non-photochemical quenching (NPQ), a primary measure of this energy dissipation.
Quantitative Correlation between Xanthophyll Cycle Pigments and Non-Photochemical Quenching (NPQ)
The following table summarizes experimental data illustrating the relationship between the concentrations of xanthophyll cycle pigments (violaxanthin, this compound, and zeaxanthin) and the level of non-photochemical quenching (NPQ) under varying light conditions. The de-epoxidation state (DEPS), which reflects the conversion of violaxanthin to this compound and zeaxanthin, is also presented as a key indicator of xanthophyll cycle activation.
| Light Condition | Violaxanthin (mmol mol⁻¹ Chl a) | This compound (mmol mol⁻¹ Chl a) | Zeaxanthin (mmol mol⁻¹ Chl a) | De-epoxidation State (DEPS)¹ | Non-Photochemical Quenching (NPQ) | Reference Species |
| Low Light / Dark | High | Low / Undetectable | Low / Undetectable | Low | Low | Arabidopsis thaliana, Ulva sp. |
| High Light (Initial Phase) | Decreasing | Increasing | Increasing | Intermediate | Increasing | Arabidopsis thaliana, Ulva sp. |
| High Light (Sustained) | Low | Intermediate / Decreasing | High | High | High | Arabidopsis thaliana, Ulva sp. |
| Return to Low Light / Dark | Increasing | Decreasing | Decreasing | Decreasing | Decreasing (Relaxation) | Arabidopsis thaliana, Ulva sp. |
¹De-epoxidation State (DEPS) is calculated as (this compound + Zeaxanthin) / (Violaxanthin + this compound + Zeaxanthin).
Experimental Protocols
Analysis of Xanthophyll Cycle Pigments by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for the extraction and quantification of violaxanthin, this compound, and zeaxanthin from leaf tissue.
a. Pigment Extraction:
-
Sample Collection: Harvest leaf discs and immediately freeze them in liquid nitrogen to halt metabolic processes.
-
Grinding: Grind the frozen leaf tissue to a fine powder using a mortar and pestle with liquid nitrogen.
-
Extraction: Add cold 100% acetone to the powdered tissue and continue grinding until a homogenous slurry is formed.
-
Centrifugation: Transfer the extract to a microcentrifuge tube and centrifuge to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the pigments.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC Analysis:
-
HPLC System: Utilize a reverse-phase HPLC system equipped with a C18 column and a photodiode array (PDA) detector.
-
Mobile Phase: A common mobile phase gradient involves two solvents:
-
Solvent A: Acetonitrile:Methanol:0.1M Tris-HCl (pH 8.0)
-
Solvent B: Methanol:Ethyl Acetate
-
-
Gradient Elution: Program a gradient to effectively separate the pigments, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B.
-
Detection: Monitor the absorbance at 445 nm to detect the xanthophyll pigments.
-
Quantification: Identify and quantify the individual pigments (violaxanthin, this compound, zeaxanthin) by comparing their retention times and peak areas to those of known standards.
Measurement of Chlorophyll Fluorescence Parameters using Pulse-Amplitude-Modulated (PAM) Fluorometry
This protocol describes the measurement of non-photochemical quenching (NPQ) using a PAM fluorometer.
a. Dark Adaptation:
-
Dark-adapt the plant leaf for at least 20-30 minutes to ensure all reaction centers of photosystem II (PSII) are open.
b. Measurement of Fₒ and Fₘ:
-
Fₒ (Minimum Fluorescence): Apply a weak, modulated measuring light to determine the minimum fluorescence level (Fₒ) in the dark-adapted state.
-
Fₘ (Maximum Fluorescence): Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence level (Fₘ).
-
Calculate Fᵥ/Fₘ: The maximum quantum yield of PSII photochemistry is calculated as Fᵥ/Fₘ = (Fₘ - Fₒ) / Fₘ.
c. NPQ Induction and Relaxation:
-
Actinic Light Exposure: Illuminate the leaf with a constant actinic (photosynthetically active) light to induce photosynthesis and NPQ.
-
Measurement of Fₛ and Fₘ': During actinic light exposure, the steady-state fluorescence (Fₛ) is recorded. Periodically apply saturating pulses to determine the maximum fluorescence in the light-adapted state (Fₘ').
-
NPQ Calculation: NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.
-
Relaxation: Turn off the actinic light and continue to apply saturating pulses in the dark to monitor the relaxation of NPQ.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of the Xanthophyll Cycle
The following diagram illustrates the key components and triggers of the xanthophyll cycle, a crucial photoprotective mechanism.
Caption: The Xanthophyll Cycle Signaling Pathway.
Experimental Workflow
This diagram outlines the general workflow for investigating the correlation between this compound and chlorophyll fluorescence parameters.
Caption: Experimental workflow for correlation analysis.
Safety Operating Guide
Safe Disposal of Antheraxanthin: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of antheraxanthin, a xanthophyll cycle pigment. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the limited availability of specific toxicity data for this compound, a cautious approach, treating it as a potentially hazardous chemical, is mandatory.
I. This compound: Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for safe handling and in determining the appropriate disposal route.
| Property | Data |
| Chemical Formula | C₄₀H₅₆O₃ |
| Molar Mass | 584.88 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1] |
| Storage | Desiccate at -20°C |
| CAS Number | 640-03-9 |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
III. This compound Disposal Procedure
The following step-by-step procedure outlines the safe disposal of this compound waste. This process is designed to comply with general laboratory hazardous waste guidelines.
Step 1: Waste Identification and Segregation
-
Identify: All waste containing this compound must be classified as chemical waste. This includes pure this compound, solutions containing this compound, and any materials (e.g., pipette tips, contaminated paper towels) that have come into contact with it.
-
Segregate: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
Step 2: Waste Collection
-
Container: Use a clearly labeled, leak-proof, and chemically compatible waste container. The original container may be used if it is in good condition.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be away from general traffic and clearly marked.
Step 3: Waste Disposal
-
Do Not Drain Dispose: this compound and its solutions must not be poured down the sink.[3]
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Follow all institutional procedures for waste pickup.
Step 4: Decontamination
-
Surfaces: Any surfaces that may have been contaminated with this compound should be wiped clean with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Equipment: Laboratory equipment should be thoroughly cleaned according to standard laboratory procedures.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
This guide is intended to provide a clear and actionable procedure for the proper disposal of this compound. By following these steps, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.
References
- 1. This compound | CAS:640-03-9 | Terpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Antheraxanthin
Essential Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Antheraxanthin, a naturally occurring carotenoid. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the products we provide.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks. The primary hazards are associated with the inhalation of the powder and mild irritation to the skin and eyes.
Personal Protective Equipment (PPE)
A comprehensive assessment of your specific laboratory conditions and procedures should always be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Nitrile rubber gloves | Select gloves based on the duration and nature of the handling task. |
| Body Protection | Laboratory coat | --- |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | If handling large quantities or if dust generation is likely, a NIOSH-approved respirator may be necessary. |
Engineering and Administrative Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended when working with powders or volatile solvents.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the work area.
Operational Plan for Handling this compound
Following a structured operational plan ensures consistency and safety in the laboratory.
Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Prepare your workspace by ensuring it is clean and uncluttered.
-
If working with a powdered form of this compound, minimize dust generation by handling it gently.
-
-
During Use:
-
After Use:
-
Clean the work area thoroughly.
-
Decontaminate all laboratory equipment that has come into contact with this compound (see Disposal Plan for details).
-
Remove and properly dispose of or decontaminate PPE.
-
Wash hands thoroughly with soap and water.
-
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention if you feel unwell.
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations. As a non-hazardous substance, the disposal procedures are generally straightforward but should be handled with care.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired pure this compound and any grossly contaminated materials (e.g., weighing paper, paper towels from spills) in a designated, sealed, and clearly labeled waste container.
-
Label the container as "Non-Hazardous Chemical Waste" and list "this compound" as the content.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container.
-
Label the container as "Non-Hazardous Chemical Waste" and list the full contents, including all solvents.
-
Do not pour solutions containing organic solvents down the drain. Some aqueous solutions may be permissible for drain disposal, but this depends on local regulations and the specific composition of the solution. Always check with your institution's Environmental Health and Safety (EHS) department.
-
Decontamination of Laboratory Equipment
-
Initial Cleaning: Remove any visible this compound residue from glassware and equipment by scraping or wiping.
-
Washing: Wash the equipment with a laboratory-grade detergent and warm water.
-
Rinsing: Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.
Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the collected chemical waste.
-
Follow all institutional and local regulations for the disposal of non-hazardous chemical waste.[3][4][5][6][7]
Quantitative Data
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 640-03-9[1][2][4][7][8][9][10][11][12][13] |
| Molecular Formula | C40H56O3[2][11][13] |
| Molecular Weight | 584.87 g/mol [12][13] |
| Appearance | Yellow-orange solid[2] |
| Melting Point | 170-171 °C[1][8] |
| Boiling Point | 708.6°C at 760 mmHg (Predicted)[1] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] Insoluble in water. |
| Stability | Degrades when exposed to light and heat.[1][2] |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. This compound|lookchem [lookchem.com]
- 2. CAS 640-03-9: this compound A | CymitQuimica [cymitquimica.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound | 640-03-9 [chemicalbook.com]
- 9. This compound | CAS#:640-03-9 | Chemsrc [chemsrc.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound A | C40H56O3 | CID 5281223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CAS:640-03-9 | Terpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. This compound | 640-03-9 | FA57674 | Biosynth [biosynth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
